molecular formula C8H6N2O3 B1394525 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid CAS No. 862274-40-6

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Cat. No.: B1394525
CAS No.: 862274-40-6
M. Wt: 178.14 g/mol
InChI Key: QASUNHBHNOVFQK-UHFFFAOYSA-N
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Description

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxo-1,2-dihydroindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O3/c11-7-5-2-1-4(8(12)13)3-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASUNHBHNOVFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243303
Record name 2,3-Dihydro-3-oxo-1H-indazole-6-carboxylic acid
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

862274-40-6
Record name 2,3-Dihydro-3-oxo-1H-indazole-6-carboxylic acid
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Record name 2,3-Dihydro-3-oxo-1H-indazole-6-carboxylic acid
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Record name 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The synthesis commences with 4-methyl-3-nitrobenzoic acid and proceeds through a multi-step sequence involving esterification, oxidation, reduction, diazotization, and cyclization. This document offers detailed, step-by-step experimental protocols, in-depth mechanistic discussions, and process considerations to ensure scientific integrity and reproducibility. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably as a core scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. The indazolone ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2][3] This guide details a common and reliable synthetic route, providing both practical execution steps and the underlying chemical principles.

The chosen synthetic strategy begins with the commercially available 4-methyl-3-nitrobenzoic acid. The pathway is designed to systematically build the target molecule by first protecting the benzoic acid, then elaborating the substituents on the aromatic ring to facilitate the final ring-closing reaction.

Retrosynthetic Analysis and Pathway Visualization

A retrosynthetic approach reveals a logical disconnection of the target molecule. The indazolone ring can be formed via an intramolecular cyclization of a diazotized 2-amino-terephthalic acid derivative. This key intermediate, in turn, can be accessed from a nitrated and selectively oxidized toluene precursor.

Retrosynthesis Target 3-oxo-2,3-dihydro-1H- indazole-6-carboxylic acid Intermediate1 Diazonium salt of 2-amino-5-carboxy- terephthalic acid derivative Target->Intermediate1 Intramolecular Cyclization Intermediate2 2-Amino-terephthalic acid derivative Intermediate1->Intermediate2 Diazotization Intermediate3 2-Nitro-terephthalic acid derivative Intermediate2->Intermediate3 Nitro Reduction StartingMaterial 4-Methyl-3-nitrobenzoic acid Intermediate3->StartingMaterial Selective Oxidation & Esterification

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway and Experimental Protocols

The overall synthetic workflow is depicted below, followed by detailed protocols for each step.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Cyclization cluster_4 Step 5: Hydrolysis SM 4-Methyl-3-nitrobenzoic acid C8H7NO4 P1 Methyl 4-methyl-3-nitrobenzoate C9H9NO4 SM->P1  H2SO4, MeOH, Reflux P2 Dimethyl 5-nitroterephthalate C10H9NO6 P1->P2  KMnO4, Pyridine, H2O, Reflux P3 Dimethyl 5-aminoterephthalate C10H11NO4 P2->P3  H2, Pd/C, EtOH P4 Methyl 3-oxo-2,3-dihydro-1H- indazole-6-carboxylate C9H8N2O3 P3->P4  1. NaNO2, HCl, 0°C 2. Heat Target 3-oxo-2,3-dihydro-1H- indazole-6-carboxylic acid C8H6N2O3 P4->Target  NaOH(aq), then HCl

Sources

"3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid: Properties, Synthesis, and Applications

Foreword for the Advanced Researcher

This technical guide delves into the chemical intricacies of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in contemporary medicinal chemistry. As a senior application scientist, the objective of this document is to move beyond a mere recitation of data. Instead, this guide aims to provide a holistic understanding of the molecule, grounded in the principles of synthetic strategy, reactivity, and its potential as a scaffold in drug discovery. We will explore not only what is known but also extrapolate into plausible synthetic routes and predictable spectroscopic signatures, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development. The indazole core is a privileged scaffold in numerous therapeutic agents, and a thorough understanding of its derivatives, such as the subject of this guide, is paramount for the innovation of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid belongs to the indazolone family, characterized by a bicyclic structure where a benzene ring is fused to a pyrazolone ring. The presence of a carboxylic acid at the 6-position and a ketone at the 3-position imparts a unique combination of acidic and nucleophilic/electrophilic characteristics, making it a versatile synthetic intermediate.

Table 1: Physicochemical Properties of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

PropertyValueSource
CAS Number 862274-40-6[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
Appearance Predicted: White to off-white solidInferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in DMSO and other polar aprotic solvents; low solubility in water.Inferred from structural analysis
pKa Predicted: ~4-5 (for the carboxylic acid)Inferred from structural analysis

Synthesis and Purification: A Plausible Synthetic Pathway

Proposed Synthetic Scheme

The proposed synthesis commences with the nitration of p-toluic acid, followed by a series of functional group transformations to construct the indazolone ring system.

Synthetic Pathway A 4-Methylbenzoic acid (p-Toluic Acid) B 4-Methyl-3-nitrobenzoic acid A->B HNO₃, H₂SO₄ C Methyl 4-methyl-3-nitrobenzoate B->C CH₃OH, H₂SO₄ (cat.) D Methyl 3-amino-4-methylbenzoate C->D H₂, Pd/C E Methyl 3-(diazonium)-4-methylbenzoate D->E NaNO₂, HCl F 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid E->F Intramolecular cyclization & Hydrolysis

Caption: Proposed synthetic pathway for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Methylbenzoic Acid to Yield 4-Methyl-3-nitrobenzoic Acid

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 4-methylbenzoic acid with stirring.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.[2]

  • The reaction mixture is stirred for 1-2 hours and then poured onto crushed ice.

  • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol/water to yield 4-methyl-3-nitrobenzoic acid.[2]

Step 2: Esterification to Methyl 4-methyl-3-nitrobenzoate

  • Dissolve 4-methyl-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.[3]

  • After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester.[3]

Step 3: Reduction of the Nitro Group

  • Dissolve methyl 4-methyl-3-nitrobenzoate in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield methyl 3-amino-4-methylbenzoate.

Step 4: Diazotization and Intramolecular Cyclization

  • Dissolve methyl 3-amino-4-methylbenzoate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is stirred at low temperature for 30 minutes and then allowed to warm to room temperature to facilitate intramolecular cyclization.

  • The reaction mixture is then heated to promote hydrolysis of the ester and ensure complete cyclization to the desired 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

  • The product precipitates upon cooling and can be purified by recrystallization.

Spectroscopic and Analytical Characterization (Predicted)

Due to the lack of published experimental spectra for this specific molecule, the following are predictions based on its chemical structure and general principles of spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the carboxylic acid and the indazolone ring.

  • Aromatic Protons (3H): These will appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific set of splitting patterns (e.g., a singlet, and two doublets or a more complex pattern depending on the coupling constants).

  • Carboxylic Acid Proton (1H): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the δ 10-13 ppm range.[4] This signal will disappear upon the addition of D₂O.

  • N-H Protons (2H): The two N-H protons of the indazolone ring will likely appear as broad singlets in the δ 8-11 ppm region, and their signals will also be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons and the aromatic carbons.

  • Carboxylic Acid Carbonyl: Expected to appear in the range of δ 165-180 ppm.[4]

  • Lactam (Amide) Carbonyl: Expected to be in a similar region, around δ 160-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm range, with carbons attached to electronegative atoms or groups appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[4]

  • N-H Stretch: Moderate to sharp peaks in the 3100-3400 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[4]

  • C=O Stretch (Lactam): A strong absorption typically in the range of 1650-1690 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.14). High-resolution mass spectrometry would confirm the elemental composition of C₈H₆N₂O₃.

  • Fragmentation: Common fragmentation patterns would include the loss of H₂O (m/z = 160), CO (m/z = 150), and COOH (m/z = 133).

Chemical Reactivity and Derivatization Potential

The bifunctional nature of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid makes it a versatile platform for chemical modification.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, providing a handle for the attachment of various side chains and functional groups:

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents will yield the corresponding esters.

  • Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride, or using coupling agents like EDC/HOBt) followed by reaction with primary or secondary amines will produce a wide range of amides.[5] This is a common strategy in medicinal chemistry for exploring structure-activity relationships.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Indazolone Ring

The indazolone ring system exhibits its own unique reactivity:

  • Tautomerism: The 3-oxo-indazole core can exist in tautomeric forms, primarily the lactam and lactim forms. This equilibrium can influence its reactivity and biological activity.

Tautomerism Lactam Lactam Form (3-oxo-2,3-dihydro) Lactim Lactim Form (3-hydroxy) Lactam->Lactim

Caption: Lactam-lactim tautomerism in the indazolone ring.

  • N-Alkylation/Acylation: The nitrogen atoms of the indazole ring can be alkylated or acylated under appropriate basic conditions. This allows for the introduction of diverse substituents to modulate properties like solubility and cell permeability.

  • Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The directing effects of the existing electron-withdrawing carboxylic acid and the fused ring system will determine the position of substitution.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Derivatives of indazole have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[6]

  • Scaffold for Kinase Inhibitors: The indazole ring is a common core structure for kinase inhibitors. For example, 1H-indazole-3-carboxamides have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β), a target in neurodegenerative diseases and diabetes.[7] 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid serves as an excellent starting point for the synthesis of libraries of such inhibitors.

  • Intermediate for Bioactive Molecules: This compound is a valuable building block for more complex therapeutic agents. The carboxylic acid provides a convenient point of attachment for pharmacophores that can interact with specific biological targets. Its use as an intermediate in the synthesis of various active compounds has been noted.[8][9]

  • Fragment-Based Drug Discovery: Due to its relatively small size and presence of key functional groups, it can be used in fragment-based screening to identify initial hits against protein targets.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11] A dust mask or respirator should be used when handling the solid material.[12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Skin: Wash off immediately with plenty of soap and water.[10]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[10]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[10]

Conclusion

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid represents a molecule of considerable potential for the synthetic and medicinal chemist. Its structural features, including the reactive carboxylic acid handle and the biologically relevant indazolone core, make it a valuable intermediate for the development of novel therapeutic agents. While detailed experimental data on this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and application, based on established chemical principles and data from closely related analogues. As research into novel therapeutics continues to expand, the utility of such versatile building blocks will undoubtedly grow in significance.

References

  • BenchChem. (n.d.). A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications.
  • SAFETY DATA SHEET for 1-Methyl-1H-indazole-3-carboxylic acid. (2023, September 5).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 1H-Indazole-6-carboxylic acid.
  • Biosynth. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.
  • TargetMol. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.
  • MedChemExpress. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.
  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.
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Sources

An In-Depth Technical Guide to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6): A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific, in-depth experimental data for this particular molecule is limited in publicly accessible literature, this guide will establish a foundational understanding based on its chemical properties and the well-documented activities of the broader indazole and indazolone classes of compounds. We will explore its structural features, potential synthetic strategies, and prospective biological applications, grounded in the principles of medicinal chemistry and supported by authoritative references.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1] The versatility of the indazole ring system allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] The introduction of a carbonyl group at the 3-position, creating an indazolone, further modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Physicochemical Properties and Structural Features

Table 1: Physicochemical Properties of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

PropertyValueSource
CAS Number 862274-40-6[4]
Molecular Formula C₈H₆N₂O₃[4]
Molecular Weight 178.15 g/mol [5]
Appearance Off-white to yellow crystalline powder (predicted)[6]
Melting Point >260 °C (for the 5-carboxy isomer)[7]

The structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is characterized by the indazolone core with a carboxylic acid group attached at the 6-position of the benzene ring. The presence of the lactam (cyclic amide) functionality in the pyrazole ring and the carboxylic acid on the benzene ring makes this a highly functionalized molecule with multiple points for chemical modification.

Caption: Chemical structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Potential Synthetic Pathways

One potential synthetic approach involves the cyclization of a 2-hydrazinyl-5-carboxybenzoic acid derivative. This general strategy is a common method for the formation of the indazolone ring system.

G Target 3-oxo-2,3-dihydro-1H- indazole-6-carboxylic acid Intermediate1 2-Hydrazinyl-5- carboxybenzoic acid derivative Target->Intermediate1 Cyclization StartingMaterial1 Substituted Anthranilic Acid Intermediate1->StartingMaterial1 Diazotization & Reduction StartingMaterial2 Hydrazine StartingMaterial2->Intermediate1

Caption: A plausible retrosynthetic approach for the target molecule.

Conceptual Experimental Protocol:

  • Step 1: Diazotization of a substituted anthranilic acid. A commercially available 4-amino-3-carboxybenzoic acid could be diazotized using sodium nitrite in an acidic medium.

  • Step 2: Reduction of the diazonium salt. The resulting diazonium salt could then be reduced, for instance with stannous chloride, to form the corresponding hydrazine derivative.

  • Step 3: Cyclization to the indazolone. Heating the hydrazine derivative, potentially in the presence of a dehydrating agent or under acidic or basic conditions, would be expected to induce cyclization to form the desired 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

It is crucial to note that this is a conceptual pathway, and optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary.

Potential Biological Activity and Applications in Drug Discovery

The indazole nucleus is a cornerstone of many therapeutic agents. For instance, Granisetron is a 5-HT3 antagonist used as an antiemetic, and Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[2] The 3-oxo (indazolone) derivatives also exhibit a broad range of biological activities.

Given the structural similarities to other biologically active indazoles, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid could be investigated for a variety of pharmacological activities, including but not limited to:

  • Enzyme Inhibition: The indazole scaffold is a known hinge-binding motif for various kinases. The carboxylic acid moiety could be derivatized to amides or esters to explore structure-activity relationships (SAR) for kinase inhibition.

  • Receptor Modulation: Derivatives of indazole have shown activity at various G-protein coupled receptors (GPCRs). The carboxylic acid provides a handle for the synthesis of a library of compounds to screen against different receptor targets.

  • Anti-proliferative Activity: Many indazole derivatives have demonstrated anti-cancer properties.[2] This compound could be evaluated in various cancer cell line assays.

The carboxylic acid group at the 6-position is a particularly attractive feature for drug development. It provides a key functional group for the formation of amides, esters, and other derivatives, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_applications Potential Therapeutic Applications Core 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid App1 Kinase Inhibitors Core->App1 App2 GPCR Modulators Core->App2 App3 Anticancer Agents Core->App3 App4 Antiviral Agents Core->App4 App5 Anti-inflammatory Agents Core->App5

Caption: Potential therapeutic applications of the core scaffold.

Conclusion and Future Directions

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. While specific experimental data is currently scarce in the public domain, its structural features and the rich history of the indazole and indazolone classes of compounds suggest significant potential for the development of novel therapeutic agents.

Future research should focus on:

  • Development and validation of a robust synthetic route to enable access to sufficient quantities of the material for further study.

  • Full spectral and physicochemical characterization to confirm its structure and purity.

  • Systematic biological screening against a diverse panel of targets to identify its pharmacological profile.

  • Structure-activity relationship (SAR) studies through the synthesis and evaluation of a library of derivatives to optimize for potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the potential of this intriguing molecule. The insights provided, based on established principles of medicinal chemistry, should facilitate the design of future studies aimed at unlocking the full therapeutic potential of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and its derivatives.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316.
  • Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. Taylor & Francis Online.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023 May; 28(10): 4085.
  • Synthesis of new indazole derivatives as potential antioxidant agents.
  • Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities.
  • Recent Progress in Chemistry and Biology of Indazole and its Deriv
  • Indazolone synthesis. Organic Chemistry Portal.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry.
  • WO 2009/144554 A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
  • 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | 862274-40-6. Biosynth.
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid. TargetMol.
  • WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? FAQ.
  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem.
  • 1H-Indazole-6-carboxylic acid 97 704-91-6. Sigma-Aldrich.
  • 1H-Indazole-6-carboxylic acid 97 704-91-6. Sigma-Aldrich.
  • 1H-Indazole-3-carboxylic acid. Chem-Impex.
  • Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3. Sigma-Aldrich.
  • 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728. PubChem.
  • 3-Oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide. Sigma-Aldrich.
  • 3-nitro-1H-indazole-6-carboxylic acid () for sale. Vulcanchem.
  • 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176. PubChem.
  • methyl 1H-indazole-3-carboxyl

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An In-Depth Technical Guide to the Molecular Structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical analysis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, from the foundational indazolone core to its key functional groups, providing insights into its physicochemical properties, reactivity, and potential as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical principles.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in modern drug discovery.[1] Indazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The thermodynamic stability of the 1H-tautomer makes it a common structural motif in clinically significant drugs like the antiemetic Granisetron and the kinase inhibitor Pazopanib.[1][3]

The subject of this guide, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, belongs to a specific subclass known as indazolones or indazolinones.[4] The introduction of a carbonyl group at the 3-position and a carboxylic acid on the carbocyclic ring creates a molecule with distinct electronic properties and multiple reactive handles, making it a valuable intermediate for building complex molecular libraries.[5]

Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting properties. For 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, these are summarized below.

IdentifierValueSource
IUPAC Name 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid-
CAS Number 862274-40-6[6][7][8]
Molecular Formula C₈H₆N₂O₃[6]
Molecular Weight 178.14 g/mol [6]
MDL Number MFCD16619977[7]

While extensive experimental data for this specific molecule is not widely published, its structure allows for the prediction of key properties. It is expected to be a solid at room temperature with a relatively high melting point, similar to related indazole carboxylic acids.[9][10] The presence of both a carboxylic acid and an amide-like lactam structure suggests it will be sparingly soluble in non-polar organic solvents but will exhibit solubility in polar aprotic solvents like DMSO and DMF, and in aqueous base.

Caption: Fig. 1: Structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid with IUPAC numbering.

In-Depth Structural and Electronic Analysis

The molecule's functionality is a direct result of the interplay between its constituent parts.

  • The Indazolone Core: The core is a 2,3-dihydro-1H-indazol-3-one system. This structure is a lactam, an intramolecular cyclic amide. It exists in tautomeric equilibrium with its lactim form (3-hydroxy-1H-indazole). For most indazolones, the lactam form is significantly more stable and is the predominant species observed. This stability arises from the resonance of the amide group, which delocalizes the nitrogen lone pair into the carbonyl, creating a planar and rigid system.

  • The Carboxylic Acid Group (-COOH): Positioned at C6 on the carbocyclic ring, this group is the primary acidic center of the molecule. Its presence is critical for two reasons:

    • Synthetic Handle: It provides a reliable site for derivatization via standard organic reactions like esterification, amidation (e.g., using EDC/HOBT coupling), and reduction to an alcohol.[11] This versatility is paramount in drug discovery for structure-activity relationship (SAR) studies.

    • Pharmacological Interactions: The carboxylic acid can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist predominantly as the carboxylate anion (-COO⁻). This charged group can form key ionic interactions (salt bridges) with basic residues (e.g., Lysine, Arginine) in target proteins.

  • Hydrogen Bonding Potential: The molecule possesses multiple sites for hydrogen bonding. The N1-H and the carboxylic acid O-H are strong hydrogen bond donors. The carbonyl oxygen at C3, the carboxylic acid carbonyl oxygen, and the N2 atom are all potential hydrogen bond acceptors. This rich hydrogen bonding capability dictates its crystal packing in the solid state and its interaction with biological macromolecules.

Caption: Fig. 2: Key functional moieties and potential hydrogen bonding sites.

Predictive Spectroscopic Analysis

Definitive structural elucidation relies on spectroscopic methods. While specific spectra for this compound are not publicly available, we can predict the key features based on its structure. This predictive causality is essential for verifying the identity of a synthesized sample.[12][13]

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.5 ppm). The proton at C7, being ortho to the electron-donating NH group, would likely be the most upfield. The protons at C4 and C5 would be influenced by the carboxylic acid group and the fused ring system, exhibiting characteristic doublet or singlet-like appearances depending on coupling constants.

    • N-H Protons: Two exchangeable protons are expected. The lactam N1-H would likely appear as a broad singlet significantly downfield (δ 10-12 ppm). The carboxylic acid O-H is also a broad singlet, typically found very downfield (δ 12-14 ppm).

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum. The carboxylic acid carbon (-COOH) would typically appear around δ 165-175 ppm, while the lactam carbonyl (C3) would be in a similar range, perhaps slightly more upfield.

    • Aromatic Carbons: Six signals for the carbons of the benzene ring are expected between δ 110-150 ppm. The carbons attached to heteroatoms (C3a, C7a) would be clearly identifiable.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H in the carboxylic acid.

    • N-H Stretch: A moderate peak around 3100-3300 cm⁻¹ would correspond to the N-H stretch of the lactam.

    • C=O Stretches: Two strong, sharp absorption bands are expected. The carboxylic acid carbonyl stretch typically appears around 1700-1725 cm⁻¹, while the lactam carbonyl stretch is usually found at a lower wavenumber, around 1650-1680 cm⁻¹.

Proposed Synthesis Workflow

The synthesis of indazolones can be achieved through several established routes.[14] A common and logical approach involves the cyclization of an appropriately substituted hydrazine derivative.[3][15] One plausible pathway starts from 4-methyl-3-nitrobenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Benzylic Bromination cluster_step3 Step 3: Nitro Reduction cluster_step4 Step 4: Reductive Cyclization & Hydrolysis A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B SOCl₂, MeOH C Methyl 4-(bromomethyl)-3-nitrobenzoate B->C NBS, AIBN D Methyl 3-amino-4-(bromomethyl)benzoate C->D Fe, NH₄Cl E Target Molecule: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid D->E 1. NaNO₂, H⁺ 2. NaOH (aq), then H⁺

Caption: Fig. 3: A proposed synthetic workflow for the target molecule.

Hypothetical Experimental Protocol:

This protocol is a self-validating system; the success of each step can be confirmed by standard analytical techniques (TLC, NMR) before proceeding to the next.

  • Esterification (Step 1): 4-Methyl-3-nitrobenzoic acid is refluxed with thionyl chloride in methanol. The causality here is the conversion of the carboxylic acid to a methyl ester to protect it from interfering in subsequent reactions.

  • Benzylic Bromination (Step 2): The resulting ester is treated with N-bromosuccinimide (NBS) and a radical initiator like AIBN. This selectively brominates the benzylic methyl group, which is activated by the aromatic ring.

  • Nitro Reduction (Step 3): The nitro group is selectively reduced to an amine using a mild reducing agent like iron powder in the presence of ammonium chloride. This sets up the ortho-amino benzyl bromide precursor required for cyclization.

  • Reductive Cyclization & Hydrolysis (Step 4): The aniline derivative is diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and undergoes intramolecular cyclization. The "oxo" functionality is formed through a mechanism that can be viewed as an internal reductive cyclization. A final step of basic hydrolysis (saponification) followed by acidic workup converts the methyl ester back to the desired carboxylic acid.

Reactivity and Applications in Drug Discovery

The true value of a molecule like 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid lies in its potential for modification to generate novel chemical entities with therapeutic potential.

  • Derivatization Potential: The primary sites for derivatization are the carboxylic acid and the N1/N2 positions of the indazole ring. The carboxylic acid can be readily converted to a library of amides and esters, allowing for fine-tuning of properties like solubility, cell permeability, and target binding affinity.[11][16] The N1-H can be alkylated or arylated under basic conditions to explore another vector of chemical space.

  • Potential as a Kinase Inhibitor Scaffold: Many successful kinase inhibitors utilize a heterocyclic core that presents hydrogen bond donors and acceptors to interact with the "hinge region" of the kinase active site. The indazolone core, with its N1-H donor and C3=O acceptor, is an excellent candidate for this type of interaction. The carboxylic acid at the 6-position can be used to extend a side chain towards the solvent-exposed region of the ATP binding pocket, a common strategy for achieving selectivity and potency.[17]

Derivatization Core Core Molecule (3-oxo-indazole-6-COOH) Amides Amide Library (R-NH₂) Core->Amides Amide Coupling (EDC, HOBT) Esters Ester Library (R-OH) Core->Esters Esterification (Fischer, etc.) N_Alkylation N1-Substituted Library (R-X, Base) Core->N_Alkylation Alkylation/ Arylation

Caption: Fig. 4: Potential derivatization pathways for library synthesis.

Conclusion

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a structurally rich heterocyclic compound. Its indazolone core provides a rigid, planar scaffold with defined hydrogen bonding characteristics, while the carboxylic acid serves as a versatile synthetic handle and a potential key pharmacophoric element. Through detailed structural analysis, predictive spectroscopy, and logical synthetic planning, this guide establishes the foundational knowledge required for researchers to effectively utilize this molecule as a building block in the rational design of novel therapeutics, particularly in areas like oncology and inflammatory diseases where indazole-based agents have already proven their immense value.[17][18]

References

  • Priyadarshani, P., & Sharma, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(36), 25303–25324. Available at: [Link]

  • Yuan, W., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2823. Available at: [Link]

  • Zhu, J. S., et al. (2018). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Beilstein Journal of Organic Chemistry, 14, 2696-2702. Available at: [Link]

  • Elkaeed, E. B., An, J., & Beauchemin, A. M. (2017). Synthesis of Indazolones via Friedel–Crafts Cyclization of Blocked (Masked) N-Isocyanates. The Journal of Organic Chemistry, 82(19), 9890–9897. Available at: [Link]

  • Muthumani, P., et al. (2010). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from: [Link]

  • Yerande, S. G., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 24(2), 646–651. Available at: [Link]

  • Khan, I., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Organic Chemistry, 13(2), 86-103. Available at: [Link]

  • Bruneau, P., et al. (1993). Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity. Journal of Medicinal Chemistry, 36(8), 1037–1046. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1867. Available at: [Link]

  • Candeias, S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(4), 273–288. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from: [Link]

  • Navarrete-Vázquez, G., et al. (2014). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 19(11), 18365–18381. Available at: [Link]

  • Yuan, W., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2823. Available at: [Link]

  • Naik, J. P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. Available at: [Link]

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An In-Depth Technical Guide to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Indazolone Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-tumor, and neurological applications.[1][2] Within this important class of heterocyclic compounds, "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" (also known as 6-carboxy-1H-indazol-3(2H)-one) represents a unique and relatively unexplored scaffold. Its distinct arrangement of a carboxyl functional group on the benzene ring and a lactam moiety within the pyrazole ring suggests significant potential for novel drug design and development.

This technical guide provides a comprehensive overview of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, consolidating available information on its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its prospective role in pharmaceutical research.

Chemical Identity and Physicochemical Properties

IUPAC Name: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Synonyms: 6-carboxy-1H-indazol-3(2H)-one

CAS Number: 862274-40-6[3]

Molecular Formula: C₈H₆N₂O₃[3]

Molecular Weight: 178.14 g/mol [3]

Structural Elucidation

The structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid features a bicyclic system where a benzene ring is fused to a pyrazolone ring. The carboxylic acid group at position 6 offers a handle for further chemical modifications, such as amide or ester formation, to modulate the molecule's pharmacokinetic and pharmacodynamic properties. The "3-oxo" and "2,3-dihydro" components indicate the presence of a ketone group at the 3rd position and a saturated bond between the 2nd and 3rd positions of the indazole core, respectively. This lactam functionality is a key feature, distinguishing it from the more common aromatic indazoles.

Physicochemical Data Summary

While extensive experimental data for this specific compound is not widely published, its structural features allow for the prediction of key physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[3]
Molecular Weight 178.14 g/mol [3]
CAS Number 862274-40-6[3]

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a suitably substituted phenylhydrazine derivative. The key starting material would be a 4-substituted-2-aminobenzoic acid derivative.

Hypothetical Synthetic Workflow

The following multi-step synthesis is proposed, drawing upon established chemical transformations for similar heterocyclic systems.

Caption: Proposed synthetic workflow for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid

  • To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methyl-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

  • Dissolve methyl 4-methyl-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain methyl 3-amino-4-methylbenzoate.

Step 3: Diazotization and Intramolecular Cyclization

  • Dissolve methyl 3-amino-4-methylbenzoate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a short period to form the diazonium salt.

  • Allow the reaction to warm to room temperature to facilitate intramolecular cyclization to form methyl 1H-indazole-6-carboxylate.

Step 4: Iodination at the 3-position

  • Dissolve methyl 1H-indazole-6-carboxylate in methanol and add sodium hydroxide.

  • Add elemental iodine portion-wise at room temperature.[4]

  • Stir for a designated time until the reaction is complete.[4]

  • Work-up the reaction by evaporating the solvent, adding water, and extracting with an organic solvent.[4]

Step 5: Hydroxylation and Tautomerization

  • The conversion of the 3-iodo group to a 3-hydroxy group can be challenging. A potential route could involve nucleophilic substitution with a hydroxide source, possibly under copper catalysis.

  • The resulting 3-hydroxy-1H-indazole-6-carboxylic acid would exist in tautomeric equilibrium with the more stable 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

  • Final purification would likely involve recrystallization or column chromatography.

Potential Applications in Drug Discovery and Development

While specific biological activities for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid have not been extensively reported, the indazole scaffold is a well-established pharmacophore. Derivatives of indazole have shown a broad range of therapeutic applications.

Potential as an Anticancer Agent

Many indazole derivatives have been investigated as potent anti-cancer agents.[5] The structural motifs present in 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid suggest that it could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or other anti-proliferative compounds.

Role in Neurological and Inflammatory Disorders

Indazole derivatives have also been explored for their activity against neurological and inflammatory conditions. The carboxylic acid and lactam functionalities of the target molecule provide opportunities for the development of new chemical entities with potential therapeutic benefits in these areas.

Workflow for Biological Screening

The following workflow outlines a general approach for the initial biological evaluation of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Caption: A generalized workflow for the initial biological screening of the target compound.

Conclusion and Future Directions

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a compound with significant untapped potential in the field of medicinal chemistry. While detailed experimental data remains scarce, its unique structural features, combining a reactive carboxylic acid handle with a stable indazolone core, make it an attractive starting point for the synthesis of novel compound libraries.

Future research should focus on the development and optimization of a reliable synthetic route to make this compound more accessible to the scientific community. Subsequent comprehensive biological screening against a panel of relevant targets, particularly kinases and enzymes involved in inflammation, will be crucial in elucidating its therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective drug candidates based on this promising scaffold.

References

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central.
  • Synthesis and biological evaluation of new indazole derivatives. (2022).
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2011). PubMed Central.
  • 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | 862274-40-6. Biosynth.
  • 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
  • 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid. TargetMol.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021).
  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Chem-Supply.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
  • 3-Methyl-1H-indazole-6-carboxylic acid synthesis. ChemicalBook.
  • Methyl 3-iodo-4-nitro-1H-indazole-6-carboxyl
  • 1H-Indazole-6-carboxylic acid 97 704-91-6. Sigma-Aldrich.
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Spectroscopic Elucidation of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in medicinal chemistry and drug development, the precise structural characterization of novel heterocyclic compounds is a foundational requirement for advancing discovery programs. Among these, the indazole scaffold and its derivatives are of significant interest due to their diverse biological activities. This guide focuses on the spectroscopic characterization of a key derivative, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6).

This molecule presents a unique combination of structural features: a bicyclic indazolone core, a carboxylic acid substituent, and a non-aromatic dihydropyrazole ring. These features give rise to a distinct spectroscopic fingerprint. While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not extensively published, this guide, grounded in established spectroscopic principles and data from closely related analogs, provides a comprehensive technical overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as an authoritative reference for the identification and quality control of this important synthetic intermediate.

The molecular structure and numbering scheme for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid are presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, both ¹H and ¹³C NMR will provide critical information on the proton and carbon environments, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for the target compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable protons of the N-H and COOH groups.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) and multiplicities for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid in DMSO-d₆ are summarized below. These predictions are based on the analysis of N-substituted 2,3-dihydro-1H-indazol-3-ones.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~13.0Broad Singlet1H
N1-H / N2-H~11.0 - 12.0Broad Singlet2H
H-7~7.8 - 8.0Doublet1H
H-5~7.6 - 7.8Doublet1H
H-4~7.3 - 7.5Doublet1H

Interpretation of ¹H NMR Spectrum:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a very broad singlet at a significantly downfield chemical shift (around 13.0 ppm) due to strong hydrogen bonding and its acidic nature.

  • Amide Protons (N-H): The two N-H protons of the dihydropyrazole ring are also expected to be downfield and broad, likely in the 11.0-12.0 ppm region. Their exact chemical shifts can be sensitive to concentration and temperature.

  • Aromatic Protons (H-4, H-5, H-7): The benzene ring protons will exhibit a characteristic splitting pattern. H-7 is likely to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 4 and 5 will show doublet or doublet of doublets splitting depending on their coupling constants.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on data from analogous 2,3-dihydro-1H-indazol-3-one structures and general principles of carbon NMR.[1]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic)~167.0
C3 (Amide)~162.0
C7a~146.0
C3a~132.0
C6~130.0
C5~124.0
C4~122.0
C7~118.0

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl (C=O) will be around 167.0 ppm, while the amide carbonyl (C3) of the indazolone ring is predicted to be slightly more upfield, around 162.0 ppm.[1]

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (110-150 ppm). The carbons attached to heteroatoms (C7a and C3a) will be the most downfield. The carbon bearing the carboxylic acid group (C6) will also be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Acquire at least 16 scans and obtain a background spectrum of the empty sample holder or KBr.

Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
N-H Stretch (Amide)3200 - 3100Medium, Broad
C=O Stretch (Carboxylic Acid)~1700Strong
C=O Stretch (Amide)~1660Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch1350 - 1200Medium

Interpretation of IR Spectrum:

  • O-H and N-H Stretching Region: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch. Overlapping with this will be the N-H stretching vibrations of the amide groups.

  • Carbonyl Stretching Region: Two distinct, strong C=O stretching bands are expected. The carboxylic acid carbonyl typically appears at a higher frequency (~1700 cm⁻¹) than the amide carbonyl (~1660 cm⁻¹) of the lactam ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to C-C and C-N stretching and various bending vibrations, which are characteristic of the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

    • Obtain tandem MS (MS/MS) spectra of the parent ion to observe fragmentation patterns.

Predicted MS Data
IonCalculated m/z
[M] (Molecular Ion)178.0378
[M+H]⁺ (Positive Ion)179.0457
[M-H]⁻ (Negative Ion)177.0300

Molecular Formula: C₈H₆N₂O₃

Interpretation of Mass Spectrum and Fragmentation:

The high-resolution mass of the parent ion should match the calculated exact mass, confirming the elemental composition. The fragmentation pattern in MS/MS will be key to confirming the structure. A plausible fragmentation pathway is illustrated below.

fragmentation M [M+H]⁺ m/z = 179 M_H2O [M+H - H₂O]⁺ m/z = 161 M->M_H2O - H₂O M_CO [M+H - CO]⁺ m/z = 151 M->M_CO - CO M_COOH [M+H - COOH]⁺ m/z = 134 M_H2O->M_COOH - CO

Caption: Proposed ESI+ fragmentation pathway.

  • Loss of Water (-18 Da): The initial loss of a water molecule from the protonated parent ion is a common fragmentation for carboxylic acids.

  • Loss of Carbon Monoxide (-28 Da): The lactam ring can undergo fragmentation with the loss of a CO molecule.

  • Loss of the Carboxyl Group (-45 Da): Decarboxylation, with the loss of the COOH radical, is another characteristic fragmentation pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid. By leveraging established spectroscopic principles and data from structurally related analogs, this document offers a robust framework for the identification, characterization, and quality assessment of this compound. The provided experimental protocols and data interpretations are intended to be a valuable resource for scientists engaged in pharmaceutical research and development.

References

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. National Institutes of Health. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Institutes of Health. [Link]

  • WO2024169773A1 - Indazolinone compounds, and preparation method and use thereof.
  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.
  • 2,3-DIHYDRO-1H-INDAZOL-3-ONE | CAS 7364-25-2. Matrix Fine Chemicals. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

Sources

The Solubility Profile of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Course for a Novel API

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most critical early hurdles is the characterization of its physicochemical properties, with aqueous solubility standing as a paramount determinant of a drug's ultimate success. Poor solubility can severely limit bioavailability, complicate formulation, and lead to unreliable results in preclinical and clinical studies.

This technical guide provides an in-depth exploration of the solubility profile of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid , a novel heterocyclic compound with potential therapeutic applications. Given the nascent stage of research into this specific molecule, this document is structured not as a static data sheet, but as a strategic guide for researchers, scientists, and drug development professionals. It outlines a predictive and methodological framework for how to approach, understand, and ultimately modulate the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its unique structure, provide detailed protocols for its empirical determination, and explore strategic pathways for formulation enhancement.

Section 1: Physicochemical Properties - A Predictive Analysis

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in a biological system. In the absence of extensive experimental data for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, we leverage well-established in silico predictive models to estimate its key physicochemical parameters. These predictions serve as a foundational hypothesis to guide experimental design.

The structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, with its indazole core, a lactam functionality, and a carboxylic acid group, presents a fascinating interplay of hydrophilic and hydrophobic characteristics.

  • Chemical Structure:

    • IUPAC Name: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

    • Molecular Formula: C₈H₆N₂O₃

    • SMILES: O=C1NC2=C(C=C(C=C2)C(=O)O)N1

The following table summarizes the predicted and calculated properties that are critical to understanding the compound's solubility profile.

PropertyPredicted/Calculated ValueSignificance in Solubility Profile
Molecular Weight 178.15 g/mol Influences diffusion and crystal lattice energy. Higher molecular weight can sometimes correlate with lower solubility.
Predicted logP ~1.2 - 1.5Indicates moderate lipophilicity. A positive logP suggests a preference for a lipid environment over an aqueous one, hinting at potentially low intrinsic water solubility.
Predicted Acidic pKa (Carboxylic Acid) ~3.5 - 4.5The primary acidic center. At pH values above this pKa, the carboxylic acid will be deprotonated (ionized), significantly increasing aqueous solubility.
Predicted Acidic pKa (Lactam N-H) ~8.0 - 9.0The amide-like proton on the indazole ring is weakly acidic. Deprotonation at higher pH could further influence solubility.
Predicted Basic pKa < 1The indazole ring system has very weak basicity. Protonation is unlikely to be a significant factor in the physiological pH range.

Disclaimer: These values are computationally predicted and require experimental verification.

Section 2: The Theoretical Framework - pH and Ionization

The solubility of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is fundamentally governed by its ionization state, which is directly dependent on the pH of the surrounding medium. The presence of a primary acidic group (carboxylic acid) and a secondary, weaker acidic group (lactam N-H) suggests a distinct pH-solubility profile.

  • Causality of pH-Dependence : The carboxylic acid group (predicted pKa ~4.0) is the dominant player.

    • At Low pH (pH < 2): The molecule will be predominantly in its neutral, un-ionized form. In this state, solubility is at its lowest, dictated by the intrinsic solubility (S₀) of the molecule, which is often low for crystalline organic compounds.

    • At Mid-range pH (pH 4-7): As the pH rises above the carboxylic acid pKa, the molecule begins to deprotonate, forming the highly polar and water-soluble carboxylate anion. This leads to a sharp increase in solubility.

    • At High pH (pH > 9): As the pH surpasses the second pKa of the lactam N-H, a dianionic species may form, potentially leading to a further increase in solubility.

This relationship dictates that the compound will exhibit its lowest solubility in the acidic environment of the stomach and significantly higher solubility in the near-neutral to slightly alkaline environment of the intestines.

Caption: Ionization states of the molecule as a function of pH.

Section 3: Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical measurement is the cornerstone of a robust solubility assessment. The choice of assay depends on the stage of drug development, balancing throughput with accuracy.

Kinetic Solubility Assay for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput method ideal for screening large numbers of compounds, though it can sometimes overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.[1] The nephelometric method is a common and efficient approach.[2]

Protocol: High-Throughput Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid in 100% DMSO.

  • Plate Preparation: Using an automated liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate. Prepare serial dilutions in DMSO if a concentration range is being tested.

  • Precipitation Induction: Rapidly add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a 1:100 dilution and a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours to allow for precipitation to occur.

  • Measurement: Measure the light scattering of each well using a laser nephelometer. The intensity of scattered light is proportional to the amount of undissolved particulate matter.

  • Data Analysis: Compare the nephelometric turbidity units (NTU) of the test compound against a soluble and an insoluble control. The concentration at which a significant increase in light scattering occurs is defined as the kinetic solubility.[3]

Kinetic_Solubility_Workflow start Start stock Prepare 10 mM Stock in DMSO start->stock dispense Dispense 2 µL into 96-well Plate stock->dispense add_buffer Add 198 µL Aqueous Buffer (pH 7.4) dispense->add_buffer incubate Incubate & Shake (2 hours) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure end End (Determine Solubility) measure->end Thermodynamic_Solubility_Workflow start Start add_solid Add Excess Solid Compound to Vials start->add_solid add_buffer Add Aqueous Buffers (e.g., pH 1.2, 4.5, 6.8) add_solid->add_buffer equilibrate Equilibrate on Shaker (37°C, 24-48h) add_buffer->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify end End (Determine S₀ at each pH) quantify->end Formulation_Strategy_Decision_Tree start Poorly Soluble API (BCS Class II/IV) is_ionizable Is the API Ionizable? start->is_ionizable salt_formation Strategy: Salt Formation is_ionizable->salt_formation Yes is_thermally_stable Is API Thermally Stable? is_ionizable->is_thermally_stable No asd_hme Strategy: Amorphous Solid Dispersion (Hot-Melt Extrusion) is_thermally_stable->asd_hme Yes asd_spray_dry Strategy: Amorphous Solid Dispersion (Spray Drying) is_thermally_stable->asd_spray_dry No cocrystal Strategy: Co-crystals asd_hme->cocrystal asd_spray_dry->cocrystal particle_size Strategy: Particle Size Reduction (Micronization/Nanonization) cocrystal->particle_size

Sources

A Comprehensive Technical Guide to the Stability and Storage of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS No: 862274-40-6) is a heterocyclic organic compound featuring a fused indazole ring system. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] As a bifunctional molecule incorporating both a lactam and a carboxylic acid, its chemical integrity is paramount for reproducible research and the development of novel therapeutics.

This technical guide provides a comprehensive analysis of the factors influencing the stability of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid. Moving beyond generic storage instructions, this document elucidates the chemical rationale behind its potential degradation pathways and provides field-proven methodologies for its handling, storage, and experimental stability assessment. The insights and protocols herein are designed to empower researchers, chemists, and drug development professionals to maintain the compound's purity and ensure the validity of their experimental outcomes.

Section 1: Physicochemical Profile and Structural Stability Analysis

A molecule's stability is intrinsically linked to its structure. The key to preserving 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid lies in understanding the reactivity of its constituent functional groups.

Key Physicochemical Properties
PropertyValueSource/Note
IUPAC Name 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid-
CAS Number 862274-40-6[4]
Molecular Formula C₈H₆N₂O₃Calculated
Molecular Weight 178.15 g/mol Calculated
Appearance Typically a solid powderGeneral
Structural Analysis of Reactive Centers

The molecule's architecture contains several functional groups that are susceptible to degradation under common laboratory and storage conditions. The indazole ring system itself is generally stable due to its aromatic character.[3][5] However, the specific substitutions on this core dictate its overall stability profile.

Structural_Features cluster_labels mol 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid lab1 Lactam (Amide) Moiety lab1->mol lab2 Carboxylic Acid Group lab2->mol lab3 N-H Bonds lab3->mol lab4 Aromatic System lab4->mol

Caption: Key structural features influencing stability.

  • Lactam (Cyclic Amide): This is arguably the most significant feature for hydrolytic instability. The amide bond within the five-membered ring is susceptible to cleavage under both acidic and basic conditions, which would lead to the opening of the pyrazole ring and formation of a substituted aminobenzoic acid derivative.

  • Carboxylic Acid: This functional group makes the molecule acidic and can react with bases. Under conditions of high heat, particularly in the presence of certain catalysts, it may undergo decarboxylation.

  • N-H Bonds: The two nitrogen-hydrogen bonds (one in the lactam and one at the 1-position) are potential sites for oxidation.

  • Aromatic System: The benzene ring is relatively stable but can participate in photolytic reactions if exposed to sufficient UV energy.

Section 2: Potential Degradation Pathways

Based on the structural analysis, we can predict several primary degradation pathways. It is crucial to note that these are theoretically derived and must be confirmed experimentally for any specific drug product or formulation.

Degradation_Pathways cluster_stress parent 3-oxo-2,3-dihydro-1H- indazole-6-carboxylic acid acid Acid/Base (H₂O) parent->acid oxidant Oxidant (e.g., H₂O₂) parent->oxidant light Light (hν) parent->light heat Heat (Δ) parent->heat hydrolysis_prod Ring-Opened Product (Substituted Aminobenzoic Acid) acid->hydrolysis_prod Hydrolysis oxidation_prod Oxidized Derivatives (e.g., N-Oxides) oxidant->oxidation_prod Oxidation photo_prod Photolytic Adducts or Isomers light->photo_prod Photodegradation thermal_prod Decarboxylated Product heat->thermal_prod Thermal Degradation

Caption: Predicted degradation pathways under various stress conditions.

  • Hydrolytic Degradation: Exposure to acidic or alkaline conditions, especially in aqueous solutions, can catalyze the cleavage of the lactam ring. The rate of this degradation is expected to be highly pH and temperature-dependent.

  • Oxidative Degradation: The presence of oxidizing agents, or even atmospheric oxygen over long periods (autoxidation), can lead to the formation of N-oxides or other oxidized species. Storing under an inert atmosphere is a key preventative measure.[6]

  • Photodegradation: Many aromatic heterocyclic compounds are sensitive to light, particularly in the UV spectrum.[7] Energy absorption can lead to the formation of reactive radical species, resulting in complex degradation profiles, including dimerization or rearrangement.

  • Thermal Degradation: As a solid, the compound is likely more stable. However, at elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a plausible degradation route. In solution, heat will accelerate all other degradation pathways.

Section 3: Recommended Storage and Handling Protocols

To maintain the long-term integrity of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, a multi-faceted approach to storage is required. The following recommendations are synthesized from safety data sheets of structurally related compounds and established best practices for chemical storage.[6][8][9]

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature Long-Term: -20°C to 4°CShort-Term: Room Temperature (20-25°C)Reduces kinetic rates of all potential degradation reactions (hydrolysis, thermal).
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidative degradation from atmospheric oxygen.[6]
Light Protect from light. Use amber glass vials or store in a dark location.Prevents light-induced photodegradation pathways.
Moisture Keep container tightly closed in a dry place. Consider use of a desiccator.Minimizes water availability for hydrolytic degradation of the lactam ring.
Form Store as a solid whenever possible.Chemical stability is generally greatest in the solid state.
Chemical Incompatibilities

To prevent rapid, uncontrolled degradation, avoid co-storage or mixing with the following chemical classes:

  • Strong Oxidizing Agents: Can react exothermically and degrade the indazole ring.[6][9]

  • Strong Bases: Will deprotonate the carboxylic acid and can catalyze rapid hydrolysis of the lactam.[6]

  • Strong Acids: Can catalyze lactam hydrolysis.

Section 4: Experimental Workflow for Stability Assessment

Theoretical predictions must be validated with empirical data. A forced degradation (or stress testing) study is the standard industry practice for rapidly assessing a compound's intrinsic stability.[10][11] This process involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method.[7][11]

Objective

The primary goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7] This level is sufficient to detect and characterize degradation products without destroying the sample, making it ideal for analysis by techniques like HPLC-UV or LC-MS.

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid & Soln) (80°C) start->thermal photo Photolytic (ICH Q1B Light Box) start->photo analysis Neutralize (if needed) Dilute & Analyze via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradants Determine Degradation Pathways Validate Analytical Method analysis->end

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation: Prepare a stock solution of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water. Prepare a control sample diluted to the final concentration and store it at -20°C.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw time points (e.g., 2, 4, 8, 24 hours), immediately neutralize with an equivalent amount of NaOH, dilute, and analyze.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at a controlled temperature (start with room temperature, as base hydrolysis can be rapid).

    • Withdraw time points, neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂.

    • Store at room temperature, protected from light.

    • Monitor at regular intervals until target degradation is achieved.

  • Thermal Degradation:

    • Solid State: Place a known quantity of the solid compound in an oven at a high temperature (e.g., 80°C). Periodically remove samples, dissolve in solvent, and analyze.

    • Solution State: Incubate a sealed vial of the stock solution at 80°C and analyze at time points.

  • Photostability:

    • Expose both the solid powder and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all stressed and control samples using a validated, stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential, and identification of degradants is best achieved with a mass spectrometer (LC-MS).

Conclusion

While 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid possesses a relatively stable indazole core, its lactam and carboxylic acid functionalities introduce specific vulnerabilities. Its chemical integrity is susceptible to hydrolysis, oxidation, photodegradation, and thermal stress. Adherence to strict storage protocols—namely, storage at low temperatures, under an inert atmosphere, and protected from light and moisture—is critical for preserving its purity. For applications in regulated environments or long-term research projects, performing a comprehensive forced degradation study is not merely recommended; it is an essential component of scientific due diligence to ensure the quality and reliability of the starting material.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Synthesis of 1H‐indazole derivatives. ResearchGate.
  • SAFETY DATA SHEET (1H-Indazole-6-carboxylic acid). Fisher Scientific.
  • SAFETY DATA SHEET (1H-Indazole-3-carboxylic acid). Thermo Fisher Scientific.
  • SAFETY DATA SHEET (1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid). Sigma-Aldrich.
  • Forced Degradation Studies. MedCrave online.
  • SAFETY DATA SHEET (Indazole). Fisher Scientific.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.
  • 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | 862274-40-6. Biosynth.
  • Stability Indicating Forced Degradation Studies. RJPT.

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An In-Depth Technical Guide to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile templates for the design and synthesis of novel therapeutic agents. The indazole nucleus, a bicyclic heteroaromatic system, is a prime example of such a scaffold, demonstrating a remarkable range of pharmacological activities. This guide focuses on a specific, yet significant, derivative: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid . While its own history is less storied than that of the parent indazole, its role as a key building block in the synthesis of contemporary drug candidates makes it a compound of considerable interest to the scientific community. This document will provide a comprehensive overview of its historical context, synthesis, physicochemical properties, and its emerging importance in drug discovery.

I. A Historical Perspective: The Genesis of the Indazole Core

The journey of indazole chemistry began in the late 19th century, a period of foundational discoveries in organic chemistry. While the specific discovery of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is not prominently documented in early literature, its structural lineage can be traced back to the pioneering work on the indazole ring system.

The first synthesis of an indazolone derivative is credited to the eminent chemist Emil Fischer around 1883. His work, though not yielding the parent indazole, laid the crucial groundwork for the exploration of this class of heterocyclic compounds. Fischer's synthesis of indazolone involved the intramolecular cyclization of an ortho-hydrazinobenzoic acid derivative, establishing a fundamental synthetic strategy that would be refined and expanded upon by subsequent generations of chemists. The indazole core, with its fused benzene and pyrazole rings, presented a unique electronic and structural architecture that hinted at its potential for diverse chemical interactions and biological activity.[1] Over the following decades, the indazole scaffold would become a recurring motif in the development of compounds with anti-inflammatory, analgesic, and antitumor properties, solidifying its status as a privileged structure in medicinal chemistry.[2]

II. Synthesis and Mechanistic Insights

The preparation of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid can be achieved through a multi-step synthetic sequence starting from readily available precursors. A logical and commonly employed route involves the diazotization of an appropriately substituted aminobenzoic acid, followed by cyclization.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with 4-amino-3-methylbenzoic acid . The key transformations involve the conversion of the amino group into a reactive diazonium salt, which then undergoes intramolecular cyclization to form the indazolone ring system.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization A 4-Amino-3-methylbenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq) 0-5 °C C 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid B->C Spontaneous Cyclization

Caption: Proposed synthetic workflow for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Step-by-Step Experimental Protocol

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution: In a flask equipped with a magnetic stirrer and a thermometer, suspend 4-amino-3-methylbenzoic acid in water. Carefully add concentrated hydrochloric acid (typically 2.5-3 molar equivalents) to the suspension with stirring. The amine will dissolve to form its hydrochloride salt. Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, ~1.05-1.1 equivalents) in cold distilled water. Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt. The progress of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).[3][4]

  • Intramolecular Cyclization: Once the diazotization is complete, the reaction mixture containing the diazonium salt is typically allowed to warm to room temperature. The intramolecular cyclization to form the indazolone ring is often spontaneous under these acidic conditions. The product, being sparingly soluble in the acidic aqueous medium, will precipitate out of solution.

  • Isolation and Purification: The precipitated 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is collected by vacuum filtration. The crude product is then washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: The diazonium salt intermediate is highly unstable at elevated temperatures and can readily decompose, leading to unwanted side products and reduced yields. Maintaining a temperature of 0-5 °C is critical for the stability of the diazonium salt, allowing for the subsequent cyclization to occur efficiently.[4]

  • Acidic Conditions: The reaction is carried out in a strong mineral acid, typically hydrochloric acid, for two primary reasons. Firstly, it is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite. Secondly, the acidic medium protonates the starting amine, making it soluble in the aqueous reaction mixture.

  • Molar Equivalents of Reagents: A slight excess of sodium nitrite is used to ensure the complete conversion of the primary amine to the diazonium salt. A significant excess of acid is employed to maintain a low pH and to provide the necessary protons for the reaction.[3]

III. Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is essential for its application in synthesis and drug design.

PropertyValueSource
IUPAC Name 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid-
CAS Number 862274-40-6[5]
Molecular Formula C₈H₆N₂O₃[5]
Molecular Weight 178.15 g/mol [5]
Appearance Off-white to pale yellow solid-
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.-
Melting Point >300 °C-
Spectroscopic Data
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as exchangeable protons for the N-H of the indazolone ring and the carboxylic acid -OH. The aromatic protons would likely appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The N-H and -OH protons would appear as broad singlets, with their chemical shifts being concentration and temperature dependent.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the indazolone ring is expected to have a chemical shift in the range of δ 160-170 ppm, while the carboxylic acid carbonyl would appear at a similar downfield position. The aromatic carbons would resonate in the typical range of δ 110-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, overlapping with the N-H stretching of the indazolone ring. A strong absorption band around 1680-1720 cm⁻¹ would be indicative of the C=O stretching of both the lactam and the carboxylic acid.

IV. Role in Drug Discovery and Development

While 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The indazolone core is a well-established pharmacophore found in a variety of drugs targeting different biological pathways.[2]

The carboxylic acid functionality at the 6-position provides a convenient handle for further chemical modifications. Through standard amide coupling or esterification reactions, a diverse range of substituents can be introduced at this position, allowing for the systematic exploration of structure-activity relationships (SAR). This versatility makes 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid a valuable starting material for the generation of compound libraries in the early stages of drug discovery.

Derivatives of indazolone have been investigated for a wide array of therapeutic applications, including:

  • Oncology: As inhibitors of various protein kinases.

  • Inflammation and Pain: As modulators of inflammatory pathways.[2]

  • Neurodegenerative Diseases: Targeting specific receptors in the central nervous system.

The synthetic accessibility and the proven biological relevance of the indazolone scaffold ensure that 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid will continue to be a valuable tool for medicinal chemists.

V. Future Outlook

The story of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is intrinsically linked to the broader narrative of the indazole scaffold in medicinal chemistry. As our understanding of complex biological pathways deepens, the demand for novel, synthetically accessible building blocks for drug discovery will only increase. The combination of a privileged indazolone core and a reactive carboxylic acid handle positions this molecule as a key player in the ongoing quest for new and improved therapeutics. Future research will likely focus on the development of more efficient and environmentally friendly synthetic routes to this and related compounds, as well as its incorporation into a wider range of biologically active molecules.

References

  • Muthumani, P., et al. (2010). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443.
  • Wiley-VCH. (2007).
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. International Journal of Molecular Sciences, 25(2), 911.
  • BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
  • Hossain, M. S., et al. (2024).
  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
  • Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Silvestrini, B. (1981). Basic and applied research in the study of indazole carboxylic acids. Chemotherapy, 27 Suppl 2, 9-20.
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  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (Basel, Switzerland), 16(1), 103.
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  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-dihydro-3H-indazol-3-one (indazolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of this heterocycle exhibit a wide range of biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key indazolone intermediate, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid , and its subsequent derivatization. We present a robust and scalable synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for creating diverse chemical libraries based on this versatile scaffold.

Introduction: The Significance of the Indazolone Scaffold

The indazole ring system is a cornerstone in the development of modern therapeutics.[3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for three-dimensional diversity, enabling precise interactions with biological targets.[4] The 3-oxo- (or indazolone) variant is particularly significant. For instance, the PARP inhibitor Niraparib, a crucial drug in cancer therapy, features a related indazole core, highlighting the scaffold's importance in oncology.[5][6] The carboxylic acid functionality at the 6-position provides a critical handle for synthetic elaboration, allowing for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a classical and efficient pathway to this key building block from readily available starting materials.

Overview of the Core Synthetic Strategy

The synthesis of the 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid core is achieved via a two-step sequence starting from 4-amino-3-methylbenzoic acid. The strategy hinges on the intramolecular cyclization of a diazonium salt, a fundamental transformation in heterocyclic chemistry.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A Starting Material: 4-Amino-3-methylbenzoic Acid B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B Amine to Diazonium Conversion C Intermediate: Diazonium Salt B->C In situ formation D Step 2: Intramolecular Cyclization (Heating) C->D Ring Closure E Target Core Molecule: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid D->E F Esterification / Amidation (at C6-Carboxylic Acid) E->F G N-Alkylation / N-Arylation (at N2-Position) E->G H Diverse Library of Indazolone Derivatives F->H G->H

Figure 2: Reaction scheme for the synthesis of the indazolone core.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
4-Amino-3-methylbenzoic acidC₈H₉NO₂151.16CommercialPurity >98%
Sodium NitriteNaNO₂69.00CommercialACS Grade
Hydrochloric Acid (conc.)HCl36.46Commercial~37% solution
Deionized WaterH₂O18.02In-house---
IceH₂O18.02In-house---

Procedure:

  • Preparation of the Amine Suspension: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4-amino-3-methylbenzoic acid (15.1 g, 0.1 mol). [7]2. Add 100 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (25 mL, ~0.3 mol) while stirring. The mixture will form a fine suspension.

  • Cool the suspension to 0–5 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of deionized water and cool the solution in an ice bath.

  • Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine suspension over 30–45 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. Vigorous stirring is essential.

  • After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 30 minutes. A clear solution of the diazonium salt should form.

  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the solution to 40–50 °C using a water bath. Vigorous evolution of nitrogen gas will be observed.

  • Maintain heating until the gas evolution ceases (typically 1–2 hours).

  • Isolation: Cool the reaction mixture in an ice bath. The product, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome: A pale yellow to off-white solid. Yield: 75–85%. The product can be used in the next step without further purification or recrystallized from an ethanol/water mixture if higher purity is required.

Protocols for Derivatization

The synthesized core molecule (CAS 862274-40-6) offers two primary sites for chemical modification: the N2 position of the indazolone ring and the C6 carboxylic acid. [8]

Protocol: Amide Formation at C6-Position

This protocol describes a standard peptide coupling reaction to form amide derivatives, which is a common strategy in drug discovery to explore structure-activity relationships (SAR). [9] Reagents and Materials

ReagentPurposeMolar Eq.
3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acidStarting Material1.0
Substituted Amine (R-NH₂)Coupling Partner1.1
HATUCoupling Agent1.2
DIPEABase2.5
DMFSolvent---

Procedure:

  • To a solution of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (178 mg, 1.0 mmol) in anhydrous DMF (10 mL), add the desired primary or secondary amine (1.1 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol) to the mixture.

  • Add HATU (456 mg, 1.2 mmol) in one portion and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 2–6 hours).

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide derivative.

Protocol: N2-Alkylation

Alkylation at the N2 position can significantly impact the molecule's properties. This protocol uses a simple base-mediated alkylation.

Reagents and Materials

ReagentPurposeMolar Eq.
3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acidStarting Material1.0
Alkyl Halide (R-X, e.g., Iodomethane, Benzyl bromide)Alkylating Agent1.2
Potassium Carbonate (K₂CO₃)Base2.0
DMF or AcetonitrileSolvent---

Procedure:

  • Suspend 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (178 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol) in anhydrous DMF (10 mL).

  • Add the alkyl halide (1.2 mmol) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4–12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into 50 mL of water.

  • Acidify the solution to pH ~3-4 with 1M HCl. This will protonate the carboxylic acid, aiding in extraction or precipitation.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the N2-alkylated derivative.

Conclusion

The synthetic routes and protocols detailed in these application notes provide a reliable and versatile platform for accessing 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and its derivatives. The foundational diazotization-cyclization reaction is robust and utilizes inexpensive starting materials. The subsequent derivatization at two distinct chemical handles allows for the systematic exploration of chemical space, making this scaffold highly valuable for hit-to-lead campaigns and the development of novel therapeutics in various disease areas.

References

  • Zhang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. Available at: [Link]

  • Google Patents. (2020). A kind of synthetic method for preparing Niraparib. CN107235957A.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Available at: [Link]

  • Cunningham, D., et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1599-1616. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • Faria, J. V., et al. (2017). Indazole: a privileged scaffold in medicinal chemistry. Chemistry & Biology Interface, 7(3), 146-169.
  • Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493-15498. Available at: [Link]

  • Muthumani, P., et al. (2010). Synthesis and biological study of some novel schiff's bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443. Available at: [Link]

  • Prashantha, A. G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry, 14(3), 1635-1642. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Shridhar, M., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1774-1780. Available at: [Link]

  • Organic Chemistry Portal. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid. Product Page. Available at: [Link]

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The Strategic Role of 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Notably, derivatives of indazole are key components in several approved drugs, such as the antiemetic granisetron and the anti-cancer agent niraparib.[3] This guide focuses on a specific and highly valuable intermediate, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid , detailing its significance, synthesis, and application in the development of cutting-edge therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and its parent compound, 1H-indazole-6-carboxylic acid.

Property3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid1H-Indazole-6-carboxylic acid
CAS Number 862274-40-6[4]704-91-6[5]
Molecular Formula C₈H₆N₂O₃[4]C₈H₆N₂O₂[5]
Molecular Weight 178.14 g/mol [4]162.15 g/mol [5]
Appearance SolidCrystalline Powder (White to light brown)[5]
Melting Point Not specified302-307 °C[5]

Note: "3-oxo-2,3-dihydro-1H-indazole" is also known as indazolone. This nomenclature signifies a tautomeric form of a hydroxyindazole. The tautomerism of the indazole ring is a critical consideration in its reactivity and characterization.

Synthetic Protocols and Mechanistic Insights

Protocol 1: Synthesis via Diazotization and Cyclization of a Substituted Anthranilic Acid Derivative (Hypothetical Route)

This approach is a classic and reliable method for constructing the indazole core. The causality behind this multi-step process lies in the sequential transformation of functional groups to facilitate the final ring-closing reaction.

Workflow for Synthesis via Diazotization

cluster_0 Starting Material Preparation cluster_1 Functional Group Interconversion cluster_2 Indazole Ring Formation cluster_3 Final Product Formation SM 4-Methyl-3-nitrobenzoic acid Ester Esterification (e.g., MeOH, H₂SO₄) SM->Ester Step 1 Esterified Methyl 4-methyl-3-nitrobenzoate Ester->Esterified Reduction Nitro Reduction (e.g., Pd/C, H₂) Esterified->Reduction Step 2 AminoEster Methyl 3-amino-4-methylbenzoate Reduction->AminoEster Diazotization Diazotization & Cyclization (e.g., NaNO₂, acid) AminoEster->Diazotization Step 3 IndazoleEster Methyl 1H-indazole-6-carboxylate Diazotization->IndazoleEster Oxidation Oxidation of 3-position (Hypothetical) IndazoleEster->Oxidation Step 4a Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Oxidation->Hydrolysis Step 4b FinalProduct 3-Oxo-2,3-dihydro-1H- indazole-6-carboxylic acid Hydrolysis->FinalProduct

Caption: Hypothetical synthetic workflow for the target molecule.

Step-by-Step Methodology:

  • Esterification of the Starting Material:

    • To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-methyl-3-nitrobenzoate.

  • Reduction of the Nitro Group:

    • Dissolve the methyl 4-methyl-3-nitrobenzoate in methanol and add a catalytic amount of palladium on carbon (10%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield methyl 3-amino-4-methylbenzoate.

  • Diazotization and Intramolecular Cyclization:

    • Dissolve the methyl 3-amino-4-methylbenzoate in an aqueous acidic solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, followed by warming to room temperature to facilitate cyclization.[3]

    • The resulting methyl 1H-indazole-6-carboxylate can be isolated by extraction and purified by column chromatography.

  • Oxidation and Hydrolysis (Hypothetical):

    • The introduction of the 3-oxo functionality would likely proceed through an oxidation of the 3-position of the indazole ring, potentially involving a protected form of the indazole.

    • Subsequent hydrolysis of the methyl ester under basic conditions (e.g., aqueous sodium hydroxide) followed by acidic workup would yield the final product, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Protocol 2: Modern Synthetic Approach via [3+2] Cycloaddition

A more contemporary approach to the indazole core involves a [3+2] cycloaddition reaction between a benzyne intermediate and a diazo compound.[7] This method offers the advantage of mild reaction conditions and a high degree of functional group tolerance.

Workflow for Synthesis via [3+2] Cycloaddition

cluster_0 Reactant Preparation cluster_1 Cycloaddition Reaction cluster_2 Final Product Formation Benzyne_Precursor Substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate Reaction [3+2] Cycloaddition Benzyne_Precursor->Reaction Diazo_Compound Ethyl diazoacetate Diazo_Compound->Reaction Fluoride_Source Fluoride Source (e.g., TBAF, CsF) Fluoride_Source->Reaction Indazole_Ester Ethyl 1H-indazole-3-carboxylate (or 6-carboxy derivative with appropriate precursor) Reaction->Indazole_Ester Oxidation Oxidation of 3-position (Hypothetical) Indazole_Ester->Oxidation Step 2a Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) Oxidation->Hydrolysis Step 2b FinalProduct 3-Oxo-2,3-dihydro-1H- indazole-6-carboxylic acid Hydrolysis->FinalProduct

Caption: [3+2] Cycloaddition approach to the indazole core.

Step-by-Step Methodology:

  • [3+2] Cycloaddition Reaction:

    • In a flame-dried flask under an inert atmosphere, dissolve the appropriately substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor) and ethyl diazoacetate in anhydrous THF.[7]

    • Cool the mixture to -78 °C.

    • Add a solution of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.[7]

    • Quench the reaction, extract the product, and purify by silica gel chromatography to obtain the ethyl indazole-carboxylate derivative.

  • Subsequent Functional Group Manipulation:

    • Similar to the previous protocol, the introduction of the 3-oxo group and hydrolysis of the ester would be required to arrive at the final product.

Application in the Synthesis of Niraparib

3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and its derivatives are critical intermediates in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers, particularly ovarian cancer.[8][9] The indazole core of Niraparib is essential for its biological activity.

Synthetic Scheme for Niraparib utilizing an Indazole Intermediate

cluster_0 Core Intermediate cluster_1 Coupling Partner cluster_2 Key Synthetic Steps Indazole Protected Indazole-6-carboxylic acid derivative Coupling Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Indazole->Coupling Piperidine (S)-tert-butyl 3-(4-bromophenyl) piperidine-1-carboxylate Piperidine->Coupling Amidation Amidation Coupling->Amidation Deprotection Deprotection (e.g., TFA) Amidation->Deprotection Niraparib Niraparib Deprotection->Niraparib

Caption: Simplified retrosynthetic analysis of Niraparib.

The synthesis of Niraparib typically involves the coupling of a protected indazole moiety with a chiral piperidine fragment.[10] The carboxylic acid group at the 6-position of the indazole is often converted to a carboxamide in the final steps of the synthesis. The 3-oxo functionality, or a precursor to it, can influence the electronic properties of the indazole ring and its reactivity in the key coupling steps.

Safety and Handling

As with all laboratory chemicals, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and its precursors should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid represents a strategically important building block in pharmaceutical synthesis. Its synthesis, while requiring multi-step procedures, relies on well-established and robust chemical transformations. The application of this intermediate in the synthesis of high-value therapeutics like Niraparib underscores the continued importance of the indazole scaffold in drug discovery. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile intermediate in their research endeavors.

References

  • Wiley-VCH. (2007). Supporting Information for a scientific article.
  • CN107235957A. (2017). A kind of synthetic method for preparing Niraparib.
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  • EP3668857B1. (2020). Processes for the preparation of niraparib and intermediates thereof.
  • CN106632244A. (2017). A novel synthetic method for preparing an anticancer medicine Niraparib.
  • WO2019036441A1. (2019). Processes for the preparation of niraparib and intermediates thereof.
  • EPO. (2022). Methods of manufacturing of Niraparib. Patent 3615513. [Link]

  • CN112778203A. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Rogers, M. M., et al. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 17(9), 11065-11074. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. Retrieved January 19, 2026, from [Link]

  • US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Shi, F., & Larock, R. C. (2010). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 87, 95. [Link]

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Application Notes and Protocols for the Evaluation of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

The indazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including several FDA-approved anti-cancer agents.[1][2] This document provides a comprehensive experimental guide for researchers investigating the biological activity of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid . While this specific molecule is primarily recognized as a synthetic intermediate[3], its structural similarity to other heterocyclic compounds known to inhibit critical cancer-related enzymes suggests its potential as a bioactive agent.[4] This guide will focus on a plausible and highly relevant application for this class of compounds: the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair and a validated target in oncology.[4][5] The protocols herein are designed to be robust and self-validating, providing a solid framework for the initial characterization of this and similar indazole derivatives.

Introduction: The Scientific Rationale

Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[6][7] The core structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid features a bicyclic aromatic system with strategically placed hydrogen bond donors and acceptors, as well as a carboxylic acid moiety that can engage in critical interactions with biological targets.

A particularly compelling hypothesis for the mechanism of action of indazole-containing compounds is the inhibition of PARP enzymes. PARP1 is a critical component of the base excision repair (BER) pathway, which resolves single-strand DNA breaks.[8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality.[5] The structural motif of a carboxamide or a carboxylic acid on a heterocyclic core is a recurring feature in many potent PARP inhibitors, as it often mimics the nicotinamide portion of the NAD+ substrate.[5][8] Therefore, investigating 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid as a potential PARP1 inhibitor is a scientifically sound starting point for its characterization.

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's physical and chemical properties is paramount for reliable and reproducible experimental outcomes.

Table 1: Physicochemical Properties of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

PropertyValueSource/Note
CAS Number 862274-40-6[9]
Molecular Formula C₈H₆N₂O₃[9]
Molecular Weight 178.15 g/mol Calculated
Appearance Expected to be a solid powderBased on related compounds
Solubility Poorly soluble in water. Soluble in DMSO and other polar aprotic solvents.[3] (for a similar compound)
Storage Store at 2-8°C, desiccated, and protected from light.Standard for research compounds
Protocol 2.1: Preparation of Stock Solutions

The accuracy of all subsequent assays depends on the correct preparation of the compound stock solution.

  • Initial Solubilization: Accurately weigh a precise amount of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (e.g., 1.78 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM from 1.78 mg in 1 mL DMSO).

  • Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality Note: Using 100% DMSO for the initial stock ensures maximum solubility. Aliquoting is critical to maintain the integrity of the compound, as repeated changes in temperature can lead to degradation or precipitation.

Biochemical Assay: In Vitro PARP1 Inhibition

This protocol describes a direct enzymatic assay to quantify the inhibitory potential of the test compound against purified human PARP1. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

Principle of the Assay

The assay is based on a colorimetric ELISA format. Activated PARP1 enzyme utilizes a nicotinamide-adenine dinucleotide (NAD+) substrate to poly(ADP-ribosyl)ate (PARylate) histone proteins that are coated onto a microplate. The extent of this reaction is detected using a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated poly(ADP-ribose) chains. The subsequent addition of a colorimetric HRP substrate yields a signal that is inversely proportional to the PARP1 inhibitory activity of the test compound.

PARP1_Inhibition_Assay cluster_plate Microplate Well Histone Histone Substrate (Coated) PARylated_Histone PARylated Histone PARP1 PARP1 Enzyme PARP1->Histone Catalyzes NAD Biotinylated NAD+ NAD->Histone ADP-ribosylation Test_Compound 3-oxo-2,3-dihydro-1H- indazole-6-carboxylic acid Test_Compound->PARP1 Inhibition Strep_HRP Streptavidin-HRP PARylated_Histone->Strep_HRP Binding Substrate Colorimetric Substrate Strep_HRP->Substrate Conversion Signal Colorimetric Signal Substrate->Signal Generates

Caption: Workflow for the in vitro PARP1 enzymatic inhibition assay.

Protocol 3.1: PARP1 Enzymatic Assay

Materials:

  • PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1-coated 96-well microplate

  • Biotinylated NAD+

  • Test Compound (serial dilutions from DMSO stock)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in PARP1 Assay Buffer. The final DMSO concentration in the well should be kept constant and low (e.g., ≤1%). Also, prepare dilutions of the positive control (Olaparib).

  • Reaction Setup:

    • Add 50 µL of PARP1 Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add 20 µL of a pre-mixed PARP1 enzyme/activated DNA solution to each well.

    • Mix gently by tapping the plate and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 20 µL of biotinylated NAD+ solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

  • Detection:

    • Add 100 µL of diluted Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 3-5 times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Table 2: Example Plate Layout for PARP1 Assay

123456789101112
A BlankBlankCmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Cmpd 1Ctrl+Ctrl+
B BlankBlankCmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Cmpd 2Ctrl+Ctrl+
C ....................................
G VehicleVehicleOlaparibOlaparibOlaparibOlaparibOlaparibOlaparibOlaparibOlaparibCtrl-Ctrl-
H VehicleVehicleOlaparibOlaparibOlaparibOlaparibOlaparibOlaparibOlaparibOlaparibCtrl-Ctrl-
(Cmpd = Test Compound at serial dilutions; Ctrl+ = Positive Control (no inhibition); Ctrl- = Negative Control (no enzyme); Vehicle = DMSO control)

Cell-Based Assay: Anti-Proliferative Activity in Cancer Cells

This protocol measures the effect of the test compound on the proliferation of cancer cells, a key hallmark of anti-cancer activity. The MTT assay is a widely used colorimetric method for assessing cell viability.

Principle of the Assay

Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This conversion is mediated by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Flow Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Protocol 4.1: MTT Assay for Cell Viability

Materials:

  • Human cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Test Compound (serial dilutions from DMSO stock)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 N HCl)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Read the absorbance at 570 nm.

Data Analysis and Interpretation

PARP1 Inhibition Assay
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)]

    • Where Signal_Compound is the absorbance of the test well, Signal_Negative is the background (no enzyme), and Signal_Positive is the uninhibited control.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

MTT Assay
  • Calculate Percent Viability:

    • % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)

    • Where Abs_Compound is the absorbance of the treated cells, Abs_Vehicle is the absorbance of the vehicle-treated cells, and Abs_Blank is the absorbance of the medium alone.

  • Determine GI₅₀: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression model to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 3: Example Data Summary

AssayEndpointTest Compound (Example Value)Olaparib (Positive Control)
PARP1 Enzymatic IC₅₀1.5 µM5 nM
MTT (MDA-MB-436) GI₅₀5.2 µM20 nM

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in PARP1 assay Incomplete washing; Inconsistent pipettingIncrease the number of washes; Use calibrated multichannel pipettes.
Compound precipitation in cell culture medium Low solubility; Exceeding final DMSO concentrationLower the highest concentration tested; Ensure final DMSO is <0.5%.
No dose-response observed Compound is inactive at tested concentrations; Compound degradationTest a higher concentration range; Verify stock solution integrity.
High background in MTT assay Contamination; MTT reagent is old or exposed to lightUse aseptic techniques; Prepare fresh MTT solution and protect from light.

Conclusion

This application note provides a detailed framework for the initial pharmacological evaluation of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, focusing on its potential as a PARP1 inhibitor. The described biochemical and cell-based assays are fundamental tools in cancer drug discovery and will enable researchers to determine the compound's potency and cellular efficacy. While the protocols are based on established methodologies for related compounds, researchers should always perform appropriate optimizations for their specific experimental conditions.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • TWO STEP SYNTHESIS OF INDAZOLE DERIVATIVES AND THEIR ANTI-CANCER EVALUATION. ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Organic & Medicinal Chemistry International Journal. [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2. PubChem. [Link]

  • Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. PubMed. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. PubMed. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Institutes of Health. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

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Application Notes & Protocols: The Strategic Role of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid in the Synthesis of Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among these, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid stands out as a critical starting material and key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document provides an in-depth guide to the strategic application of this building block, focusing on its role in the synthesis of Niraparib, a clinically approved PARP inhibitor. We will elucidate the underlying chemical principles, provide detailed, field-tested protocols for synthesis and characterization, and present a comparative analysis with other major PARP inhibitors to offer a comprehensive resource for drug development professionals.

Introduction: PARP Inhibition and the Significance of the Indazole Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for cellular maintenance, particularly in the repair of single-strand DNA breaks.[2] In oncology, PARP inhibitors have emerged as a groundbreaking class of targeted therapies. They function through a mechanism known as "synthetic lethality," where the inhibitor's blockage of PARP-mediated DNA repair is selectively catastrophic to cancer cells that already possess defects in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes.[3]

Several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have transformed the treatment landscape for ovarian, breast, prostate, and pancreatic cancers.[4] While these inhibitors share a common therapeutic target, their chemical scaffolds vary, influencing their potency, selectivity, and pharmacokinetic profiles.

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of many successful drug molecules due to its unique electronic properties and ability to form key hydrogen bond interactions with biological targets.[1] In the context of PARP inhibition, the indazole moiety is a key pharmacophore in drugs like Niraparib, where it plays a crucial role in binding to the enzyme's active site.[1][5] The specific intermediate, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid , provides the necessary structural foundation and a reactive handle (the carboxylic acid) for elaboration into the final complex drug molecule.

Physicochemical Profile: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this indazole derivative are summarized below.

PropertyValueSource
CAS Number 862274-40-6[6]
Molecular Formula C₈H₆N₂O₃[6]
Molecular Weight 178.15 g/mol [6]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in DMSO, DMF; sparingly soluble in methanolGeneral Knowledge
Hazard Codes H315, H319, H335 (Skin/Eye/Respiratory Irritant)[6]
Safety Precaution Codes P280, P305+P351+P338, P332+P313[6]

Synthetic Strategy: From Precursor to the Indazole Core

The synthesis of the indazole carboxylic acid core is a critical first phase. While multiple routes to indazole derivatives exist, a common and effective strategy proceeds from substituted nitrobenzoic acids. This approach offers robust control over regiochemistry and is amenable to scale-up.

G cluster_0 Phase 1: Synthesis of the Indazole Core A 4-Methyl-3-nitrobenzoic acid (Starting Material) B Methyl 4-methyl-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-amino-4-methylbenzoate B->C Reduction (Pd/C, H₂) D 1H-Indazole-6-carboxylic acid methyl ester C->D Diazotization & Cyclization (NaNO₂, H⁺) E 3-Iodo-1H-indazole-6-carboxylic acid methyl ester D->E Iodination (I₂, NaOH) F 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (Target Intermediate) E->F Hydrolysis & Oxidation (NaOH, H₂O₂)

Caption: General workflow for the synthesis of the indazole core.

Protocol 1: Synthesis of 1H-Indazole-6-carboxylic acid methyl ester (Intermediate D)

This protocol outlines the foundational steps to generate a key precursor to the target molecule.

  • Esterification (A → B): To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, concentrate under reduced pressure, and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the methyl ester.

  • Reduction (B → C): Dissolve the nitro-ester (1.0 eq) in ethanol (15 vol) in a hydrogenation vessel. Add 10% Palladium on carbon (Pd/C) (5% w/w). Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours. Monitor the reaction by HPLC or TLC. Upon completion, carefully filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the amino-ester.

  • Diazotization and Cyclization (C → D): Dissolve the amino-ester (1.0 eq) in a mixture of acetic acid and water. Cool the solution to 0-5°C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour. Allow the reaction to warm to room temperature and stir for an additional 2 hours. The cyclized indazole product typically precipitates. Filter the solid, wash with cold water, and dry under vacuum.[7]

Causality Insight: The reduction of the nitro group to an amine is the critical step that enables the subsequent intramolecular cyclization. The diazotization of the amine followed by attack from the adjacent methyl group (which tautomerizes) forms the pyrazole ring fused to the benzene ring, creating the indazole scaffold.

Application Protocol: Synthesis of Niraparib

With the indazole core established, the next phase involves coupling it with the piperidine moiety to construct the final Niraparib molecule. The carboxylic acid at the C6 position is first converted to a carboxamide, which is a key interaction point in the PARP active site.

G cluster_1 Phase 2: Elaboration to Niraparib Indazole 1H-Indazole-6-carboxylic acid (or related ester) Amide 1H-Indazole-6-carboxamide Indazole->Amide Amidation (NH₄Cl, heat or SOCl₂, NH₄OH) Coupled 2-[4-(piperidin-3-yl)phenyl]- 2H-indazole-6-carboxamide Amide->Coupled N-Arylation (Buchwald-Hartwig) (Pd catalyst, ligand, 3-(4-bromophenyl)piperidine) Niraparib Niraparib (Final Product) Coupled->Niraparib Chiral Resolution (e.g., Chiral HPLC)

Caption: Synthetic workflow from the indazole core to Niraparib.

Protocol 2: Amide Formation and N-Arylation

This protocol describes the critical coupling steps to build the final drug structure.

  • Amide Formation: Convert the indazole-6-carboxylic acid (or its methyl ester) to the primary amide. A robust method involves treating the acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by quenching with aqueous ammonia. Alternatively, direct amidation can be achieved by heating the acid with an ammonia source.

  • N-Arylation (Buchwald-Hartwig Coupling):

    • To a reaction vessel under an inert atmosphere (N₂ or Ar), add the 1H-indazole-6-carboxamide (1.0 eq), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

    • Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • Add an anhydrous solvent, such as dioxane or toluene (15-20 vol).

    • Heat the reaction mixture to 80-110°C for 12-24 hours, monitoring progress by LC-MS.

  • Work-up and Deprotection:

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter to remove inorganic salts.

    • Wash the organic layer with water and brine, then dry over Na₂SO₄ and concentrate.

    • Purify the crude product by column chromatography.

    • Remove the Boc protecting group from the piperidine nitrogen by treating with a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

  • Final Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography to isolate the desired (S)-enantiomer, yielding Niraparib.[5]

Trustworthiness through Self-Validation: The success of the Buchwald-Hartwig coupling is paramount. This step must be rigorously monitored by LC-MS to track the consumption of starting materials and the formation of the desired product. The presence of impurities, such as homocoupled byproducts, should be carefully assessed. The final deprotection and chiral separation steps must be validated by HPLC and chiral HPLC, respectively, to ensure the required purity and enantiomeric excess for a pharmaceutical-grade product.

Comparative Context: Scaffolds of Other PARP Inhibitors

It is crucial for drug development professionals to recognize that while the indazole scaffold is key for Niraparib, other major PARP inhibitors utilize different core structures. This diversity underscores the varied chemical approaches to targeting the PARP enzyme.

PARP InhibitorCore ScaffoldKey Intermediate Example
Niraparib 2H-Indazole-7-carboxamide2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide[5][8]
Olaparib Phthalazinone2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid[4][9]
Talazoparib Dihydropyrido-phthalazinone(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one[10][11][12]

This comparison highlights that the 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a specialized building block primarily associated with the indazole class of PARP inhibitors, not a universal precursor for all drugs in this class.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stability of the synthesized PARP inhibitor. A multi-platform approach is required for a complete characterization.

G cluster_2 Analytical & QC Workflow Sample Synthesized API (e.g., Niraparib) Prep Sample Preparation (Dilution in suitable solvent) Sample->Prep HPLC Purity & Assay (RP-HPLC-UV) Prep->HPLC LCMS Identity & Impurity Profile (LC-MS/MS) Prep->LCMS NMR Structural Confirmation (¹H, ¹³C NMR) Prep->NMR Chiral Enantiomeric Purity (Chiral HPLC) Prep->Chiral Data Data Analysis & Certificate of Analysis (CoA) HPLC->Data LCMS->Data NMR->Data Chiral->Data

Caption: A comprehensive analytical workflow for API validation.

Protocol 3: Quality Control of Final Product
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine purity and quantify the active pharmaceutical ingredient (API).

    • Typical Conditions:

      • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[13]

      • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[13]

      • Flow Rate: 1.0 mL/min.[13]

      • Detection: UV at a specific wavelength (e.g., 254 nm).[13]

    • Acceptance Criteria: Purity should typically be >99.5% for the final API.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Purpose: To confirm the molecular weight of the compound and to identify and quantify any impurities.

    • Method: A validated LC-MS/MS method is used to separate the API from related substances.[14][15] The mass spectrometer, operating in multiple-reaction monitoring (MRM) mode, provides high sensitivity and specificity.[16]

    • Validation: The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[13][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide unambiguous structural confirmation.

    • Method: ¹H and ¹³C NMR spectra are recorded. The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of the PARP inhibitor.

Conclusion

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is more than a simple chemical intermediate; it is a strategic component that enables the efficient construction of a specific and highly potent class of PARP inhibitors. Its synthesis and subsequent elaboration into molecules like Niraparib require a deep understanding of modern synthetic methodologies, particularly in heterocyclic chemistry and transition-metal-catalyzed cross-coupling reactions. The protocols and insights provided herein offer a robust framework for researchers engaged in the discovery and development of next-generation targeted cancer therapies, emphasizing the critical interplay between rational synthetic design and rigorous analytical validation.

References

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  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). National Institutes of Health.
  • A Critical Review on Analytical Methods for FDA Approved Drugs: Olaparib. (n.d.). ResearchGate.
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  • Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. (n.d.). ResearchGate.
  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (n.d.). MDPI.
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  • Quantitative Determination of the PARP Inhibitor Olaparib (AZD 2281) in Rat Plasma using LC-MS/MS. (n.d.). AWS.
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  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health.
  • Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. (n.d.). PubMed.
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  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.
  • 1H-Indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? (n.d.). FAQ.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed.
  • 3-Methyl-1H-indazole-6-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (n.d.). ACS Publications.
  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR.
  • Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. (n.d.). Benchchem.
  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents.
  • Indazole-3-carboxylic acid. (n.d.). PubChem.

Sources

Application of "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Application of Indazole Derivatives in Cancer Research: A Focus on PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

While "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" is a specific chemical entity[1], its direct application in published cancer research is not extensively documented. However, the core indazole structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent anti-cancer agents.[2] This guide will, therefore, focus on a prominent and clinically validated application of the indazole moiety in oncology: the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. We will use this as a representative framework to provide in-depth technical guidance and protocols relevant to the study of indazole-based compounds in cancer research.

The indazole ring system is a key component in several approved anti-cancer drugs, including Niraparib, a potent PARP inhibitor.[3][4] Understanding the application of such indazole derivatives provides a robust blueprint for investigating novel compounds like "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid."

Section 1: Mechanism of Action - Synthetic Lethality in DNA Repair

The therapeutic strategy behind indazole-based PARP inhibitors lies in the concept of "synthetic lethality." This occurs when a combination of two genetic or chemical perturbations leads to cell death, whereas each perturbation alone is viable.[5] In the context of cancer, PARP inhibitors exploit this by targeting tumors with pre-existing defects in DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes.[2][5]

1.1 The Role of PARP in DNA Repair

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[5][6] When an SSB is detected, PARP binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[7]

1.2 Homologous Recombination and BRCA

Double-strand breaks (DSBs), which are more cytotoxic, are primarily repaired by the high-fidelity homologous recombination (HR) pathway.[5] The proteins BRCA1 and BRCA2 are essential components of this pathway. In cancers with BRCA1/2 mutations, the HR pathway is deficient (a state known as HRD), and cells become heavily reliant on other repair mechanisms, including the PARP-mediated BER pathway, to survive.[2]

1.3 The "Synthetic Lethal" Strategy

Indazole-based PARP inhibitors function in two primary ways:

  • Catalytic Inhibition: They competitively block the enzymatic activity of PARP, preventing the synthesis of PAR chains and the subsequent recruitment of repair proteins to SSBs.[7][8]

  • PARP Trapping: The inhibitor "traps" the PARP enzyme on the DNA at the site of the break.[6][8] This trapped PARP-DNA complex is highly cytotoxic as it stalls replication forks.

When a PARP inhibitor is introduced into a BRCA-mutated cancer cell, the repair of SSBs is blocked. These unrepaired SSBs accumulate and, during DNA replication, degenerate into DSBs.[5][9] Because the HR pathway is already compromised in these cells, they are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][10]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP detected by BER Base Excision Repair (BER) PARP->BER recruits Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal repairs SSB DNA_DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) DNA_DSB->HR repaired by HR->Cell_Survival_Normal repairs DSB DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapped/Inhibited DNA_SSB_Cancer->PARP_Blocked DSB_Accumulation DSB Accumulation DNA_SSB_Cancer->DSB_Accumulation replication fork collapse PARP_Inhibitor Indazole PARP Inhibitor PARP_Inhibitor->PARP_Blocked causes BER_Blocked BER Blocked PARP_Blocked->BER_Blocked leads to HR_Deficient Deficient HR (BRCA mutation) DSB_Accumulation->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis unrepaired DSBs

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Section 2: In Vitro Application & Protocols

To evaluate the efficacy of a novel indazole compound as a PARP inhibitor, a series of in vitro assays are essential. The primary assay is a direct enzymatic inhibition assay, followed by cell-based assays to confirm cellular activity.

2.1 Protocol: In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against purified PARP-1 enzyme.

Rationale: This assay directly measures the ability of the compound to inhibit the catalytic activity of PARP-1 by quantifying the amount of PARylated histone proteins. A chemiluminescent readout provides high sensitivity.

Materials:

  • Purified recombinant human PARP-1 enzyme

  • PARP Assay Buffer

  • Histone-coated 96-well strip plates

  • Activated DNA

  • Biotinylated NAD⁺

  • Test Indazole Compound (e.g., "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Stop solution

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test indazole compound in PARP assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • Reaction Setup:

    • To each well of the histone-coated plate, add 25 µL of the PARP reaction cocktail containing PARP assay buffer, activated DNA, and biotinylated NAD⁺.

    • Add 5 µL of the diluted test compound or vehicle (for control wells).

    • Initiate the reaction by adding 20 µL of diluted PARP-1 enzyme to each well. Mix gently.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP reaction to proceed.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

  • Detection:

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. This binds to the biotinylated PAR chains on the histones.

    • Wash the plate 3 times as described above.

    • Add 50 µL of the chemiluminescent HRP substrate.

  • Measurement: Immediately read the luminescence on a microplate luminometer. The light output is directly proportional to the PARP-1 activity.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme).

  • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

Table 1: Example Data for IC₅₀ Determination

Compound Conc. (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)850,0000
1765,00010
10442,00048
50127,50085
10059,50093
50042,50095
Calculated IC₅₀ ~10.5 nM

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Caption: Workflow for the in vitro PARP-1 enzymatic inhibition assay.

Section 3: In Vivo Application & Protocols

After confirming in vitro activity, the anti-tumor efficacy of the indazole compound must be evaluated in a living system. A subcutaneous xenograft model using an HR-deficient cancer cell line is a standard preclinical model.[11][12]

3.1 Protocol: Murine Subcutaneous Xenograft Model

Rationale: This protocol evaluates the ability of the test compound to inhibit tumor growth in an immunodeficient mouse model bearing tumors derived from a human cancer cell line with a known BRCA mutation. This provides crucial data on in vivo efficacy, tolerability, and pharmacodynamics.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NU/NU or SCID)

  • BRCA2-mutant human ovarian cancer cell line (e.g., OVCAR-8)

  • Matrigel

  • Test Indazole Compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10⁷ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using caliper measurements (Tumor Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control (daily oral gavage)

      • Group 2: Test Compound - Low Dose (e.g., 25 mg/kg, daily oral gavage)

      • Group 3: Test Compound - High Dose (e.g., 50 mg/kg, daily oral gavage)

  • Treatment and Monitoring:

    • Administer the designated treatments daily for a period of 21-28 days.

    • Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.

    • Observe the animals daily for any signs of distress or adverse effects.

  • Study Endpoint:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the completion of the treatment period.

    • At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for PAR levels to confirm target engagement).

Data Analysis:

  • Tumor Growth Inhibition (TGI): Calculate the %TGI for each treatment group compared to the vehicle control.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with multiple comparisons) to determine the significance of the differences in tumor growth between groups.[12]

  • Tolerability: Plot the mean body weight for each group over time to assess treatment-related toxicity.

Table 2: Example Summary of In Vivo Efficacy Data

Treatment GroupMean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle Control1450 ± 120-+2.5
Compound (25 mg/kg)652 ± 8555%-1.8
Compound (50 mg/kg)290 ± 5580%-4.5

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Sources

Application Note & Protocols: Characterization of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most significant families of drug targets, particularly in oncology and inflammatory diseases.[1][2] The dysregulation of kinase activity is a hallmark of many pathological conditions, making the development of small molecule inhibitors a cornerstone of modern drug discovery.[3] The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of several approved anti-cancer drugs such as axitinib and pazopanib.[4][5] These molecules have demonstrated potent inhibition of various tyrosine and serine/threonine kinases.[6]

This document provides a comprehensive guide for the initial characterization of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid , a novel compound featuring this promising indazole scaffold. As the specific biological targets of this molecule are yet to be elucidated, these protocols are designed to serve as a roadmap for researchers to:

  • Determine its inhibitory potency against specific kinases.

  • Assess its selectivity across the human kinome.

  • Validate its activity in a physiologically relevant cellular context.

The methodologies described herein follow a logical progression from broad, high-throughput biochemical screening to more targeted cell-based validation, establishing a robust framework for evaluating its potential as a therapeutic candidate.

Compound Profile: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

A thorough understanding of the physicochemical properties of a compound is the first step in its development.

PropertyValueSource
CAS Number 862274-40-6[7]
Molecular Formula C₈H₆N₂O₃[7]
Molecular Weight 178.14 g/mol [7]
Structure Chemical StructureBiosynth
Physical Form Solid-
Purity >97% (Recommended)-
Solubility Soluble in DMSO(Assumed)

Note: For all experiments, it is critical to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.

Hypothesized Mechanism of Action: ATP-Competitive Inhibition

Based on extensive structure-activity relationship (SAR) studies of other indazole-based kinase inhibitors, the primary hypothesis is that 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid functions as an ATP-competitive inhibitor.[6][8] The indazole scaffold is adept at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a structural feature conserved across many kinases. This interaction physically occludes the binding of ATP, thereby preventing the phosphotransfer reaction that is fundamental to kinase activity.

cluster_0 Kinase Active Site cluster_1 Outcome Hinge Hinge Region ATP ATP Hinge->ATP Binds Inhibitor Indazole Inhibitor Hinge->Inhibitor Binds (Competitively) Phos Phosphorylation ATP->Phos Enables NoPhos No Phosphorylation Inhibitor->NoPhos Leads to

Figure 1: ATP-Competitive Inhibition Mechanism.

Application I: Biochemical Activity and Selectivity Profiling

The initial evaluation of a potential kinase inhibitor begins with cell-free biochemical assays. These assays directly measure the compound's effect on the enzymatic activity of purified kinases, providing a clean assessment of potency (IC₅₀) and selectivity.[9]

Workflow for Biochemical Characterization

The process follows a standard drug discovery funnel, moving from broad screening to precise potency determination for identified "hits."

A Primary Screen (Single high concentration, e.g., 10 µM) B Kinase Panel Profiling (e.g., 400+ kinases) A->B Screen against C Hit Identification (Kinases with >80% inhibition) B->C Analyze data D IC50 Determination (10-point dose-response curve) C->D For each hit kinase E Data Analysis (Potency & Selectivity Assessment) D->E Generate curves

Figure 2: Workflow for inhibitor biochemical profiling.
Protocol 1: IC₅₀ Determination using ADP-Glo™ Kinase Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) for a specific kinase. The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]

Materials:

  • 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid ("Inhibitor")

  • Purified active kinase of interest and its corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP, MgCl₂, DTT

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes, acoustic liquid handler (optional)

  • Plate-reading luminometer

Methodology:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock of the inhibitor in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. For example, starting from 1 mM down to 50 nM. This will be your 100x inhibitor plate.

    • Transfer a small volume (e.g., 50 nL) of each concentration from the 100x plate to the final 384-well assay plate. Include DMSO-only wells for "no inhibition" (0%) controls.

  • Kinase Reaction Setup:

    • Prepare a 2x Kinase/Substrate master mix in Kinase Buffer. The final concentration of kinase should be determined empirically but is typically in the low nanomolar range.

    • Add 2.5 µL of the 2x Kinase/Substrate mix to each well of the assay plate containing the prediluted inhibitor.

    • Control Wells: Prepare "no enzyme" wells to serve as a background control (100% inhibition). Add 2.5 µL of a 2x Substrate-only mix to these wells.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[11]

  • Initiate Kinase Reaction:

    • Prepare a 2x ATP solution in Kinase Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine IC₅₀.[1] A concentration of 10 µM is often used for initial screens.[12]

    • Add 2.5 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization to ensure the reaction remains in the linear range (<10-20% ATP consumption).[13]

  • ADP Detection:

    • Following the manufacturer's protocol, add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" wells from all other data points.

    • Normalize the data by setting the average of the DMSO-only (no inhibition) wells to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

Kinome Selectivity Profiling

To understand the inhibitor's specificity, it is crucial to screen it against a broad panel of kinases.[15] This is typically performed by specialized contract research organizations (CROs) that maintain large collections of active kinases.[13][16] The compound is usually first tested at a single high concentration (e.g., 1 or 10 µM). Kinases showing significant inhibition are then selected for full IC₅₀ determination as described above.

Hypothetical Selectivity Data:

Kinase TargetFamily% Inhibition @ 1 µMIC₅₀ (nM)
AURKA Ser/Thr98% 45
AURKB Ser/Thr95% 62
VEGFR2 Tyr89% 110
ERK2 Ser/Thr45%> 1,000
CDK2 Ser/Thr15%> 10,000
SRC Tyr8%> 10,000

This hypothetical data suggests the compound is a potent inhibitor of Aurora kinases A and B with moderate activity against VEGFR2, but is highly selective against other tested kinases.

Application II: Cell-Based Assay Validation

While biochemical assays are essential for determining direct enzymatic inhibition, cell-based assays are critical for confirming that a compound can enter cells, engage its target in a complex physiological environment, and exert a desired biological effect.[16][17]

Protocol 2: Cellular Target Engagement via Western Blot

This protocol aims to verify that the inhibitor blocks the phosphorylation of a known downstream substrate of the target kinase in a cellular context.[18] Based on the hypothetical data above, we will assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3-S10).

Materials:

  • HCT116 (human colon carcinoma) cell line (known to be sensitive to Aurora kinase inhibitors)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Inhibitor stock solution in DMSO

  • Nocodazole (mitotic arresting agent)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

Methodology:

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Nocodazole (e.g., 100 ng/mL) for 16-18 hours to synchronize them in the G2/M phase, where Aurora B activity is high.

    • Remove the Nocodazole-containing medium. Add fresh medium containing serial dilutions of the inhibitor (e.g., 0, 10, 50, 200, 1000 nM). Include a DMSO-only vehicle control.

    • Incubate for 2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Normalize samples to equal protein concentration with lysis buffer and Laemmli sample buffer.

    • Separate 20 µg of protein per lane on a 12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-pHH3-S10 and anti-Actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply chemiluminescence substrate.

    • Image the blot using a digital imager.

    • (Optional) Strip the membrane and re-probe for total Histone H3 to confirm equal substrate levels.

Expected Outcome: A dose-dependent decrease in the band intensity for phospho-Histone H3 (Ser10) should be observed with increasing inhibitor concentration, while the total Histone H3 and Actin levels remain unchanged.

Protocol 3: Cell Proliferation/Viability Assay

This assay determines the effect of the inhibitor on the overall growth and survival of cancer cells, which is a key phenotypic outcome of inhibiting kinases involved in cell cycle progression, such as Aurora kinases.[18]

Materials:

  • HCT116 cell line

  • Complete growth medium

  • Inhibitor stock solution in DMSO

  • Clear-bottom, black-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate-reading luminometer

Methodology:

  • Cell Seeding:

    • Seed HCT116 cells into 96-well plates at a low density (e.g., 2,000 cells/well) in 100 µL of medium.

    • Allow cells to attach and resume growth by incubating for 24 hours.

  • Compound Treatment:

    • Prepare a 9-point, 4-fold serial dilution of the inhibitor in culture medium.

    • Add the diluted compound to the wells. Ensure the final DMSO concentration is consistent and below 0.5%. Include vehicle-only controls.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Cellular Assay Progression Logic

The data from biochemical and cellular assays are complementary and build a comprehensive picture of the inhibitor's profile.

cluster_legend Interpretation A Biochemical Assay (IC50) B Cellular Target Engagement (p-Substrate Assay) A->B Does it work in cells? L1 Potency on Enzyme C Phenotypic Assay (Cell Viability, GI50) B->C Does it affect cell fate? L2 Cell Permeability & Target Binding D Lead Candidate C->D Is the effect potent? L3 Functional Consequence L4 Potential for further development

Figure 3: Logic flow from biochemical to cellular validation.

References

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Force, T., et al. (2016-09-06). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • Lynch, B., et al. (2005-05-01). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]

  • Breit, C., et al. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. [Link]

  • Wang, L., et al. (2018-01-01). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Krišt'an, O., et al. (2022-05-05). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • ResearchGate. (2019-01-01). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

  • Klaeger, S., et al. (2018-07-01). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Shapiro, A. B. (2015-03-25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Adriaenssens, E. (2023-09-23). In vitro kinase assay. Protocols.io. [Link]

  • Kumar, V., et al. (2021-01-01). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Chang, C., et al. (2016-11-29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • ResearchGate. (2016-01-01). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. [Link]

  • Elsayed, M. A. A., et al. (2021-07-20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

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  • Sun, L., et al. (2003-03-27). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a key synthetic intermediate, rigorous confirmation of its identity, purity, and physicochemical properties is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

Introduction: The Analytical Imperative

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a member of the indazole class of heterocyclic compounds. The indazole ring system is a privileged scaffold found in numerous biologically active agents, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-emetic properties.[1] The title compound, featuring both a lactam and a carboxylic acid moiety, presents a unique analytical challenge requiring a multi-faceted approach for unambiguous characterization. The presence of constitutional isomers, such as the 5-carboxylic acid variant, necessitates methods that are not only precise but also highly specific.[2]

This guide moves beyond simple procedural lists, providing the strategic framework for a complete analytical workflow, from initial purity assessment by chromatography to definitive structural elucidation and thermal stability profiling.

Physicochemical Properties Summary
PropertyValueSource
Chemical Name 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid-
CAS Number 862274-40-6[3]
Molecular Formula C₈H₆N₂O₃[3]
Molecular Weight 178.15 g/mol [3]
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=O)NN2[2]

Chromatographic Analysis: Purity, Identity, and Impurity Profiling

Chromatographic methods are the cornerstone of chemical analysis, providing the initial and most critical assessment of a sample's purity. For a polar, aromatic compound like 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4] Coupling HPLC with mass spectrometry (LC-MS) further elevates this analysis, enabling simultaneous separation, molecular weight confirmation, and the identification of process-related impurities.

Logical Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation prep Dissolve sample in Diluent (e.g., 50:50 ACN/H₂O) hplc HPLC Injection (Purity Assessment) prep->hplc Purity Check lcms LC-MS Injection (Identity & Impurity Profile) prep->lcms Definitive ID purity Calculate % Area Purity from HPLC Chromatogram hplc->purity identity Confirm [M+H]⁺ or [M-H]⁻ from Mass Spectrum lcms->identity impurities Identify Impurity Peaks (Mass-to-Charge Ratio) lcms->impurities

Caption: Workflow for HPLC and LC-MS analysis.

Protocol 2.1: RP-HPLC for Purity Assessment

Causality: The selection of a C18 stationary phase provides excellent retention for the aromatic indazole core. The use of a phosphate buffer at an acidic pH (e.g., pH 2.5-3.0) is critical; it ensures the carboxylic acid moiety is fully protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate quantification. Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Sonicate briefly if necessary.

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (or a wavelength determined by a UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample.

Protocol 2.2: LC-MS for Identity Confirmation

Causality: For mass spectrometry, volatile buffers are required. Formic acid is an ideal choice as it maintains an acidic pH to control ionization and is fully compatible with ESI-MS.[5] Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and maximizing the intensity of the molecular ion.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 1:1 Acetonitrile:Water.

  • LC Parameters: Use the same column and a similar gradient as in Protocol 2.1.

  • MS Parameters (ESI):

    • Ionization Mode: Positive and Negative (scan both to determine the optimal mode). The protonated molecule [M+H]⁺ (m/z 179.04) is expected in positive mode, while the deprotonated molecule [M-H]⁻ (m/z 177.03) is expected in negative mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Mass Scan Range: m/z 50 - 500.

  • Data Analysis: Extract the ion chromatogram for the expected molecular ion masses. Confirm that the mass spectrum of the major peak corresponds to the molecular weight of the target compound.

Spectroscopic Analysis: Definitive Structural Elucidation

While chromatography confirms purity and molecular weight, a combination of spectroscopic techniques is required for unambiguous confirmation of the chemical structure. NMR spectroscopy maps the carbon-hydrogen framework, FTIR identifies key functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

Complementary Nature of Spectroscopic Techniques

compound 3-oxo-2,3-dihydro-1H- indazole-6-carboxylic acid nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ftir FTIR Spectroscopy compound->ftir hrms HRMS compound->hrms nmr_out C-H Framework Connectivity nmr->nmr_out ftir_out Functional Groups (C=O, O-H, N-H) ftir->ftir_out hrms_out Elemental Formula (C₈H₆N₂O₃) hrms->hrms_out structure Confirmed Structure nmr_out->structure ftir_out->structure hrms_out->structure

Caption: Integrated spectroscopic approach for structure confirmation.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO-d₆ is the solvent of choice due to its ability to dissolve the polar analyte and, crucially, to allow for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O.[6] The predicted chemical shifts are based on established principles of aromatic substitution patterns and data from analogous indazole structures.[1][7]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumental Analysis: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

  • Expected ¹H NMR Data (in DMSO-d₆):

    • ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~11.0 ppm (broad singlet, 1H): Indazole N-H proton.

    • ~7.5-8.0 ppm (3H, multiplet): Aromatic protons. A detailed analysis would likely show a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the protons at positions 4, 5, and 7 of the indazole ring.

  • Expected ¹³C NMR Data (in DMSO-d₆):

    • ~170 ppm: Carboxylic acid carbonyl carbon.

    • ~165 ppm: Lactam (amide) carbonyl carbon.

    • ~110-145 ppm: Six aromatic/heterocyclic carbons.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected values to confirm the structure.

Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: The solid-state KBr pellet method is used to eliminate solvent interference and observe the characteristic hydrogen bonding of the carboxylic acid dimer. The spectrum will provide clear evidence of the key functional groups.[8][9]

Methodology:

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumental Analysis: Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Functional Group
    3200-2500 (broad) O-H stretch Carboxylic Acid (dimer)
    ~3100 N-H stretch Lactam/Amide
    ~1700 C=O stretch Carboxylic Acid
    ~1660 C=O stretch Lactam (Amide I)

    | ~1610, 1480 | C=C stretch | Aromatic Ring |

  • Data Analysis: Correlate the observed absorption bands with the functional groups present in the molecule.

Protocol 3.3: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is the ultimate confirmation of the compound's composition, distinguishing it from any potential isomers or compounds with the same nominal mass.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumental Analysis: Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

  • Data Analysis: The measured mass of the protonated molecule [M+H]⁺ should be compared to the theoretical exact mass.

    • Calculated Exact Mass for [C₈H₇N₂O₃]⁺: 179.0451

    • Acceptance Criteria: The measured mass should be within 5 ppm of the calculated mass.

Thermal Analysis: Assessing Physicochemical Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital in drug development for characterizing the solid-state properties of a compound.[10] DSC measures heat flow to determine melting point and other phase transitions, while TGA measures mass changes as a function of temperature to assess thermal stability and decomposition.[11][12]

Workflow for Thermal Characterization

cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_result Physicochemical Profile sample Weigh 2-5 mg of sample into Alumina/Al pan dsc DSC Analysis (Heat-Cool-Heat Cycle) sample->dsc tga TGA Analysis (Ramp to 600 °C) sample->tga dsc_out Determine Melting Point (Tₘ) & Phase Transitions dsc->dsc_out tga_out Determine Onset of Decomposition (Tₔ) tga->tga_out profile Thermal Stability Profile dsc_out->profile tga_out->profile

Caption: Experimental workflow for DSC and TGA analysis.

Protocol 4.1: Differential Scanning Calorimetry (DSC)

Causality: This protocol is designed to determine the melting point and identify any polymorphic transitions. A controlled heating rate under an inert atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the material itself.[13]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrumental Parameters:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Program: Heat from 25 °C to 350 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram. A sharp endothermic peak represents the melting of a crystalline solid. The peak onset temperature is typically reported as the melting point.

Protocol 4.2: Thermogravimetric Analysis (TGA)

Causality: TGA measures mass loss upon heating, providing a clear indication of the temperature at which the compound begins to decompose. This is a critical parameter for determining handling and storage stability.[14]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumental Parameters:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Data Analysis: Examine the TGA curve (Weight % vs. Temperature). The onset temperature of the major weight loss step indicates the beginning of thermal decomposition.

Conclusion

The analytical characterization of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid requires a systematic and orthogonal approach. The protocols detailed in this guide, spanning chromatography, spectroscopy, and thermal analysis, provide a robust framework for establishing the identity, purity, structure, and stability of this important synthetic intermediate. By understanding the rationale behind each technique and protocol, researchers can confidently generate high-quality, defensible data essential for advancing their research and development programs.

References

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  • ResearchGate. (n.d.). FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Retrieved from ResearchGate. [Link]

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  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • MDPI. (2017). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 22(11), 1855. [Link]

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  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Liu, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369. [Link]

  • Daugulis, O., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(8), 6649-6657. [Link]

  • Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from Lab Manager. [Link]

  • Choi, J., & Park, K. (2019). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Laboratory Automation, 24(1), 11–22. [Link]

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Topic: Advanced Purification Strategies for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This guide provides a detailed technical overview and validated protocols for the purification of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6), a crucial heterocyclic building block in pharmaceutical synthesis. The inherent polarity and acidic nature of this molecule necessitate carefully selected purification strategies to achieve the high purity required for drug development and other sensitive applications. This document outlines methodologies ranging from classical acid-base extraction and recrystallization for bulk purification to advanced chromatographic techniques for removing closely related impurities. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Analysis

3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a bifunctional molecule featuring a carboxylic acid group and an indazolone core. This structure imparts significant polarity and a distinct acidic character, which are the primary determinants for selecting an appropriate purification strategy. High purity is paramount, as residual starting materials, byproducts, or catalysts can interfere with subsequent synthetic steps or compromise the biological activity and safety of downstream active pharmaceutical ingredients (APIs).

A thorough understanding of the compound's properties is the foundation of a logical purification approach.

Table 1: Physicochemical Properties of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

PropertyValueSource / Note
CAS Number 862274-40-6[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
Appearance White to light brown crystalline powder (predicted)[2]
pKa 4.01 ± 0.30 (Predicted for carboxylic acid)[2]
Key Features Aromatic carboxylic acid, lactam (amide) functionality, heterocyclic core

The presence of the carboxylic acid group (pKa ≈ 4.01) is the most significant feature for purification, allowing for its selective extraction into a basic aqueous phase. The overall planar and polar structure suggests that it will have low solubility in non-polar organic solvents and moderate solubility in polar organic solvents.

Strategic Approach to Purification

The optimal purification strategy depends on the nature of the impurities and the desired scale. The following decision tree provides a logical workflow for selecting the most effective method.

Purification_Strategy A Crude 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid B Analyze Impurity Profile (TLC, LC-MS, NMR) A->B C Are impurities mainly non-acidic (e.g., starting materials, neutral byproducts)? B->C Yes D Are impurities structurally similar acids with close pKa/polarity? B->D No E Protocol 1: Acid-Base Extraction C->E G Protocol 2: Chromatography D->G F Recrystallization E->F H Purity Check (HPLC, mp, NMR) F->H G->H I Pure Product H->I Purity > 99%

Caption: Purification strategy decision workflow.

Protocol 1: Bulk Purification via Acid-Base Extraction and Recrystallization

This is the most effective method for removing non-acidic or basic impurities on a large scale. The strategy exploits the acidic nature of the carboxylic acid, which allows it to be converted into a water-soluble salt, leaving water-insoluble impurities behind in an organic solvent.[3][4] The pure acid is then regenerated by acidification and further purified by recrystallization.

Underlying Principle (Causality)

The addition of a weak base, such as sodium bicarbonate (NaHCO₃), deprotonates the carboxylic acid to form the corresponding sodium carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral or basic organic impurities remain in the immiscible organic phase.[5][6] Subsequent addition of a strong acid (e.g., HCl) protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower water solubility.[7]

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Regeneration & Isolation A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add aq. NaHCO3 solution A->B Mix in Separatory Funnel C Organic Layer: Neutral/Basic Impurities (Discard) B->C Separate Layers D Aqueous Layer: Sodium 3-oxo-indazol-6-carboxylate (Collect) B->D Separate Layers E Aqueous Layer F Add conc. HCl until pH < 3 E->F G Precipitation of Pure Acid F->G H Vacuum Filtration & Wash with H2O G->H I Purified Solid H->I

Caption: Workflow for Acid-Base Extraction.

Detailed Experimental Protocol
  • Dissolution: Dissolve the crude 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (1.0 eq) in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Add another portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction process to ensure complete recovery.

  • Combine & Wash: Combine the aqueous extracts. To remove any entrained neutral impurities, perform a "back-wash" with a small portion of the organic solvent (e.g., EtOAc). Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3 (verify with pH paper). A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Recrystallization Protocol

For achieving the highest purity, the solid obtained from the acid-base extraction should be recrystallized.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Suitable candidates for this polar molecule include methanol, ethanol, or an ethanol/water mixture.[7][8]

  • Procedure:

    • Place the dried solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.[9]

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: High-Resolution Purification by Chromatography

When impurities are structurally and chemically similar to the target compound (e.g., isomers, precursors with a carboxylic acid group), acid-base extraction is ineffective. In such cases, column chromatography is the method of choice.[10]

Method A: Normal-Phase Flash Chromatography

This method is suitable for separating compounds based on differences in polarity, using a polar stationary phase.

  • Principle (Causality): The highly polar 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid will interact strongly with the acidic silica gel stationary phase. To achieve good separation and prevent peak tailing (streaking), the mobile phase must be sufficiently polar and often requires an acidic modifier to suppress the ionization of the carboxylic acid group.

  • Detailed Protocol:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase Development: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol. Add 0.5-1% acetic acid or formic acid to the mobile phase to sharpen the spot and achieve an Rf value of ~0.2-0.3.

    • Sample Loading: For highly polar compounds, dry loading is recommended to improve resolution.[11] Dissolve the crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Column Elution: Pack the column with silica gel in the chosen mobile phase. Carefully add the dry-loaded sample to the top. Elute the column with the mobile phase, collecting fractions and monitoring them by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Method B: Reversed-Phase Flash Chromatography

This is often the preferred method for purifying highly polar or water-soluble compounds.[9][12]

  • Principle (Causality): The compound is separated on a non-polar stationary phase (e.g., C18-functionalized silica) with a polar mobile phase. Less polar impurities will elute first, while the more polar target compound is retained longer. Adding an acid modifier to the mobile phase ensures the carboxylic acid is protonated and behaves predictably.

  • Detailed Protocol:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. Both phases should contain 0.1% formic acid or trifluoroacetic acid (TFA) to maintain a low pH and ensure sharp peaks.[9] A typical gradient might run from 95:5 Water:Acetonitrile to 5:95 Water:Acetonitrile.

    • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like methanol or DMSO. If solubility is an issue, dry loading onto C18 silica is also an effective option.[9]

    • Column Elution: Equilibrate the C18 column with the initial mobile phase composition. Load the sample and begin the gradient elution.

    • Product Isolation: Collect and analyze fractions. Combine the pure fractions. Removing the water/organic mobile phase is typically done via rotary evaporation followed by lyophilization (freeze-drying) to obtain the final product.

Table 2: Comparison of Chromatographic Methods

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (Polar)C18 Silica (Non-polar)
Typical Mobile Phase DCM/MeOH or EtOAc/Hexane + AcidWater/Acetonitrile or Water/Methanol + Acid
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For Separating less polar impuritiesSeparating highly polar impurities; often higher resolution for polar compounds
Sample Loading Dry loading recommendedDissolution in MeOH/DMSO or dry loading

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" during Recrystallization Solution is too concentrated; cooling too rapidly; presence of impurities.Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Use a glass rod to scratch the inside of the flask to create nucleation sites. Consider a pre-purification step.[9]
Low Recovery from Acid-Base Extraction Incomplete extraction into the base; incomplete precipitation; product is somewhat water-soluble.Perform multiple extractions with the base. Ensure the pH is sufficiently low (<3) during precipitation. After filtering, extract the acidic aqueous filtrate with a polar organic solvent (e.g., EtOAc) to recover any dissolved product.[6]
Streaking/Tailing in Normal-Phase Chromatography Compound is too polar; strong interaction with acidic silica sites.Add an acid modifier (acetic acid, formic acid) to the mobile phase. If the compound has basic character, add a basic modifier like triethylamine (0.1-1%).[9]
Compound Won't Elute from Column Compound is irreversibly adsorbed or is too polar for the selected mobile phase.Drastically increase the polarity of the mobile phase (e.g., use a high percentage of methanol). Switch to a different stationary phase like alumina or use reversed-phase chromatography.[9]

Conclusion

The purification of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid can be achieved efficiently and effectively by selecting a strategy that matches the impurity profile and required scale. For removing bulk, non-acidic impurities, a combination of acid-base extraction and recrystallization is a robust and scalable first-line approach. For challenging separations involving structurally similar impurities, reversed-phase chromatography generally offers superior resolution and is the recommended high-fidelity method. By understanding the chemical principles behind each technique, researchers can confidently produce this valuable building block with the high purity demanded by the pharmaceutical industry.

References

  • Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. In Chempedia. Retrieved from [Link]

  • de la Cruz, P., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(1), 131-148. Retrieved from [Link]

  • Pfannstiel, K., & Janecke, J. (1942). Indazole. In Organic Syntheses. Retrieved from [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubMed. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Mol-Instincts. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Retrieved from [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

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Application Notes & Protocols: The Utility of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Fragment in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] In contrast to traditional high-throughput screening (HTS), FBDD utilizes libraries of small, low-molecular-weight fragments (typically <300 Da) to probe the binding landscape of a biological target.[2][3] These fragments, though often exhibiting weak binding affinities (in the high µM to mM range), are highly efficient binders relative to their size. Their simplicity allows for a more thorough exploration of chemical space and often results in lead compounds with superior physicochemical properties.[4]

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous approved drugs and clinical candidates.[5] Derivatives of the indazole nucleus have been successfully developed as inhibitors for a range of targets, including kinases, heat shock proteins, and enzymes involved in metabolic pathways.[6][7][8] The rigid, bicyclic structure of the indazole provides a well-defined vector for chemical elaboration, while the nitrogen atoms offer key hydrogen bonding opportunities.

This document provides a detailed guide to the application of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS No: 862274-40-6) as a starting fragment in an FBDD campaign.[9] Its structure features a lactam function within the pyrazole ring and a carboxylic acid group on the benzene ring. These functionalities provide distinct opportunities for interaction with protein targets and serve as handles for synthetic elaboration. We will present a hypothetical FBDD workflow targeting a protein kinase, a class of enzymes where indazole derivatives have shown significant promise.[7][10]

Physicochemical Properties of the Core Fragment

A high-quality fragment library is the cornerstone of any successful FBDD program. Fragments are typically selected based on the "Rule of Three" (Ro3), which provides guidelines for desirable molecular properties.[1][4]

PropertyValueRo3 Guideline
Molecular Weight 178.14 g/mol [9]≤300
cLogP (predicted) ~1.2≤3
Hydrogen Bond Donors 2≤3
Hydrogen Bond Acceptors 3≤3
Rotatable Bonds 1≤3

As shown in the table, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid adheres well to the Rule of Three, making it an excellent candidate for inclusion in a fragment library. Its polarity, conferred by the carboxylic acid and lactam groups, suggests good aqueous solubility, which is a critical parameter for biophysical screening assays.

FBDD Workflow Overview

The journey from a fragment hit to a lead candidate is a structured, multi-step process. This guide will focus on the initial stages of this workflow, from primary screening to hit validation and initial structural characterization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Target Target Selection & Protein Production Screen Primary Screen (e.g., SPR) Target->Screen Lib Fragment Library (incl. Indazole-6-COOH) Lib->Screen Confirm Orthogonal Assay (e.g., MST, TSA) Screen->Confirm Initial Hits Biochem Biochemical Assay (IC50 Determination) Confirm->Biochem Xray X-ray Crystallography (Binding Mode) Biochem->Xray SBDD Structure-Based Design (SBDD) Xray->SBDD Structural Data Chem Fragment Elaboration (Fragment Growing) SBDD->Chem Opt Lead Optimization Chem->Opt Binding_and_Growth cluster_Target TargetKinase Active Site cluster_Fragment Fragment: 3-oxo-indazole-6-COOH Hinge Hinge Region (Backbone NH/CO) Lys Conserved Lysine (Side Chain NH3+) Pocket Hydrophobic Pocket Vector Unoccupied 'Growth' Vector Indazole Indazole Lactam Indazole->Hinge H-Bonds COOH Carboxylic Acid COOH->Lys Salt Bridge Benzene Benzene Ring Benzene->Pocket Hydrophobic Interaction Benzene->Vector Elaboration Site

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (also known as indazolone-6-carboxylic acid). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. My objective is to provide not just a protocol, but a framework for rational optimization, drawing from established chemical principles and field experience to help you navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, enabling you to troubleshoot effectively and improve the robustness of your process.

Section 1: Synthetic Strategy and Mechanistic Overview

The synthesis of the indazolone core is a classic transformation in heterocyclic chemistry. While numerous methods exist for constructing the indazole ring system, the preparation of the 3-oxo variant, particularly with specific substitution like a 6-carboxylic acid group, often relies on the cyclization of a corresponding hydrazine precursor. The most reliable and scalable approach begins with a substituted anthranilic acid.

The overall transformation proceeds in three key stages:

  • Diazotization: The aromatic primary amine of the starting material (e.g., 4-amino-3-methylbenzoic acid or a related precursor) is converted into a diazonium salt at low temperatures.

  • Reduction: The diazonium salt is reduced in situ to a hydrazine derivative.

  • Cyclization/Lactamization: The hydrazine intermediate undergoes intramolecular cyclization to form the stable 3-oxo-indazole (indazolone) ring system.

This pathway is advantageous because the starting materials are often commercially available and the reaction conditions, while requiring careful control, are well-understood.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization SM 4-Carboxy-2-aminotoluene (or related precursor) DS Diazonium Salt Intermediate SM->DS  NaNO₂, aq. HCl  0-5 °C HI Hydrazine Intermediate DS->HI  SnCl₂ or Na₂SO₃  Maintained at <10 °C FP 3-Oxo-2,3-dihydro-1H-indazole- 6-carboxylic acid HI->FP  Heat (e.g., Reflux)  Acidic or Neutral Conditions

Caption: Proposed synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses the most common issues encountered during the synthesis. Each answer provides potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low, or the reaction stalls before completion. What are the likely causes and how can I improve it?

A: Low yields in this multi-step, one-pot synthesis can be attributed to several critical factors. Let's break them down.

  • Potential Cause 1: Inefficient Diazotization. The formation of the diazonium salt is highly sensitive to temperature. If the temperature rises above 5-10 °C, the salt can prematurely decompose, often leading to the formation of phenolic byproducts, which will not proceed to the desired product.

    • Solution: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. Use an ice/salt bath for robust temperature control. Ensure the sodium nitrite solution is also pre-chilled before addition and is added dropwise to manage any exotherm.

  • Potential Cause 2: Degradation of the Hydrazine Intermediate. The hydrazine intermediate can be unstable, particularly under harsh conditions. Air oxidation is a common side reaction.

    • Solution: After the reduction step, proceed immediately to the cyclization (heating) step. Avoid letting the reaction mixture containing the hydrazine stand for extended periods at room temperature. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes improve yields by preventing oxidative degradation.

  • Potential Cause 3: Suboptimal Cyclization Conditions. The final ring-closing step requires sufficient thermal energy, but excessive heat can cause decarboxylation of the desired carboxylic acid product or other side reactions.[1]

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reflux time. Start by heating to a gentle reflux and track the disappearance of the hydrazine intermediate. If decarboxylation is suspected (via analysis of the crude product), consider running the cyclization at a lower temperature for a longer duration (e.g., 80-90 °C instead of full reflux).

Q2: I'm observing multiple spots on my TLC plate and struggling with purification. What are the common impurities and how can I prevent them?

A: Impurity generation is a frequent challenge. The key is to identify the source of the impurity and adjust the conditions to suppress its formation.

  • Potential Cause 1: Unreacted Starting Material. This is often due to incomplete diazotization.

    • Solution: Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. Perform a starch-iodide test to confirm a slight excess of nitrous acid is present at the end of the addition, indicating the primary amine has been fully consumed.[2]

  • Potential Cause 2: Phenolic Byproducts. As mentioned, these arise from the decomposition of the diazonium salt.

    • Solution: Strict temperature control (0-5 °C) is the primary preventative measure.

  • Potential Cause 3: Over-reduction. If a strong reducing agent like stannous chloride (SnCl₂) is used in large excess, it can potentially reduce other functional groups or lead to undesired complexes.

    • Solution: Use a carefully measured amount of the reducing agent. Sodium sulfite is a milder alternative that can sometimes provide a cleaner reaction profile.

  • Purification Strategy: The target molecule is quite polar due to the carboxylic acid and the lactam functionality. Recrystallization is the preferred method of purification.[2]

    • Protocol: After isolating the crude solid by filtration, attempt recrystallization from aqueous ethanol, aqueous acetic acid, or DMF/water mixtures. The goal is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble when hot. A final wash of the purified crystals with cold water and then a non-polar solvent like diethyl ether can help remove residual impurities.

Q3: The final product won't precipitate from the reaction mixture, or I get an oily mess instead of a solid. What should I do?

A: This is a common isolation issue, often related to pH and the presence of salts or soluble byproducts.

  • Potential Cause 1: Incorrect pH. Carboxylic acids are soluble in basic solutions (as carboxylates) and can be highly soluble in strongly acidic solutions. The lowest solubility is typically found near the compound's isoelectric point.

    • Solution: After the reaction is complete, carefully adjust the pH of the cooled reaction mixture. Use a pH meter and slowly add a base (like saturated sodium bicarbonate) or acid to find the pH at which the product precipitates most effectively. Often, a pH between 3 and 5 is optimal.[3]

  • Potential Cause 2: Presence of Emulsions/Oils. This can be caused by organic-soluble byproducts or residual solvents from the starting materials.

    • Solution: If an oil forms, try adding a small amount of a solvent in which the product is insoluble but the oil is soluble (e.g., hexane or diethyl ether) and triturating (stirring/grinding the oil with the solvent) to induce crystallization. Alternatively, extract the entire acidified aqueous layer with a polar organic solvent like ethyl acetate, dry the organic phase, and concentrate it to obtain the crude product for subsequent purification.[4]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most critical parameter to control in this synthesis?

    • Temperature control during the diazotization step is arguably the most critical factor. Failure to keep the temperature below 5 °C will irreversibly lead to byproduct formation and significantly lower your yield.

  • FAQ 2: How can I confirm the structure of my final product?

    • Standard analytical techniques are required. ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework and the presence of the carboxylic acid and lactam protons. Mass spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy is also useful for identifying the characteristic C=O stretches of the carboxylic acid and the amide (lactam).

  • FAQ 3: Can I use an ester derivative of the starting material and hydrolyze it at the end?

    • Yes, this is a valid alternative strategy. Starting with a methyl or ethyl ester (e.g., methyl 4-amino-3-methylbenzoate) can sometimes improve solubility and lead to a cleaner reaction. The final ester product can then be hydrolyzed to the carboxylic acid using standard basic hydrolysis (e.g., NaOH or KOH in methanol/water) followed by acidic workup.[3][5] This adds a step but can simplify purification of the intermediate.

  • FAQ 4: What are the key safety considerations?

    • Diazonium salts are potentially explosive, especially when isolated and dried. This procedure is designed to use them in situ, which is much safer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine derivatives are toxic and should be handled with care.

Section 4: Representative Experimental Protocol

Disclaimer: This is a representative procedure based on established methods for similar structures and should be optimized for your specific substrate and scale.

Synthesis of 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

ReagentM.W.Amount (mmol)Equivalents
4-Amino-3-methylbenzoic acid151.1610.01.0
Concentrated HCl37.2~30.0~3.0
Sodium Nitrite (NaNO₂)69.0010.51.05
Stannous Chloride (SnCl₂·2H₂O)225.6325.02.5
Water18.02--

Procedure:

  • Diazotization: To a 250 mL flask, add 4-amino-3-methylbenzoic acid (1.51 g, 10.0 mmol) and 50 mL of water. Stir to create a suspension. Cool the flask in an ice/salt bath to 0 °C. Slowly add concentrated HCl (2.5 mL, ~30 mmol). Stir for 15 minutes at 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 10 mL of cold water. Add this solution dropwise to the reaction flask over 20 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (5.64 g, 25.0 mmol) in 10 mL of concentrated HCl. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C. A precipitate may form.

  • Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100-105 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the hydrazine intermediate is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then further in an ice bath for 1 hour. The crude product should precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts. The crude solid can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to yield pure 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid as a solid.[2]

Section 5: Visual Troubleshooting Workflow

When faced with a poor outcome, a logical diagnostic process is essential. The following flowchart illustrates a typical troubleshooting sequence for a low-yielding reaction.

G cluster_impurities Impurity Profile cluster_solutions Corrective Actions start Low Yield Obtained check_crude Analyze Crude Product (LCMS, ¹H NMR) start->check_crude is_sm High % of Starting Material? check_crude->is_sm Analyze Composition is_phenol Phenolic Byproduct Detected? is_sm->is_phenol No sol_sm Increase NaNO₂ equivalents (1.1x) Ensure Starch-Iodide test is positive is_sm->sol_sm Yes is_decarboxy Decarboxylated Product Detected? is_phenol->is_decarboxy No sol_phenol Improve Temperature Control (0-5 °C during Diazotization) is_phenol->sol_phenol Yes sol_decarboxy Reduce Cyclization Temperature and/or Time is_decarboxy->sol_decarboxy Yes end_node Re-run Optimized Reaction is_decarboxy->end_node No (Other Issue) sol_sm->end_node sol_phenol->end_node sol_decarboxy->end_node

Caption: Troubleshooting flowchart for diagnosing low-yield reactions.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Organic Syntheses. (n.d.). Indazole.
  • Biosynth. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.
  • TargetMol. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.
  • ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid synthesis.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • National Institutes of Health (NIH). (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • YouTube. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

Technical Support Center: Synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, a key intermediate in the preparation of various pharmaceuticals, typically follows a multi-step pathway. A common and industrially relevant route begins with a substituted aminobenzoic acid, proceeds through a diazotization reaction, reduction to a hydrazine intermediate, and culminates in an intramolecular cyclization to form the desired indazole ring system. The final product exists in tautomeric equilibrium between the 3-hydroxy-1H-indazole and the more stable 3-oxo-2,3-dihydro-1H-indazole (indazolone) forms.

This guide will address specific issues that may arise at each critical stage of this synthetic sequence.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low overall yield can often be attributed to issues in one or more of the key synthetic steps. Let's break down the possibilities:

  • Inefficient Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature rises above the recommended 0-5°C, the diazonium salt can decompose, leading to the formation of phenolic byproducts and a reduction in the amount of intermediate available for the subsequent steps.

    • Solution: Maintain strict temperature control throughout the addition of sodium nitrite. Use a properly prepared ice-salt bath and monitor the internal reaction temperature closely.

  • Over-reduction of the Diazonium Salt: While the goal is to reduce the diazonium salt to the corresponding hydrazine, using an overly potent reducing agent or harsh conditions can lead to the formation of the corresponding amine (e.g., 4-methyl-3-aminobenzoic acid if starting from 4-methyl-3-nitrobenzoic acid). This amine will not cyclize to form the indazole.

    • Solution: Use a mild reducing agent such as sodium sulfite. Control the stoichiometry of the reducing agent and the reaction temperature as specified in your protocol.

  • Incomplete Cyclization: The final ring-closure step to form the indazole is often acid- or base-catalyzed and may require specific temperature conditions to proceed efficiently. Incomplete cyclization will leave unreacted hydrazine intermediate in your crude product.

    • Solution: Ensure the pH of the reaction mixture is within the optimal range for cyclization. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature. In some cases, screening different solvents or catalysts may be necessary.

Problem 2: Presence of Significant Impurities in the Final Product

Q2: My final product is showing significant impurities by HPLC and NMR. What are the likely side products and how can I avoid them?

A2: The nature of the impurities provides valuable clues about which stage of the reaction is problematic. Here are some common side products and their origins:

  • Phenolic Impurities: The presence of a hydroxyl group on the benzene ring instead of the indazole moiety is a strong indicator of diazonium salt decomposition.

    • Formation Mechanism: Aryl diazonium salts are unstable at elevated temperatures and in the presence of water, can undergo hydrolysis to form phenols.

    • Mitigation: As mentioned previously, rigorous temperature control during diazotization is critical. Promptly using the diazonium salt solution in the subsequent reduction step can also minimize decomposition.

  • Uncyclized Hydrazine Intermediate: This is a common process-related impurity resulting from incomplete cyclization.

    • Formation Mechanism: The hydrazine intermediate is relatively stable and will persist if the conditions for the final ring closure are not optimal.

    • Mitigation: Re-evaluate your cyclization conditions. This may involve adjusting the pH, increasing the reaction temperature or time, or changing the solvent.

  • Oxidized Byproducts: The formation of related carboxylic acids or other oxidized species can occur, especially if the reaction is exposed to air for extended periods at elevated temperatures. For instance, in the synthesis of a related indazole, the corresponding carboxylic acid was identified as a byproduct.[1]

    • Formation Mechanism: The indazole ring system can be susceptible to oxidation under certain conditions.

    • Mitigation: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure prompt work-up and purification upon reaction completion.

  • Isomeric Byproducts: Depending on the substitution pattern of the starting material, there is a potential for the formation of isomeric indazole products.

    • Formation Mechanism: While the intramolecular cyclization is generally regioselective, alternative cyclization pathways can sometimes be competitive.

    • Mitigation: This is often inherent to the substrate and reaction conditions. Careful purification by recrystallization or chromatography is typically required to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q: What is the importance of the tautomeric equilibrium in 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid?

A: The product can exist in two tautomeric forms: the 3-hydroxy-1H-indazole (enol form) and the 3-oxo-2,3-dihydro-1H-indazole (keto form, also known as an indazolone). The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer.[2] The indazolone form is often the thermodynamically more stable of the keto-enol pair. Understanding this equilibrium is crucial for characterization, as spectroscopic data (NMR, IR) will reflect the predominant tautomer under the analysis conditions. For reactions involving the "hydroxy" group, the equilibrium may need to be shifted.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Diazonium salts, although typically used in solution, can be explosive when isolated and dry. Always handle them in solution and at low temperatures. Additionally, many of the reagents used, such as hydrazine derivatives, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Q: What are the best analytical techniques to monitor the reaction progress and product purity?

A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of starting materials and the formation of intermediates and the final product. It is also the preferred method for assessing the purity of the final compound and identifying the presence of side products. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative method for reaction monitoring. For structural confirmation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q: My final product is difficult to purify. Any suggestions?

A: Purification of polar heterocyclic compounds like 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid can be challenging.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good recovery and efficiently removes your specific impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography may be necessary. Due to the polar nature of the carboxylic acid, a polar mobile phase, possibly with the addition of a small amount of acetic or formic acid to suppress ionization and reduce tailing, will likely be required.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product can be a very effective strategy.

Data and Protocols

Table 1: Recommended Reaction Parameters
StepParameterRecommended Value/ConditionRationale
Diazotization Temperature0-5°CMinimizes decomposition of the unstable diazonium salt.
AcidHCl or H₂SO₄Provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite.
Reduction Reducing AgentSodium Sulfite (Na₂SO₃)A mild reducing agent that selectively reduces the diazonium salt to the hydrazine without over-reduction to the amine.
Temperature< 10°CControls the exothermicity of the reduction and maintains the stability of the hydrazine intermediate.
Cyclization CatalystAcid (e.g., HCl) or BaseThe choice of catalyst depends on the specific substrate and reaction mechanism.
TemperatureVaries (often elevated)Provides the activation energy for the intramolecular ring-closure.
SolventWater, Methanol, or EthanolThe solvent choice can influence the rate and efficiency of the cyclization.
Experimental Protocol: General Synthesis Outline
  • Diazotization: The starting aminobenzoic acid derivative is dissolved in an aqueous acidic solution and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a pre-cooled solution of sodium sulfite. The reaction is stirred at low temperature until the diazonium salt is consumed (as indicated by a negative starch-iodide test).

  • Cyclization and Work-up: The reaction mixture containing the hydrazine intermediate is then heated under acidic or basic conditions to effect cyclization. After cooling, the pH is adjusted to precipitate the product. The crude product is collected by filtration, washed, and dried.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent or by another appropriate method as described in the FAQs.

Visualizations

Reaction Pathway and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A Substituted Aminobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, H⁺ 0-5°C C Hydrazine Intermediate B->C Na₂SO₃ S1 Phenolic Byproduct B->S1 Decomposition (Temp > 5°C) S3 Over-reduced Amine B->S3 Over-reduction D 3-oxo-2,3-dihydro-1H- indazole-6-carboxylic acid C->D Cyclization (Heat, H⁺/OH⁻) S2 Uncyclized Hydrazine C->S2 Incomplete Cyclization

Caption: Main synthesis pathway and formation of common side products.

Troubleshooting Workflow

G cluster_analysis Analysis of Crude Product cluster_troubleshooting Troubleshooting Steps start Low Yield or High Impurity? hplc HPLC/TLC Analysis start->hplc nmr NMR/MS Analysis hplc->nmr Isolate & Characterize Major Impurities phenolic Presence of Phenolic Impurity? nmr->phenolic hydrazine Presence of Uncyclized Hydrazine? phenolic->hydrazine No fix_temp Improve Temperature Control in Diazotization phenolic->fix_temp Yes amine Presence of Starting Amine? hydrazine->amine No fix_cyclization Optimize Cyclization (pH, Temp, Time) hydrazine->fix_cyclization Yes fix_reduction Check Stoichiometry of Reducing Agent amine->fix_reduction Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Gérard Boyer, et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98. Available at: [Link]

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Technical Support Center: Purification of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" (CAS 862274-40-6). As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to common purification challenges encountered by researchers in drug discovery and chemical development. This resource is structured to not only offer step-by-step protocols but also to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: My initial crude product after synthesis is a dark, amorphous solid with a low melting point and appears to be a mixture. Where do I start?

A1: Initial Work-up Using Acid-Base Extraction

A dark, impure initial solid suggests the presence of unreacted starting materials, synthetic byproducts, and colored impurities. Given the target molecule's structure—possessing both a weakly acidic N-H proton and a strongly acidic carboxylic acid group—a liquid-liquid acid-base extraction is the most effective first purification step. This method leverages the differential solubility of acidic, basic, and neutral compounds in aqueous and organic layers at various pH levels.

Causality: The carboxylic acid group (-COOH) is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. Neutral organic impurities, however, will remain in the organic phase. This difference allows for a clean separation.

Protocol 1: Acid-Base Wash for Crude Product
  • Dissolution: Dissolve the crude product in a suitable organic solvent. Ethyl acetate (EtOAc) is a good starting point due to its moderate polarity and immiscibility with water. Use approximately 10-20 mL of EtOAc per gram of crude material.

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Continue shaking more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The desired product is now in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.

  • Back-Extraction: To ensure complete recovery, wash the remaining organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is acidic (pH ~2-3, check with pH paper). The protonated carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum, preferably in a desiccator over a drying agent or in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

This procedure should yield a significantly purer, lighter-colored solid, which can then be further purified by recrystallization or chromatography if necessary.

Q2: After an acid-base wash, my product is still off-white or yellowish. What is causing this, and how can I decolorize it?

A2: Addressing Colored Impurities via Recrystallization with Activated Carbon

A persistent yellow or brown hue often indicates the presence of highly conjugated, colored byproducts. In syntheses involving diazotization of an aromatic amine (a likely step in preparing the hydrazine precursor), a common side reaction is the formation of azo dyes, which are intensely colored.[1] Recrystallization is the method of choice for removing trace amounts of impurities and for decolorization.

Causality: Recrystallization works on the principle that the desired compound and the impurity have different solubilities in a given solvent. The ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point. Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules like colored impurities.

Table 1: Recommended Solvents for Recrystallization
Solvent SystemRationale & Use Case
Methanol (MeOH)A polar protic solvent often effective for recrystallizing polar heterocyclic compounds like indazolones.[2]
Ethanol (EtOH)Similar to methanol but less volatile. A good alternative if the compound is too soluble in hot methanol.
Acetic AcidCan be effective for acidic compounds that are difficult to dissolve in other organic solvents.[3]
DMF / WaterFor compounds with low solubility, dissolving in a minimal amount of hot DMF followed by the slow addition of water as an anti-solvent can induce crystallization.[3]
Protocol 2: Decolorizing Recrystallization
  • Solvent Selection: Choose a suitable solvent from Table 1. In a flask, add the minimum amount of hot solvent required to fully dissolve the semi-pure product.

  • Decolorization: Once dissolved, remove the flask from the heat source. Add a very small amount of activated carbon (charcoal) – typically 1-2% of the product's weight. Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: TLC analysis shows an impurity with a similar Rf value to my product, making separation difficult. How can I resolve this with column chromatography?

A3: Optimizing Column Chromatography for Polar Heterocycles

When impurities have similar polarity to the desired compound, simple recrystallization may not be sufficient. Flash column chromatography is a more powerful technique for such separations.[4] Given that 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a polar, acidic molecule, special considerations are needed to achieve good separation on standard silica gel.

Causality: Silica gel is an acidic stationary phase (SiO₂). Carboxylic acids can interact strongly with the silica surface, leading to significant peak tailing and poor separation. To counteract this, a small amount of an acidic modifier is often added to the mobile phase. The modifier protonates the silica surface silanol groups and ensures the analyte remains in its neutral, protonated state, leading to sharper peaks and better resolution.

Table 2: Suggested Mobile Phases for Column Chromatography
Solvent System (Mobile Phase)Modifier (add to eluent)Target Impurities
Dichloromethane / Methanol (98:2 to 90:10)0.5 - 1% Acetic AcidFor separating polar impurities. A common system for polar heterocycles.[5]
Ethyl Acetate / Hexane (e.g., 1:1)0.5 - 1% Acetic AcidGood for less polar impurities. Adjust the ratio based on TLC results.[6]
Ethyl Acetate / Petroleum Ether (e.g., 1:2)0.5 - 1% Acetic AcidAn alternative to hexane, often used for cost-effectiveness.[4]
Protocol 3: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4. Test various ratios of the solvent systems listed in Table 2, always including the acidic modifier.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your chosen mobile phase (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like DMF. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. This "dry loading" method typically results in better separation than loading the sample as a concentrated liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the eluted fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Q4: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A4: Inducing Crystallization

"Oiling out" occurs when the compound's solubility is too high in the cooling solvent, or if the solution is cooled too rapidly, leading to the separation of a liquid phase instead of a solid. This is common with compounds that have relatively low melting points or when residual impurities are present.

Solutions:

  • Slow Cooling: Ensure the hot, saturated solution cools as slowly as possible to room temperature before moving it to an ice bath. This allows for the formation of stable crystal lattices.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.

  • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it more slowly.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of the pure compound?

    • A: While specific data is limited in public literature, analogous indazolones and indazole carboxylic acids are typically white to off-white or pale yellow crystalline solids.[2][7]

  • Q: What is a typical solvent for NMR analysis?

    • A: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that will dissolve the compound and allow for the observation of exchangeable protons (N-H and COOH).

  • Q: How should I store this compound?

    • A: Store it in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. Given its acidic nature, it should be stable under these conditions.

  • Q: My compound seems to be poorly soluble in many common organic solvents. What are my options?

    • A: High polarity, hydrogen bonding capabilities from the carboxylic acid and amide-like structure can lead to low solubility in nonpolar solvents. For processes requiring dissolution, consider highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The solubility of carboxylic acids in some organic solvents can also be increased by the presence of a small amount of water.[8]

Visual Workflows and Diagrams

Purification Workflow

PurificationWorkflow Crude Crude Product (Dark Solid) Extraction Acid-Base Extraction (EtOAc / aq. NaHCO3) Crude->Extraction Dissolve Precipitation Acidification (HCl) & Filtration Extraction->Precipitation Isolate Acid SemiPure Semi-Pure Solid (Off-white/Yellow) Precipitation->SemiPure Dry Recrystal Recrystallization (e.g., MeOH + Carbon) SemiPure->Recrystal High Purity Chromatography Column Chromatography (Silica, DCM/MeOH + AcOH) SemiPure->Chromatography Difficult Separation Pure Pure Crystalline Product Recrystal->Pure Chromatography->Pure

Caption: General purification workflow for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Potential Impurity Formation Pathway

ImpurityFormation cluster_precursor Precursor Synthesis cluster_cyclization Cyclization to Product cluster_impurities Potential Impurities Amine Substituted 4-Aminobenzoic Acid Diazonium Diazonium Salt Amine->Diazonium NaNO2, HCl AzoDye Azo Dye Impurity (Colored) Amine->AzoDye UnreactedAmine Unreacted Amine Starting Material Hydrazine Hydrazine Precursor Diazonium->Hydrazine Reduction (e.g., Na2SO3) Diazonium->AzoDye Side Reaction: Coupling Product Target Molecule: 3-Oxo-indazole-6-COOH Hydrazine->Product Heat / Acid

Caption: Plausible impurity formation during synthesis.

References

  • BenchChem. (n.d.). Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid derivatives.
  • Shi, F., & Larock, R. C. (2007). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 84, 285.
  • CN112778203A. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 16(20), 3858-3862.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
  • Pfannstiel, K., & Janecke, J. (1942). o-Hydrazinobenzoic acid hydrochloride and Indazolone. Organic Syntheses, Coll. Vol. 3, p.453 (1955); Vol. 22, p.59 (1942).
  • US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

Sources

"3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" impurity profiling and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and analysis of this compound.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common problems encountered during the handling and analysis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, offering step-by-step solutions and the scientific rationale behind them.

Scenario 1: An Unknown Peak is Observed in my HPLC Chromatogram

Problem: You've synthesized 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, but upon analysis by High-Performance Liquid Chromatography (HPLC), an unexpected peak appears, indicating the presence of an impurity.

Step-by-Step Troubleshooting:

  • System Suitability Check:

    • Action: Perform a blank injection (mobile phase only) to rule out contamination from the HPLC system or solvents.

    • Rationale: Ghost peaks can arise from solvent impurities, contaminated tubing, or carryover from previous injections. A clean baseline on a blank run confirms the impurity originates from your sample.

  • Identify Potential Sources of the Impurity:

    • Action: Review the synthetic route. Potential organic impurities include unreacted starting materials, intermediates, by-products, and degradation products.[1][2]

    • Rationale: Understanding the reaction mechanism allows you to predict likely impurities. For instance, if the synthesis involves the cyclization of a hydrazine derivative, the corresponding uncyclized intermediate could be a potential impurity.

  • Co-injection with Starting Materials and Intermediates:

    • Action: If reference standards for starting materials and key intermediates are available, spike your sample with a small amount of each and re-analyze by HPLC.

    • Rationale: If the area of the unknown peak increases upon spiking with a specific standard, you have tentatively identified that impurity.

  • Forced Degradation Studies:

    • Action: Subject a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][4][5] Analyze the stressed samples by HPLC.

    • Rationale: This helps to determine if the unknown peak is a degradant.[3][6][7] The degradation pathway information is crucial for developing stability-indicating methods and ensuring the long-term quality of the drug substance.[4][7]

  • Structure Elucidation using LC-MS and NMR:

    • Action: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. If the impurity can be isolated (e.g., by preparative HPLC), use Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.

    • Rationale: LC-MS provides a crucial piece of the puzzle by identifying the mass of the unknown. NMR provides detailed structural information, allowing for definitive identification.

Scenario 2: My Final Product Shows Poor Solubility

Problem: The purified 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid exhibits poor solubility in common organic solvents, making downstream applications and analysis difficult.

Step-by-Step Troubleshooting:

  • Solvent Screening:

    • Action: Test the solubility of a small amount of your compound in a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

    • Rationale: A systematic solvent screen is the most direct way to identify a suitable solvent or solvent system for your compound.

  • pH Adjustment:

    • Action: As a carboxylic acid, the solubility of your compound is likely pH-dependent. Attempt to dissolve it in aqueous basic solutions (e.g., dilute sodium bicarbonate or sodium hydroxide).

    • Rationale: Carboxylic acids are deprotonated in basic solutions to form carboxylate salts, which are generally more water-soluble than the free acid.

  • Consider Co-solvents:

    • Action: Experiment with mixtures of solvents. For example, a mixture of an organic solvent and water can sometimes provide better solubility than either solvent alone.

    • Rationale: Co-solvents can disrupt the crystal lattice of the solid and improve solvation by providing a more favorable environment for the solute.

  • Recrystallization for Polymorph Screening:

    • Action: Perform recrystallization from different solvents or solvent systems.

    • Rationale: Different crystallization conditions can lead to the formation of different crystalline forms (polymorphs), which can have significantly different physical properties, including solubility.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the impurity profiling and removal of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Q1: What are the expected impurities in the synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid?

A1: The potential impurities are highly dependent on the specific synthetic route employed. However, common classes of impurities to consider include:

  • Starting Materials: Incomplete conversion of the initial reagents.

  • Intermediates: Any stable chemical species formed during the reaction that has not fully converted to the final product.

  • By-products: Products formed from side reactions.

  • Reagents, Ligands, and Catalysts: Residual amounts of chemicals used to facilitate the reaction.[1][2]

  • Degradation Products: Impurities formed by the decomposition of the desired product during the reaction or work-up.[1][2]

Q2: What are the best analytical techniques for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of unknown impurities, providing crucial information for their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main compound and for characterizing the structure of isolated impurities.[8][9][10]

Q3: What are the most effective methods for removing impurities from 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid?

A3: The choice of purification method depends on the nature of the impurities. Common and effective techniques include:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[8] The selection of an appropriate solvent system is critical for successful recrystallization. For carboxylic acids, experimenting with different solvents and pH adjustments can be beneficial.[11][12][13][14]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[8][10][15] Silica gel is a common stationary phase for the purification of indazole derivatives.

  • Preparative HPLC: For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice.[8]

Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?

A4: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. The key guideline is ICH Q3A(R2): Impurities in New Drug Substances .[16][17][18] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][2]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A(R2) Guideline[17]

III. Experimental Protocols & Workflows

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Impurity Identification and Removal Workflow

Impurity_Workflow cluster_identification Impurity Identification cluster_removal Impurity Removal start Crude Product with Unknown Impurity hplc_analysis HPLC Analysis start->hplc_analysis unknown_peak Unknown Peak Observed hplc_analysis->unknown_peak lcms_analysis LC-MS Analysis unknown_peak->lcms_analysis Yes mw_determination Determine Molecular Weight lcms_analysis->mw_determination nmr_analysis Isolate Impurity & Perform NMR mw_determination->nmr_analysis structure_elucidation Elucidate Structure nmr_analysis->structure_elucidation impurity_identified Impurity Identified structure_elucidation->impurity_identified purification_strategy Select Purification Strategy impurity_identified->purification_strategy recrystallization Recrystallization purification_strategy->recrystallization High Polarity Difference column_chromatography Column Chromatography purification_strategy->column_chromatography Moderate Polarity Difference prep_hplc Preparative HPLC purification_strategy->prep_hplc Low Polarity Difference pure_product Pure Product (>99.5%) recrystallization->pure_product column_chromatography->pure_product prep_hplc->pure_product

Caption: Workflow for the identification and removal of impurities.

IV. References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. ACS Publications. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Carboxylic acid purification and crystallization process. Google Patents.

  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications (RSC Publishing). [Link]

  • Method for crystallising carboxylic acid. Google Patents.

  • Method for separating and purifying substituted indazole isomers. Google Patents.

  • Indazole. Organic Syntheses Procedure. [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Forced Degradation – A Review. [Link]

  • Indazole. Wikipedia. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

Sources

"3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" reaction condition adjustments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS No: 862274-40-6).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for the common synthetic challenges encountered when working with this versatile building block. The following sections offer troubleshooting advice and detailed protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for amide coupling with 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid?

A: For a standard amide coupling, we recommend using a carbodiimide-mediated approach. A reliable starting point is to react the indazole acid with 1.2 equivalents of your desired amine in DMF, using 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBT (Hydroxybenzotriazole) as activating agents. The reaction is typically mediated by an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents) and stirred at room temperature for 4-6 hours.[2] Progress should be monitored by TLC or LC-MS.

Q2: My N-alkylation reaction is giving a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?

A: Regioselectivity in indazole N-alkylation is a common and significant challenge, influenced by steric and electronic factors, as well as reaction conditions.[3][4]

  • For N-1 Selectivity (Thermodynamic Product): The N-1 position is generally more sterically accessible and the resulting product is often the more thermodynamically stable tautomer.[4] Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF often provides high N-1 selectivity.[4][5]

  • For N-2 Selectivity (Kinetic Product): The N-2 position can be favored under certain conditions, particularly if there are directing groups on the indazole ring. For instance, electron-withdrawing groups at the C-7 position can electronically favor N-2 alkylation.[4] Softer bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF can sometimes favor the N-2 isomer, although this is highly substrate-dependent.

Refer to our detailed Troubleshooting Guide 2 for a deeper analysis and protocols.

Q3: This compound has poor solubility in common organic solvents. What are some effective solvent systems for reactions and purification?

A: The combination of the polar carboxylic acid and the rigid heterocyclic core can lead to poor solubility. For reactions, highly polar aprotic solvents like DMF, DMAc, NMP, and DMSO are often required to achieve sufficient concentration. For purification by column chromatography, a polar mobile phase is necessary. A common system involves a gradient of methanol in dichloromethane.[6] In some cases, adding a small amount of acetic acid to the eluent can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.

Q4: Are there any known stability issues or incompatible reagents I should be aware of?

A: Yes. The indazolone core is generally stable, but you should avoid certain conditions:

  • Strong Oxidizing Agents: These can potentially oxidize the indazole ring or other functional groups.

  • Strong Bases: While necessary for deprotonation during alkylation, prolonged exposure to strong bases at high temperatures could potentially lead to ring-opening or other decomposition pathways.[7]

  • High Temperatures: Thermal decarboxylation of the carboxylic acid group can occur, especially under harsh acidic or basic conditions at elevated temperatures.

Always run reactions under an inert atmosphere (Nitrogen or Argon) if using sensitive reagents like NaH.

Troubleshooting Guides

Guide 1: Optimizing Amide Coupling Reactions

Issue: Low yields, incomplete conversion, or significant side product formation during the amide coupling of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Causality Analysis: Successful amide bond formation relies on the efficient activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Failures often stem from three sources: inefficient acid activation, instability of the activated intermediate, or side reactions involving the coupling reagents or starting materials.

Experimental Protocol: Standard Amide Coupling

This protocol is based on the widely used EDC/HOBT activation method.[2]

  • Preparation: To a solution of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration), add HOBT (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may become slightly cloudy.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) followed by the dropwise addition of a tertiary amine base such as TEA or DIPEA (3.0 eq).

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Pour the reaction mixture into ice water to precipitate the product. Extract the aqueous phase with a suitable organic solvent (e.g., 10% Methanol in Chloroform or Ethyl Acetate).[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Data
Observation Potential Cause Recommended Solution
Starting acid remains Incomplete activation of the carboxylic acid.1. Increase equivalents of coupling reagents (EDC/HOBT) to 1.5 eq. 2. Switch to a more potent activating agent like HATU or HBTU (1.2 eq) with DIPEA as the base.[8]
Low yield with complex mixture Side reactions or decomposition.1. Run the reaction at 0 °C to minimize side reactions. 2. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate.
Epimerization (if amine is chiral) Base-mediated racemization of the activated acid.Add HOBT or an equivalent additive, which is known to suppress racemization. Use a milder base or fewer equivalents if possible.
Formation of N-acylurea byproduct The O-acylisourea intermediate is rearranging faster than it reacts with the amine.This is common with sterically hindered amines. Pre-activate the acid with HOBT for 30 minutes before adding the amine to favor the desired reaction pathway.
Visualization: Amide Coupling Workflow

G cluster_prep Preparation & Activation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Indazole Acid in Anhydrous DMF Add_Coupling Add EDC & HOBT Start->Add_Coupling Stir Stir 15-30 min (Activation) Add_Coupling->Stir Add_Amine Add Amine & DIPEA/TEA Stir->Add_Amine React Stir 4-12h at RT Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography) Extract->Purify End Isolated Product Purify->End

Caption: Workflow for a standard amide coupling reaction.

Guide 2: Controlling Regioselectivity in N-Alkylation

Issue: Poor or unpredictable N-1/N-2 regioselectivity during the alkylation of the indazole nitrogen.

Causality Analysis: The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N-1 and N-2). The outcome of the alkylation depends on a delicate balance between the thermodynamic stability of the products and the kinetic accessibility of the reaction sites. The choice of base, solvent, and temperature are critical variables that can be tuned to favor one isomer over the other.[3][4]

Visualization: N-1 vs. N-2 Alkylation Pathways

G cluster_n1 N-1 Pathway (Thermodynamic) cluster_n2 N-2 Pathway (Kinetic) Indazole Indazole-6-COOH Anion N1_Product N-1 Alkylated Product (More Stable) Indazole->N1_Product Attack at N-1 N2_Product N-2 Alkylated Product (Less Stable) Indazole->N2_Product Attack at N-2 N1_Conditions Conditions: - Strong Base (NaH) - Aprotic Solvent (THF) - Equilibration Favored N2_Conditions Conditions: - Weaker Base (K2CO3) - Polar Aprotic (DMF) - Often Faster Formation

Caption: Competing pathways for N-alkylation of the indazole core.

Protocol: N-1 Selective Alkylation

This protocol is designed to favor the thermodynamically preferred N-1 isomer.[4]

  • Preparation: To a suspension of Sodium Hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous THF, add a solution of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Effervescence (H₂ gas) should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to separate the isomers.

Troubleshooting & Optimization
Goal Parameter Adjustment & Rationale
Increase N-1 Selectivity Base/Solvent Use NaH in THF . This combination strongly favors the formation of the more stable N-1 product through thermodynamic equilibration.[4][5]
Increase N-2 Selectivity Base/Solvent Try K₂CO₃ or Cs₂CO₃ in DMF . These conditions can sometimes favor the kinetically preferred N-2 product, although results are highly substrate-dependent.
Reaction is sluggish Temperature Gently heat the reaction mixture (e.g., to 40-50 °C) after the addition of the alkylating agent. However, be aware this can sometimes decrease selectivity.
Poor Isomer Separation Chromatography Use a shallow solvent gradient during column chromatography. Test different solvent systems (e.g., Ethyl Acetate/Hexanes vs. DCM/Methanol) to maximize the difference in Rf values between the two isomers.
Visualization: N-Alkylation Troubleshooting Logic

G cluster_n1_actions To Favor N-1 (Thermodynamic) cluster_n2_actions To Favor N-2 (Kinetic) Start Start: N-Alkylation gives poor N1:N2 ratio Check_Ratio Is N-1 the major product? Start->Check_Ratio Want_N1 Goal: Increase N-1 Check_Ratio->Want_N1 Yes Want_N2 Goal: Increase N-2 Check_Ratio->Want_N2 No Action_N1_Base Switch to strong base: NaH Want_N1->Action_N1_Base Action_N2_Base Switch to weaker base: K2CO3 / Cs2CO3 Want_N2->Action_N2_Base Action_N1_Solvent Switch to less polar solvent: THF Action_N1_Base->Action_N1_Solvent End_N1 Achieved High N-1 Selectivity Action_N1_Solvent->End_N1 Action_N2_Solvent Use polar aprotic solvent: DMF Action_N2_Base->Action_N2_Solvent End_N2 Achieved Higher N-2 Selectivity Action_N2_Solvent->End_N2

Caption: Decision tree for optimizing N-alkylation regioselectivity.

References
  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Benchchem. (n.d.). Addressing incomplete conversion in indazole synthesis.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Syntheses. (n.d.). Indazole.
  • Biosynth. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.
  • TargetMol. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.
  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • Thermo Fisher Scientific. (2010). 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet.
  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid synthesis.
  • FAQ-Chemical. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxylic acid.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • ChemicalBook. (n.d.). 1H-indazole-6-carboxylic acid.
  • PubChem. (n.d.). Indazole-3-carboxylic acid.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Preventing degradation of "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this critical intermediate. Here, we move beyond simple instructions to explain the causality behind our recommendations, ensuring the integrity of your experiments and the stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Q1: What does a high-purity sample of this compound look like and what are the initial signs of degradation?

A: A high-purity sample of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid should be a crystalline powder, typically white to light brown in color. The primary visual indicator of degradation is a noticeable color change, often a darkening to a more pronounced brown or yellow hue. This is frequently accompanied by a change in solubility or the appearance of insoluble particulates in solution. For quantitative assessment, a change in the chromatographic profile (e.g., via HPLC) is the definitive sign of degradation, showing a decrease in the main peak area and the emergence of new impurity peaks.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A: Proper storage is the most critical factor in preventing degradation. The lactam-like moiety and the carboxylic acid functional group make the molecule susceptible to environmental factors. We recommend a multi-layered approach to storage, summarized in the table below.

Parameter Condition Rationale
Temperature -20°C or lowerSlows down the kinetics of potential hydrolytic and oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The indazole ring can be susceptible to oxidation[1]. An inert atmosphere displaces oxygen, minimizing this risk.
Light Amber vial or stored in darknessProtects against photolytic degradation, a common pathway for heterocyclic compounds[2].
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the lactam ring and minimizes water-catalyzed side reactions. Keep containers tightly closed[3][4].

Q3: Is this compound sensitive to pH? What is the recommended pH range for solutions?

A: Yes, the compound's stability is highly dependent on pH. The presence of the carboxylic acid (pKa predicted around 4.0) and the indazole ring system makes it susceptible to both acid- and base-catalyzed hydrolysis[2]. For maximum stability in solution, it is advisable to work in a slightly acidic to neutral pH range (pH 4-7). Strongly acidic or basic conditions should be avoided during workups and storage of solutions, as they can accelerate the opening of the indazole ring or other degradative reactions.

Q4: Which solvents are recommended for dissolving this compound and preparing stock solutions?

A: For stock solutions intended for storage, aprotic, anhydrous solvents such as DMSO or DMF are recommended. For experimental use, solubility in polar organic solvents like methanol or ethanol is expected. When using protic solvents, solutions should be prepared fresh and used promptly to minimize the risk of solvolysis. Always use high-purity, anhydrous-grade solvents when possible.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a problem-solving framework for common issues encountered during synthesis, purification, and use.

Observed Problem Potential Cause(s) Recommended Solution & Investigation
Low Purity or Multiple Spots on TLC After Workup On-Column Degradation: Silica gel can be slightly acidic, potentially causing degradation during purification. pH-Induced Degradation: Workup with strong acids or bases.Solution: Use a neutral stationary phase like deactivated silica or alumina for chromatography. Investigation: Buffer aqueous washes to a neutral pH before extraction. Analyze a pre-purification sample by LC-MS to determine if degradation occurred before or during chromatography.
Color Deepens During Reaction or in Solution Oxidation: Exposure to air (oxygen) at elevated temperatures. Thermal Stress: Reaction temperature is too high, causing thermal decomposition.Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Investigation: Conduct a small-scale experiment at a lower temperature to see if coloration is reduced. Check for peroxides in solvents like THF or ether, as they can initiate oxidation[1].
Inconsistent Results in Biological Assays Degradation in Assay Buffer: The pH, temperature, or components of your assay buffer may be degrading the compound. Photodegradation: Exposure to ambient lab light during long incubation periods.Solution: Prepare stock solutions in anhydrous DMSO and perform final dilutions into assay buffer immediately before use. Investigation: Perform a stability study. Incubate the compound in the assay buffer for the duration of the experiment, then re-analyze by HPLC to quantify any degradation. Protect plates from light with foil.
Precipitate Forms in Stored Stock Solution Poor Solubility at Low Temp: The compound may be crashing out of solution at -20°C. Degradation: The precipitate could be an insoluble degradation product.Solution: Try a different solvent (e.g., DMF if DMSO was used) or store at a slightly lower concentration. Investigation: Isolate the precipitate by centrifugation. Re-dissolve in a strong solvent and analyze by LC-MS to determine if it is the parent compound or a degradant.

Section 3: Protocols for Stability and Handling

Adherence to standardized protocols is essential for reproducible research. The following procedures are designed to maximize the stability of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Protocol 1: Standard Handling and Weighing
  • Environment: Handle the solid compound in a glove box under an inert atmosphere or in a well-ventilated fume hood with low ambient humidity.

  • Aliquotting: Before opening the main container, allow it to warm to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Weigh the desired amount quickly into a tared, dry vial.

  • Storage: Immediately reseal the main container, purge with an inert gas (e.g., argon), and return to -20°C storage. Store the weighed aliquot under the same conditions.

Protocol 2: Preparation of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity DMSO or DMF.

  • Preparation: Add the solvent directly to the pre-weighed vial of the compound to the desired concentration (e.g., 10 mM).

  • Dissolution: Aid dissolution by gentle vortexing or sonication in a room temperature water bath. Avoid heating, as this can accelerate degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Purge the headspace with argon before sealing and store at -20°C or -80°C. This minimizes freeze-thaw cycles and exposure to air.

Protocol 3: Basic Forced Degradation Study Workflow

Forced degradation (or stress testing) is crucial for understanding a molecule's intrinsic stability and identifying potential degradation products[2][5]. This protocol outlines a basic workflow.

  • Sample Preparation: Prepare several identical solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 1:1).

  • Stress Conditions: Expose individual samples to the following conditions for a defined period (e.g., 24 hours). A control sample should be kept at 4°C in the dark.

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60°C in the dark.

    • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines).

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution and UV detection).

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the main peak. Identify and quantify major degradation products. This data is invaluable for developing formulations and predicting shelf-life[6][7].

Section 4: Technical Deep Dive: Potential Degradation Pathways

Understanding the chemical liabilities of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is key to preventing its degradation. The structure contains several functional groups prone to specific reactions.

G cluster_molecule 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid cluster_stressors Stress Conditions cluster_pathways Potential Degradation Pathways mol Key Functional Groups hydrolysis Hydrolysis of Lactam decarboxylation Decarboxylation oxidation Ring Oxidation photolysis Photolytic Rearrangement acid Acid (H+) acid->hydrolysis base Base (OH-) base->hydrolysis oxygen Oxidants (O2, H2O2) oxygen->oxidation light Light (hv) light->oxidation can initiate light->photolysis heat Heat (Δ) heat->hydrolysis accelerates heat->decarboxylation G start Problem Observed (e.g., low purity, color change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Protocol (Solvents, pH, Temp) start->check_handling hplc Analyze by Stability- Indicating HPLC Method check_storage->hplc Conditions OK check_handling->hplc Protocol OK degradation_confirmed Degradation Confirmed? (New peaks present) hplc->degradation_confirmed no_degradation Purity is High. Issue is likely in downstream process or assay. degradation_confirmed->no_degradation No forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Yes identify_pathway Identify Degradation Pathway (Compare impurity profiles) forced_degradation->identify_pathway mitigate Implement Mitigation Strategy (e.g., use inert gas, change pH, protect from light) identify_pathway->mitigate end Problem Resolved mitigate->end

Sources

Technical Support Center: Synthesis and Scale-Up of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the lab-scale synthesis and subsequent scale-up of this important pharmaceutical intermediate, notably used in the synthesis of the PARP inhibitor Niraparib.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and process development insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reductive cyclization step is giving low yields. What are the common causes and how can I improve conversion?

Low yields in the key N-N bond-forming cyclization are a frequent bottleneck during scale-up. This transformation, often starting from an ortho-nitro-meta-toluic acid derivative, is sensitive to multiple parameters.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Reducing Agent The choice and stoichiometry of the reducing agent are critical. Incomplete reduction of the nitro group will halt the cyclization. Common agents include sodium dithionite, catalytic hydrogenation (e.g., Pd/C), and transfer hydrogenation.For Sodium Dithionite: Ensure at least 3-4 equivalents are used. Maintain a basic pH (e.g., with NaOH or K2CO3) throughout the addition to ensure the reductant's stability and reactivity. For Catalytic Hydrogenation: Ensure catalyst is active (beware of poisoning by sulfur-containing impurities). Optimize H2 pressure and temperature. This method is often cleaner but requires specialized equipment for scale-up.
Poor Temperature Control The reductive cyclization can be exothermic. Runaway temperatures can lead to side reactions and degradation of the starting material or product.[4]Implement controlled addition of the reducing agent. On a larger scale, use a jacketed reactor with active cooling to maintain the internal temperature within a narrow, optimized range (e.g., 50-70 °C, depending on the specific process).
Incorrect Solvent System The solvent must be able to dissolve the starting material and facilitate the reaction. A biphasic system (e.g., water with an organic co-solvent) is common, but poor phase mixing can limit reaction rates.Screen aqueous mixtures with co-solvents like methanol, ethanol, or THF to improve solubility.[2] For larger scales, ensure agitation is sufficient to maintain a good emulsion and facilitate mass transfer between phases.
pH Drift During Reaction For reductions using reagents like sodium dithionite, the reaction consumes base. If the pH drops, the reaction rate can plummet and side products may form.Monitor the pH of the reaction mixture throughout the addition of the reducing agent. Add a base (e.g., aqueous NaOH) concurrently to maintain the optimal pH range (typically pH 8-10).
Q2: I'm observing a significant impurity in my crude product after cyclization. How can I identify and minimize it?

Impurity formation compromises yield, purity, and can create significant challenges for downstream processing. The most common impurities are related to incomplete reactions or side reactions.

Common Impurities and Mitigation Strategies:

  • 2-Amino-5-methylbenzoic Acid: This is the product of nitro group reduction without subsequent cyclization.

    • Identification: Easily detectable by LC-MS (different mass) and 1H NMR (presence of aromatic amine protons, absence of indazole NH protons).

    • Cause: Insufficient temperature or reaction time for the cyclization step after the reduction is complete. The intermediate may also be unstable under the reaction conditions.

    • Solution: After the reduction is complete (as monitored by TLC or HPLC), ensure the reaction is held at the optimal cyclization temperature (e.g., reflux) for a sufficient duration (2-4 hours) to drive the ring-closure to completion.

  • Decarboxylated Product (6-Methyl-1H-indazol-3(2H)-one): Loss of the carboxylic acid group.

    • Identification: LC-MS will show a mass loss of 44 Da.

    • Cause: This is often caused by excessively high temperatures or prolonged reaction times, particularly under harsh acidic or basic conditions.[5]

    • Solution: Strictly control the reaction temperature and time. Avoid unnecessarily strong acidic or basic conditions during workup and purification.

  • Starting Material (4-Methyl-3-nitrobenzoic Acid): Incomplete reaction.

    • Identification: Easily monitored by TLC or HPLC.

    • Cause: Insufficient reducing agent, poor mass transfer, or too short a reaction time.

    • Solution: Re-evaluate stoichiometry of reagents and ensure efficient mixing, especially on scale-up. Increase reaction time and monitor for full consumption of the starting material.

Q3: The crude product has poor solubility and is difficult to purify by standard recrystallization. What is a better method for scale-up?

The target molecule has both a carboxylic acid and a weakly acidic indazolone N-H group, but its rigid, planar structure often leads to poor solubility in many common organic solvents. A pH-swing purification (acid-base extraction/precipitation) is a highly effective and scalable alternative to chromatography or difficult recrystallizations.[6]

Workflow for pH-Swing Purification:

Caption: Workflow for pH-swing purification.

This method is highly effective because it leverages the acidic nature of the target compound to separate it from non-acidic or weakly acidic impurities. It avoids large volumes of organic solvents and is generally straightforward to implement on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid?

A common and robust route starts from commercially available 4-methyl-3-nitrobenzoic acid. The key transformation is a reductive cyclization.

Synthetic Pathway Overview:

Caption: Common synthetic route overview.

This process is advantageous because the starting materials are readily available and the key step, while requiring careful control, avoids hazardous reagents like hydrazine or diazomethane.[7][8]

Q2: What are the primary safety considerations for this synthesis on a kilogram scale?

Scaling up any chemical process introduces new safety challenges. For this synthesis, the primary concerns are:

  • Exothermic Reaction: The reduction of the nitro group is highly exothermic. A failure in cooling or too rapid addition of the reducing agent can lead to a thermal runaway, causing a rapid increase in temperature and pressure. All scale-up reactions must be conducted in a properly-sized reactor with overhead cooling and an emergency quench plan.

  • Hydrogen Gas (if used): If using catalytic hydrogenation, hydrogen is highly flammable and explosive. The process must be conducted in an appropriately designed and rated hydrogenator, with proper grounding and ventilation to prevent ignition sources. The palladium on carbon (Pd/C) catalyst can be pyrophoric when dry and exposed to air; it should always be handled wet.

  • Dust Explosion Hazard: The final product and intermediates are fine organic powders. When handling large quantities, there is a risk of a dust explosion. Ensure proper ventilation, use non-sparking tools, and ground all equipment to prevent static discharge.

Q3: How can I effectively monitor the reaction progress?

Effective reaction monitoring is key to ensuring reproducibility and optimizing cycle time.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. A good solvent system (e.g., 10% Methanol in Dichloromethane) can typically separate the starting material, product, and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. An HPLC method can track the disappearance of the starting material and the appearance of the product, while also quantifying any impurities that form. This data is critical for determining reaction completion and making informed decisions during process development.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Reductive Cyclization (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory findings.

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, charge 4-methyl-3-nitrobenzoic acid (1.0 eq).

  • Dissolution: Add a solvent mixture of methanol and water (e.g., 1:2 v/v) and an aqueous solution of sodium hydroxide (2.5 eq) to dissolve the starting material.

  • Heating: Heat the mixture to 60-65 °C with stirring.

  • Reduction: Prepare a solution of sodium dithionite (3.5 eq) in water. Add this solution portion-wise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 75 °C.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction for completion by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify with 2M hydrochloric acid to a pH of ~2-3. A solid precipitate should form.

  • Isolation: Stir the resulting slurry for 1 hour in an ice bath. Collect the solid by vacuum filtration, wash the cake thoroughly with cold water, and dry under vacuum at 50-60 °C to yield the crude product.

Protocol 2: Purification by pH-Swing
  • Dissolution: Suspend the crude product in water (approx. 10 mL per gram of crude). Add 2M sodium hydroxide solution dropwise with stirring until all the solid dissolves and the pH is >10.

  • Filtration: If any insoluble material remains, filter the solution through a pad of celite to obtain a clear filtrate.

  • Precipitation: Transfer the clear filtrate to a clean beaker and cool in an ice bath. Slowly add 2M hydrochloric acid with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH is ~2-3.

  • Isolation: Stir the slurry for 30-60 minutes in the ice bath to ensure complete precipitation. Collect the pure product by vacuum filtration.

  • Washing and Drying: Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7) to remove any inorganic salts. Dry the purified solid under vacuum at 60-70 °C to a constant weight.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Reddit. (2021). Indazole synthesis discussion. Mechanism of this reaction? r/OrganicChemistry.
  • J. Org. Chem. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Organic Syntheses. (n.d.). Indazole.
  • ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
  • ACS Publications. (n.d.). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters.
  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Biosynth. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | 862274-40-6.
  • TargetMol. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.
  • ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Google Patents. (n.d.). WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof.

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Validation & Comparative

A Senior Application Scientist’s Guide to Validating the Biological Activity of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Actionable Data

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active agents.[1][2][3] This bicyclic heterocycle forms the core of several FDA-approved oncology drugs, including the poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib.[1][3] This history provides a compelling rationale for investigating novel indazole derivatives.

Our subject, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (hereafter referred to as the "Test Compound"), is a structurally intriguing yet functionally uncharacterized molecule. This guide provides a comprehensive, hypothesis-driven framework for its biological validation. We will move beyond a simple screening cascade to a logically structured investigation, comparing its activity against established benchmarks and elucidating its potential mechanism of action. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.

Part 1: Hypothesis Formulation - Learning from Structural Precedent

A logical starting point for any new chemical entity is to analyze its structure in the context of known drugs. The core of our Test Compound shares the indazole scaffold with Niraparib, a potent PARP inhibitor. PARP enzymes are critical for repairing single-strand DNA breaks (SSBs); their inhibition in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of lethal double-strand breaks (DSBs) and selective cell death—a concept known as synthetic lethality.[4][5][6]

This structural similarity leads to our primary hypothesis:

Hypothesis 1: The Test Compound functions as a PARP inhibitor.

Concurrently, the broad anti-cancer activity of many indazole derivatives suggests a more general, secondary hypothesis:[7][8][9]

Hypothesis 2: The Test Compound exhibits anti-proliferative and pro-apoptotic activity against cancer cells, irrespective of the specific molecular target.

This dual-hypothesis approach informs a two-pronged experimental strategy: a direct, target-based biochemical assay and a broader, phenotype-based cellular assay.

Part 2: A Phased Approach to Biological Validation

We will proceed through a multi-phase workflow. Phase 1 focuses on initial hit identification through parallel biochemical and cellular screening. Phase 2 delves into the mechanism of action, confirming target engagement in a cellular environment and characterizing the downstream cellular consequences.

G cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Mechanistic Validation & Comparison A Test Compound: 3-oxo-2,3-dihydro-1H- indazole-6-carboxylic acid B Experiment 1A: Biochemical PARP1 Inhibition Assay A->B C Experiment 1B: Cancer Cell Line Proliferation Assay A->C D Active Hit (Biochemical IC50 < 10 µM) B->D F Inactive (Consider Scaffold Hopping or Derivatization) B->F No E Active Hit (Cellular GI50 < 10 µM) C->E C->F No D->E Correlates? G Experiment 2A: Cellular PARP Activity Assay (Target Engagement) D->G H Experiment 2B: Apoptosis Induction Assay (Annexin V / PI) E->H I Experiment 2C (Advanced): PARP-DNA Trapping Assay G->I J Data Synthesis: Build a cohesive biological profile. Compare to Olaparib. G->J H->J I->J

Caption: Experimental workflow for validating the Test Compound's activity.

Phase 1: Primary Screening and Target Identification

The objective of this phase is to rapidly determine if the Test Compound possesses any relevant biological activity by testing our two primary hypotheses in parallel.

Experiment 1A: Biochemical PARP1 Inhibition Assay

Rationale: This is the most direct test of Hypothesis 1. By using a purified enzyme system, we eliminate cellular complexities like membrane permeability and off-target effects, allowing for a clean measurement of enzyme inhibition. We will compare the Test Compound directly to Olaparib , a well-characterized, FDA-approved PARP inhibitor, which serves as our benchmark positive control.

Methodology: Chemiluminescent PARP1 Assay

This assay quantifies the addition of biotinylated poly(ADP-ribose) (PAR) chains to histone proteins, a direct product of PARP1 activity.[10]

  • Plate Preparation: Add 25 µL of PARP1 Reaction Buffer to all wells of a 96-well plate. Add 5 µL of diluted Test Compound or control (Olaparib, DMSO vehicle) to appropriate wells.

  • Enzyme Addition: Add 10 µL of purified PARP1 enzyme to each well.

  • Reaction Initiation: Add 10 µL of the PARP1 Substrate-Cocktail (containing activated DNA, histones, and biotinylated NAD+).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of 0.1% sds/1:500 Streptavidin-HRP to stop the reaction and bind the biotinylated PAR chains. Incubate for 30 minutes.

  • Detection: Wash the plate 3 times. Add 50 µL of a chemiluminescent HRP substrate.

  • Data Acquisition: Read the luminescence on a compatible microplate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO vehicle control. Plot percent inhibition versus log[inhibitor] and fit a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary Table:

CompoundTargetAssay FormatIC50 (nM)
Test CompoundPARP1ChemiluminescentExperimental Value
Olaparib (Control)PARP1Chemiluminescent5 - 10
DMSO (Vehicle)PARP1ChemiluminescentN/A
Experiment 1B: Anti-Proliferative Cell-Based Assay

Rationale: This experiment tests Hypothesis 2 and provides crucial cellular context for any biochemical activity observed. To specifically probe the synthetic lethality mechanism central to PARP inhibitors, we will use a matched pair of cell lines: one with a BRCA1 mutation (and thus, deficient in HR), and one that is BRCA1 wild-type (HR-proficient). A potent PARP inhibitor should be significantly more effective in the BRCA1-mutant line.

Methodology: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active, viable cells.[11]

  • Cell Plating: Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA1-wild-type (e.g., MDA-MB-231) cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the Test Compound and Olaparib. Treat the cells and incubate for 72 hours.

  • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well in an amount equal to the culture medium volume.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the percent growth inhibition (GI) relative to DMSO-treated controls. Plot GI versus log[compound] concentration and calculate the GI50 value (concentration causing 50% growth inhibition).

Comparative Data Summary Table:

CompoundCell LineBRCA1 StatusAssay FormatGI50 (µM)
Test CompoundMDA-MB-436MutantCellTiter-Glo®Experimental Value
Test CompoundMDA-MB-231Wild-TypeCellTiter-Glo®Experimental Value
Olaparib (Control)MDA-MB-436MutantCellTiter-Glo®~0.1 - 1
Olaparib (Control)MDA-MB-231Wild-TypeCellTiter-Glo®>10

Phase 2: Mechanistic Validation in a Cellular Context

If Phase 1 yields a "hit" (e.g., IC50 < 10 µM and selective cellular activity), we proceed to validate the mechanism.

G cluster_pathway PARP Inhibition and Synthetic Lethality cluster_hr Homologous Recombination (HR) Repair cluster_inhibitor PARP Inhibition and Synthetic Lethality SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme SSB->PARP recruits RepFork Replication Fork SSB->RepFork encounters BER Base Excision Repair (BER Pathway) PARP->BER activates BER->SSB repairs DSB Double-Strand DNA Break (DSB) RepFork->DSB collapses into BRCA BRCA1/2 Proteins DSB->BRCA activates Cell_Death Apoptosis / Cell Death DSB->Cell_Death if HR is deficient (e.g., BRCA mutant) HR_Repair Error-Free Repair BRCA->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Inhibitor PARP Inhibitor (e.g., Test Compound) Inhibitor->PARP blocks

Caption: The synthetic lethality mechanism induced by PARP inhibitors.

Experiment 2A: Cellular PARP Activity Assay

Rationale: This experiment is crucial to confirm "target engagement"—that the Test Compound not only inhibits the purified enzyme but can also enter the cell and inhibit PARP in its native environment.

Methodology: This assay is similar to the biochemical version but uses cell lysates as the source of PARP activity.[10]

  • Cell Treatment: Treat MDA-MB-436 cells with the Test Compound or Olaparib at various concentrations for 2-4 hours.

  • Lysis: Harvest and lyse the cells in a buffer that preserves PARP activity.

  • Protein Quantification: Determine the total protein concentration of each lysate (e.g., via BCA assay) to ensure equal loading.

  • PARP Assay: Normalize the lysates by protein concentration and use them as the enzyme source in the chemiluminescent PARP assay described in Experiment 1A.

  • Data Analysis: Calculate the IC50 for the inhibition of endogenous PARP activity within the cell lysates. A potent compound should have a cellular IC50 value that is reasonably close to its biochemical IC50.

Experiment 2B: Apoptosis Induction Assay

Rationale: If the Test Compound causes growth inhibition, it is critical to determine whether it is cytostatic (arresting growth) or cytotoxic (killing cells). This assay quantifies apoptosis, a form of programmed cell death, which is the expected outcome of synthetic lethality.

Methodology: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent DNA intercalator that is excluded by live cells but can enter late-stage apoptotic or necrotic cells with compromised membranes.[11]

  • Cell Treatment: Treat MDA-MB-436 cells with the Test Compound and Olaparib at 1x, 5x, and 10x their respective GI50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells on a flow cytometer, acquiring signals for FITC (Annexin V) and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)

Comparative Data Summary Table:

Compound (Conc.)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
DMSO (Vehicle)>95%<5%<2%
Test Compound (1x GI50)Experimental ValueExperimental ValueExperimental Value
Test Compound (5x GI50)Experimental ValueExperimental ValueExperimental Value
Olaparib (5x GI50)Experimental ValueExperimental ValueExperimental Value

Conclusion: Synthesizing a Cohesive Narrative

The successful validation of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid's biological activity hinges on the integration of these comparative data points. An ideal outcome would show:

  • Potent biochemical inhibition of PARP1 (IC50 comparable to or better than Olaparib).

  • Selective anti-proliferative activity in BRCA-mutant cells over BRCA-wild-type cells (a hallmark of PARP inhibitor-induced synthetic lethality).

  • Confirmed target engagement in a cellular context.

  • A dose-dependent increase in apoptosis that correlates with its anti-proliferative effect.

Such a dataset would provide strong evidence that the Test Compound is a bona fide PARP inhibitor with on-target cellular activity. This guide provides the foundational framework to generate that evidence with scientific rigor, enabling a confident decision on whether to advance this promising molecule to the next stage of drug discovery.

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A Comparative Guide for Medicinal Chemists: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid vs. 1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Structurally Related Scaffolds for Drug Discovery

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] Its unique combination of a benzene ring fused to a pyrazole ring offers a versatile template for designing molecules that interact with a wide array of biological targets, from protein kinases to G-protein coupled receptors.[3][4][5]

This guide provides a detailed comparative analysis of two closely related, yet functionally distinct, indazole derivatives: the aromatic 1H-indazole-6-carboxylic acid and its non-aromatic counterpart, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (also known as an indazolone). Understanding the nuanced differences in their structure, reactivity, and physicochemical properties is critical for researchers and drug development professionals aiming to select the optimal building block for their specific therapeutic target. We will delve into their synthesis, comparative properties, and provide field-proven experimental protocols to guide their application in the laboratory.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the oxidation state of the C3 position on the pyrazole ring. This single structural change—the presence of a ketone in the 3-oxo derivative versus a methine group in the parent indazole—dramatically alters the molecule's core properties.

G cluster_0 1H-indazole-6-carboxylic acid cluster_1 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid A A B B

Caption: Chemical structures of the aromatic 1H-indazole-6-carboxylic acid (left) and the non-aromatic 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (right).

This structural divergence has profound implications:

  • Aromaticity: 1H-indazole-6-carboxylic acid possesses a fully aromatic bicyclic system, which imparts significant thermodynamic stability and a planar geometry. In contrast, the 3-oxo derivative has a non-aromatic pyrazolone-like ring. This loss of aromaticity results in a non-planar structure and alters its electronic distribution.

  • Reactivity: The carbonyl group at the C3 position of the 3-oxo compound introduces a reactive electrophilic site, making it susceptible to nucleophilic attack. This provides a synthetic handle not present in the parent indazole. Furthermore, the acidity of the N1 and N2 protons is significantly different between the two scaffolds.

  • Hydrogen Bonding: The ketone in the 3-oxo derivative provides an additional hydrogen bond acceptor. This can be a critical feature for enhancing binding affinity and selectivity to a biological target, offering a different set of potential interactions compared to the parent indazole.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of both compounds, highlighting the impact of their structural differences.

Property1H-indazole-6-carboxylic acid3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid
CAS Number 704-91-6[6][7]862274-40-6[8]
Molecular Formula C₈H₆N₂O₂[7][9]C₈H₆N₂O₃[8]
Molecular Weight 162.15 g/mol [7][9]178.14 g/mol [8]
Appearance Off-white to pale yellow solid[6][10]Data not readily available
Melting Point 302-307 °C[6][7]Data not readily available
IUPAC Name 1H-indazole-6-carboxylic acid[9]3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Part 2: Synthesis and Strategic Application

The choice between these two scaffolds is fundamentally a strategic one, dictated by the desired properties of the final molecule. 1H-indazole-6-carboxylic acid is typically employed when a rigid, planar, aromatic core is desired, while the 3-oxo derivative serves as an intermediate for creating more flexible, three-dimensional structures with distinct interaction profiles.

Synthetic Pathways

The synthetic routes to these compounds are distinct, reflecting their different structural classes.

G cluster_0 Synthesis of 1H-indazole-6-carboxylic acid cluster_1 General Synthesis of 3-Oxo-Indazole Core A Methyl 1H-indazole-6-carboxylate B Base Hydrolysis (e.g., LiOH, H₂O/THF) A->B C Acidic Workup (e.g., HCl) B->C D 1H-indazole-6-carboxylic acid C->D E o-Hydrazinobenzoic Acid Derivative F Heating / Cyclization E->F G 3-Oxo-2,3-dihydro-1H-indazole Derivative F->G

Caption: Simplified synthetic workflows for 1H-indazole-6-carboxylic acid (top) and the general approach to the 3-oxo-indazole core (bottom).

  • Synthesis of 1H-indazole-6-carboxylic acid: A common and reliable method is the saponification (base-catalyzed hydrolysis) of its corresponding methyl ester, methyl 1H-indazole-6-carboxylate.[6] This reaction is typically high-yielding and straightforward. Other methods include cyclization reactions starting from substituted anthranilic acids.[11][12]

  • Synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid: While specific preparations for the 6-carboxylic acid derivative are less commonly published, the general synthesis of the "indazolone" core involves the cyclization of an ortho-hydrazinobenzoic acid.[11] To obtain the desired product, one would start with 4-carboxy-2-hydrazinobenzoic acid.

Part 3: Biological Activity and Application in Drug Discovery

The indazole scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates.[3] The two derivatives discussed here serve distinct roles in accessing this chemical space.

  • 1H-indazole-6-carboxylic acid: The Aromatic Building Block This compound is overwhelmingly used as a stable intermediate for the synthesis of more complex molecules.[10][13] The indazole ring often acts as a bioisostere for other aromatic systems like indole or benzimidazole. Its derivatives have demonstrated a vast range of biological activities, including:

    • Anticancer Agents: Many kinase inhibitors utilize the indazole scaffold to interact with the ATP-binding site. Pazopanib, an FDA-approved tyrosine kinase inhibitor, is a prominent example.[3]

    • Anti-inflammatory Agents: Compounds like Bendazac showcase the utility of the indazole core in developing anti-inflammatory drugs.[3]

    • CNS Agents: It serves as a precursor for synthesizing α7 nicotinic acetylcholine receptor agonists, which are targets for cognitive disorders.[6]

    • PARP Inhibitors: Niraparib, an inhibitor of poly(ADP-ribose) polymerase, is another successful drug featuring the indazole moiety.[3]

  • 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid: The Versatile Intermediate This molecule is primarily described as an intermediate for synthesizing various active compounds.[14] Its value lies in the unique combination of the carboxylic acid handle and the reactive indazolone core. The non-planar structure and additional hydrogen-bonding capabilities allow medicinal chemists to explore different regions of chemical space compared to its aromatic counterpart. It can be a key precursor for generating libraries of compounds to screen for novel biological activities where a three-dimensional pharmacophore is required.

Part 4: Key Experimental Protocols

To facilitate the use of these compounds, we provide validated, step-by-step protocols for the synthesis and characterization of 1H-indazole-6-carboxylic acid.

Protocol 1: Synthesis of 1H-indazole-6-carboxylic acid via Ester Hydrolysis

This protocol is adapted from established literature procedures.[6]

Principle: This experiment describes the saponification of methyl 1H-indazole-6-carboxylate using lithium hydroxide, followed by acidification to precipitate the desired carboxylic acid product. The choice of a strong base like LiOH ensures complete and efficient hydrolysis of the ester group.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) (4.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

  • Workup - Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with water. Carefully adjust the pH to 3-5 using 2N hydrochloric acid (HCl). A solid precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield 1H-indazole-6-carboxylic acid as an off-white solid.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the structure of a synthesized compound. The chemical shifts and splitting patterns of the protons provide a unique fingerprint of the molecule.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized 1H-indazole-6-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition and Interpretation:

Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer. The expected spectrum for 1H-indazole-6-carboxylic acid in DMSO-d₆ is as follows[6]:

  • δ 13.36 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • δ 13.04 (s, 1H): This singlet is attributed to the proton on the indazole nitrogen (N-H) .

  • δ 8.24-8.08 (m, 2H): This multiplet represents the protons at the C3 and C7 positions of the indazole ring.

  • δ 7.85 (dd, J=8.5, 0.9Hz, 1H): This doublet of doublets corresponds to the proton at the C4 position .

  • δ 7.67 (dd, J=8.4, 1.3Hz, 1H): This doublet of doublets is assigned to the proton at the C5 position .

The presence of all these signals, particularly the two distinct downfield singlets for the COOH and NH protons, confirms the successful synthesis of the target molecule.

Conclusion and Future Outlook

While structurally similar, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and 1H-indazole-6-carboxylic acid offer divergent paths in the landscape of drug discovery.

  • 1H-indazole-6-carboxylic acid is a well-established, stable aromatic scaffold. Its value is proven, serving as a key building block for synthesizing planar molecules that fit into well-defined binding pockets, particularly in kinase inhibition. Its synthetic accessibility and predictable chemical behavior make it a reliable choice for lead optimization campaigns.

  • 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a more specialized intermediate. Its non-aromatic, non-planar nature, combined with an additional hydrogen bond acceptor, makes it an ideal starting point for exploring novel chemical space and targeting proteins where three-dimensional interactions are paramount. It represents an opportunity to move beyond the flatland of aromatic scaffolds and design compounds with new pharmacological profiles.

The ultimate selection between these two valuable reagents depends on the specific hypothesis being tested. A thorough understanding of the target biology and the desired pharmacophore geometry will guide the medicinal chemist in leveraging the unique strengths of each molecule to design the next generation of innovative therapeutics.

References

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel PARP Inhibitors: A Comparative Analysis Featuring 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Robust In Vitro Assays in PARP Inhibitor Drug Discovery

The landscape of targeted cancer therapy has been significantly shaped by the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. The indazole scaffold has emerged as a privileged structure in the design of novel PARP inhibitors, with derivatives of "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" showing promise in preclinical studies.

The journey from a promising chemical scaffold to a clinically viable drug candidate is paved with rigorous preclinical evaluation. Central to this process is the selection and validation of appropriate in vitro assays. A well-validated assay provides reliable, reproducible data, forming the bedrock of structure-activity relationship (SAR) studies and enabling confident decision-making in lead optimization. Conversely, a poorly validated assay can lead to costly and time-consuming missteps, potentially causing promising candidates to be overlooked or flawed ones to be advanced.

This guide provides a comparative analysis of commonly employed in vitro assay formats for the characterization of novel PARP inhibitors, using the "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" derivative class as a central example. We will delve into the mechanistic underpinnings of each assay, present detailed experimental protocols, and offer a framework for their validation in accordance with established regulatory guidelines.

The PARP1 Signaling Pathway: A Target for Therapeutic Intervention

At its core, PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 catalyzes the cleavage of NAD+ and the subsequent polymerization of ADP-ribose units onto itself and other nuclear proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to cell death.

PARP1 Signaling Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) DNA_SSB->PARP1_active activates PARP1_inactive PARP1 (inactive) PARP1_inactive->PARP1_active binds to SSB PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR catalyzes using Replication_Fork Replication Fork PARP1_active->Replication_Fork stalls at (if inhibited) NAD NAD+ NAD->PARP1_active DNA_Repair_Proteins DNA Repair Protein Recruitment (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits SSB_Repair SSB Repair DNA_Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB HRR_proficient Homologous Recombination Repair (HRR) (BRCA1/2 proficient) DSB->HRR_proficient HRR_deficient Defective HRR (BRCA1/2 deficient) DSB->HRR_deficient HRR_proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HRR_deficient->Cell_Death Indazole_Derivative 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid derivative (PARP Inhibitor) Indazole_Derivative->PARP1_active inhibits

Caption: The PARP1 signaling pathway and the mechanism of synthetic lethality with PARP inhibitors.

Comparative Analysis of In Vitro Assay Formats for PARP1 Inhibition

The choice of an in vitro assay depends on several factors, including the stage of the drug discovery program (e.g., high-throughput screening vs. lead optimization), the specific scientific question being addressed (e.g., direct enzyme inhibition vs. cellular mechanism), and available instrumentation. Here, we compare five widely used assay formats.

Illustrative Performance Comparison

The following table presents a hypothetical comparison of key performance metrics for different assay formats when evaluating a series of "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" derivatives. This data is for illustrative purposes to highlight the relative strengths and weaknesses of each methodology.

Assay FormatPrincipleThroughputSensitivityCost per WellKey Validation ParametersIllustrative IC50 Range (nM) for Active Derivatives
Colorimetric ELISA Measures PARylation via biotinylated NAD+ and streptavidin-HRP.[1][2][3]MediumModerateLowLinearity, Precision, Accuracy10 - 100
Chemiluminescent ELISA Similar to colorimetric but with an enhanced signal for higher sensitivity.[4]MediumHighMediumLinearity, Precision, Accuracy, Limit of Detection1 - 20
AlphaLISA® Homogeneous, bead-based assay detecting PARylated biotinylated histones.[4]HighHighHighSpecificity, Robustness (Z'), Precision0.5 - 15
Fluorescence Polarization (FP) - Enzymatic Measures the displacement of a fluorescently labeled PARP inhibitor from the enzyme.[5][6][7][8]HighHighMediumSpecificity, Robustness (Z'), Precision0.5 - 10
Fluorescence Polarization (FP) - PARP Trapping Measures the inhibitor's ability to "trap" PARP enzyme on a DNA oligonucleotide.[9][10][11][12][13]HighVery HighMediumSpecificity, Robustness (Z'), PrecisionEC50: 1 - 50

In-Depth Technical Guide to Assay Methodologies and Validation

As a Senior Application Scientist, my experience underscores that the trustworthiness of your data hinges on a meticulously validated assay. Each protocol described below is designed as a self-validating system, incorporating principles from the ICH Q2(R1) guidelines on Validation of Analytical Procedures .[4][14][15]

Chemiluminescent ELISA for PARP1 Enzymatic Activity

This assay format offers a significant improvement in sensitivity over traditional colorimetric methods, making it suitable for accurate IC50 determination during lead optimization.

Causality Behind Experimental Choices:

  • Histone-coated plates: Histones are natural substrates for PARP1, providing a biologically relevant surface for the enzymatic reaction.

  • Biotinylated NAD+: This serves as a traceable substrate. The amount of incorporated biotin is directly proportional to PARP1 activity.

  • Streptavidin-HRP and ECL Substrate: This amplification system provides a highly sensitive chemiluminescent readout.

Chemiluminescent ELISA Workflow cluster_0 Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection P1 1. Coat 96-well plate with histone proteins. P2 2. Block non-specific binding sites. P1->P2 R1 3. Add PARP1 enzyme, biotinylated NAD+, activated DNA, and test compound (e.g., indazole derivative). P2->R1 R2 4. Incubate to allow for PARylation. R1->R2 D1 5. Wash plate to remove unbound reagents. R2->D1 D2 6. Add Streptavidin-HRP. D1->D2 D3 7. Wash plate. D2->D3 D4 8. Add chemiluminescent substrate (ECL). D3->D4 D5 9. Read luminescence on a plate reader. D4->D5

Caption: Workflow for a chemiluminescent ELISA-based PARP1 activity assay.

Detailed Experimental Protocol:

  • Plate Coating: Dilute histone mixture in PBS and coat a 96-well plate overnight at 4°C.

  • Blocking: Wash the plate with PBST (PBS + 0.05% Tween-20) and block with a suitable blocking buffer for 90 minutes at room temperature.

  • Compound Preparation: Prepare serial dilutions of "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" derivatives in assay buffer.

  • Enzymatic Reaction: In each well, add the test compound, PARP1 enzyme, and a master mix containing biotinylated NAD+ and activated DNA. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate thoroughly with PBST.

    • Add Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes.

    • Wash the plate again.

    • Add the ECL substrate and immediately measure the chemiluminescent signal using a microplate reader.

Validation Strategy (ICH Q2(R1) Framework):

  • Specificity: Demonstrate that the signal is dependent on PARP1 activity by running controls without enzyme and with a known potent PARP inhibitor (e.g., Olaparib).

  • Linearity: Establish a linear relationship between the chemiluminescent signal and the concentration of a known amount of PARylated product.

  • Range: Determine the concentration range over which the assay is linear, accurate, and precise.

  • Accuracy: Assess the agreement between the measured IC50 value of a reference compound and its known value.

  • Precision:

    • Repeatability: Determine the variation in IC50 values from multiple measurements of the same sample on the same day.

    • Intermediate Precision: Assess the variation in IC50 values across different days, analysts, and equipment.

  • Robustness: Evaluate the effect of small, deliberate variations in assay parameters (e.g., incubation times, temperature, reagent concentrations) on the IC50 values.

Fluorescence Polarization (FP) for PARP1 Trapping

Beyond simple catalytic inhibition, the ability of a compound to "trap" PARP1 on DNA is a critical mechanism of action that often correlates more strongly with cellular cytotoxicity.[9][10][11] The FP-based PARP trapping assay is a powerful tool to quantify this effect.

Causality Behind Experimental Choices:

  • Fluorescently Labeled DNA Oligonucleotide: A small, fluorescently labeled DNA duplex tumbles rapidly in solution, resulting in low fluorescence polarization.

  • PARP1 Binding: When PARP1 binds to the fluorescent DNA, the resulting larger complex tumbles more slowly, leading to a significant increase in fluorescence polarization.

  • NAD+ and Trapping: In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the polarization to decrease. A "trapping" inhibitor prevents this dissociation, thus maintaining a high polarization signal.

FP PARP Trapping Workflow cluster_0 Assay Setup cluster_1 Reaction and Measurement S1 1. Dispense fluorescently labeled DNA oligonucleotide into a 384-well plate. S2 2. Add test compound (e.g., indazole derivative). S1->S2 S3 3. Add PARP1 enzyme. S2->S3 R1 4. Add NAD+ to initiate the reaction. S3->R1 R2 5. Incubate to allow for potential PARylation and dissociation. R1->R2 R3 6. Measure fluorescence polarization. R2->R3

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Detailed Experimental Protocol:

  • Reagent Preparation: Prepare solutions of fluorescently labeled DNA, PARP1 enzyme, NAD+, and serial dilutions of the "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" derivatives in assay buffer.

  • Assay Plate Setup (384-well, black):

    • Blank: Buffer only.

    • Low FP Control (No Trapping): Fluorescent DNA, PARP1, and NAD+.

    • High FP Control (Maximal Trapping): Fluorescent DNA and PARP1 (no NAD+).

    • Test Wells: Fluorescent DNA, PARP1, NAD+, and test compound.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

Validation Strategy (ICH Q2(R1) Framework):

  • Specificity: Confirm that the high FP signal is dependent on the presence of both PARP1 and the fluorescent DNA. The signal should decrease upon the addition of NAD+ in the absence of a trapping agent.

  • Robustness (Z' factor): The Z' factor is a critical parameter for HTS-compatible assays. It is calculated using the mean (μ) and standard deviation (σ) of the high and low FP controls: Z' = 1 - (3σ_high + 3σ_low) / |μ_high - μ_low| A Z' value between 0.5 and 1.0 indicates an excellent assay.

  • Precision and Accuracy: As with the ELISA, assess repeatability, intermediate precision, and the accuracy of EC50 values for a known trapping agent (e.g., Talazoparib).

Conclusion: Selecting the Right Assay for Your Drug Discovery Needs

The validation of in vitro assays is not a mere formality but a cornerstone of scientific rigor in drug discovery. For novel "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" derivatives targeting PARP, a multi-faceted approach to assay selection and validation is paramount.

  • For high-throughput screening of large compound libraries, homogeneous assays like AlphaLISA® or fluorescence polarization are ideal due to their speed and scalability.

  • For detailed SAR studies and lead optimization , the high sensitivity and quantitative nature of a chemiluminescent ELISA or an FP-based enzymatic assay are highly advantageous.

  • To understand the mechanism of action and predict cellular efficacy, the PARP trapping assay is indispensable, as trapping potency often correlates better with anti-cancer activity than simple catalytic inhibition.[11][12]

Ultimately, the choice of assay should be guided by the specific research question. By employing the validation frameworks and detailed protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the development of the next generation of PARP inhibitors.

References

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599.
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  • ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of Biomolecular Screening, 20(2), 232–241.
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  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1467.
  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433–443.
  • Murai, J., et al. (2014). Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
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  • Mason, C. S., et al. (2014). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1246–1251.
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  • Leo, E., et al. (2019). A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Cancer Research, 79(13_Supplement), LB-273.
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  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
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A Comparative Guide to the Synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, a crucial building block for various therapeutic agents, presents a synthetic challenge that necessitates a thorough understanding of available methodologies. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound, complete with experimental data, mechanistic insights, and detailed protocols to empower informed decision-making in your research endeavors.

Introduction to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, also known as 6-carboxy-3-indazolone, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bicyclic indazolone core with a carboxylic acid moiety, serves as a versatile scaffold for the development of a wide range of pharmacologically active molecules. The indazole nucleus is a recognized "privileged scaffold" in drug discovery, appearing in numerous approved drugs and clinical candidates. The presence of the 3-oxo group and the 6-carboxylic acid functionality allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.

This compound exists in tautomeric equilibrium with its enol form, 3-hydroxy-1H-indazole-6-carboxylic acid. This tautomerism can influence its reactivity and biological interactions.

Method 1: Synthesis via Diazotization and Cyclization of 4-Methyl-3-aminobenzoic Acid

This classical and widely applicable method leverages the diazotization of an ortho-substituted aniline followed by intramolecular cyclization to construct the indazole ring system. The subsequent oxidation at the 3-position furnishes the desired indazolone.

Scientific Rationale

The core of this method lies in the conversion of a primary aromatic amine to a diazonium salt, a highly reactive intermediate. When a suitable nucleophile is positioned ortho to the diazonium group, intramolecular cyclization can occur to form a five-membered ring. In this synthesis, the nitrogen atom of the diazonium salt is attacked by the deprotonated nitrogen of the adjacent amino group, which is formed in situ, leading to the indazole ring. The final oxidation step introduces the ketone functionality at the 3-position.

Experimental Workflow

cluster_0 Method 1: Diazotization Route A 4-Methyl-3-nitrobenzoic acid B Reduction A->B e.g., Pd/C, H2 C 4-Methyl-3-aminobenzoic acid B->C D Diazotization C->D NaNO2, HCl E In situ Cyclization D->E F 1H-Indazole-6-carboxylic acid E->F G Oxidation F->G Oxidizing agent H 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid G->H

Caption: Workflow for the synthesis via diazotization.

Detailed Experimental Protocol

Step 1: Reduction of 4-Methyl-3-nitrobenzoic acid to 4-Methyl-3-aminobenzoic acid

  • To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminobenzoic acid.

Step 2: Diazotization and Cyclization to 1H-Indazole-6-carboxylic acid

  • Suspend 4-methyl-3-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly add a solution of stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid to the diazonium salt solution at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1H-indazole-6-carboxylic acid.

Step 3: Oxidation to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

  • Dissolve 1H-indazole-6-carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, chromium trioxide (CrO3) or potassium permanganate (KMnO4), portion-wise at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an appropriate reagent (e.g., isopropanol for CrO3).

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent system to afford pure 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Method 2: Synthesis via Reductive Cyclization of 2-Nitro-5-cyanotoluene

This alternative approach avoids the use of potentially unstable diazonium salts and instead relies on the reductive cyclization of a nitro group in the presence of a neighboring group that can participate in ring formation.

Scientific Rationale

The key transformation in this method is the reduction of an aromatic nitro group to a nitroso, hydroxylamino, or amino intermediate, which then undergoes intramolecular cyclization with a suitably positioned functional group. In this case, the methyl group ortho to the nitro group can be activated under the reaction conditions to participate in the cyclization, forming the indazole ring. The cyano group can then be hydrolyzed to the desired carboxylic acid.

Experimental Workflow

cluster_1 Method 2: Reductive Cyclization Route I 2-Nitro-5-cyanotoluene J Reductive Cyclization I->J e.g., Zn, NH4Cl K 3-Amino-1H-indazole-6-carbonitrile J->K L Diazotization & Hydrolysis K->L NaNO2, H2SO4, H2O M 3-Hydroxy-1H-indazole-6-carbonitrile L->M N Hydrolysis M->N NaOH(aq), heat O 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid N->O

Caption: Workflow for the synthesis via reductive cyclization.

Detailed Experimental Protocol

Step 1: Reductive Cyclization of 2-Nitro-5-cyanotoluene

  • To a stirred solution of 2-nitro-5-cyanotoluene (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH4Cl) followed by zinc dust portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite and wash the residue with hot ethanol.

  • Concentrate the filtrate under reduced pressure. The residue, containing 3-amino-1H-indazole-6-carbonitrile, can be used in the next step with or without further purification.

Step 2: Conversion to 3-Hydroxy-1H-indazole-6-carbonitrile

  • Dissolve the crude 3-amino-1H-indazole-6-carbonitrile (1.0 eq) in aqueous sulfuric acid at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes, then heat the solution to boiling for 1-2 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with water and dry to obtain 3-hydroxy-1H-indazole-6-carbonitrile.

Step 3: Hydrolysis to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

  • Suspend 3-hydroxy-1H-indazole-6-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the evolution of ammonia ceases (as indicated by moist litmus paper).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to yield pure 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Comparative Analysis

ParameterMethod 1: DiazotizationMethod 2: Reductive Cyclization
Starting Materials 4-Methyl-3-nitrobenzoic acid (commercially available)2-Nitro-5-cyanotoluene (commercially available)
Key Intermediates Diazonium salt (potentially hazardous)3-Amino-1H-indazole-6-carbonitrile
Reaction Conditions Low temperatures for diazotization; potentially harsh oxidizing conditions.Reflux temperatures; use of strong acid and base for hydrolysis.
Scalability Diazonium salt intermediate can pose safety risks on a large scale.Generally more amenable to scale-up due to the avoidance of diazonium salts.
Yield & Purity Yields can be variable depending on the stability of the diazonium intermediate and the efficiency of the oxidation. Purity is often good after recrystallization.Generally provides good yields. Purity is typically high after the final hydrolysis and recrystallization.
Safety Considerations Handling of diazonium salts requires strict temperature control and safety precautions. Use of heavy metal oxidants may require special waste disposal.Use of flammable solvents and zinc dust requires appropriate safety measures. Evolution of ammonia during hydrolysis should be managed.

Conclusion and Recommendations

Both presented methods offer viable pathways to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

  • Method 1 (Diazotization) is a well-established route that may be familiar to many synthetic chemists. However, the inherent instability of the diazonium salt intermediate necessitates careful handling and precise temperature control, making it less ideal for large-scale synthesis. The final oxidation step also introduces an additional synthetic transformation.

  • Method 2 (Reductive Cyclization) provides a more direct and potentially safer alternative, avoiding the use of diazonium salts. This route is often more amenable to scale-up. The hydrolysis of the nitrile to the carboxylic acid is typically a high-yielding and clean transformation.

For laboratory-scale synthesis where stringent safety protocols for handling diazonium salts are in place, Method 1 can be a suitable option. However, for process development and larger-scale production, Method 2 is generally recommended due to its improved safety profile and more straightforward scalability.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the available starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory. It is always advisable to perform a thorough risk assessment before undertaking any chemical synthesis.

References

A Comparative Analysis of Synthetic Intermediates for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid stands as a pivotal structural motif. Its significance is underscored by its role as a key building block in the synthesis of highly potent therapeutic agents, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, which has shown remarkable efficacy in the treatment of various cancers.[1][2] The efficient and scalable synthesis of this indazole derivative is therefore a subject of considerable interest within the pharmaceutical industry. This guide provides a comparative analysis of the common synthetic routes to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, with a specific focus on the critical intermediates that define each pathway. We will delve into the underlying chemical logic of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific research and development needs.

The Central Role of the Indazole Scaffold

The indazole ring system is a bicyclic aromatic heterocycle that is a common feature in many biologically active compounds.[3][4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Derivatives of indazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[3][5] The 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid variant, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final drug substance.

Synthetic Strategies: A Comparative Overview

The synthesis of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid can be broadly categorized into several distinct approaches, each with its own set of intermediates, advantages, and challenges. Here, we will compare two prominent routes:

  • Route 1: The Nitro-Methyl Pathway - This classical approach commences from a substituted nitrotoluene derivative and proceeds through a series of transformations including oxidation, reduction, and cyclization.

  • Route 2: The Phenylhydrazine Cyclization Pathway - This strategy relies on the cyclization of a substituted phenylhydrazine precursor to construct the indazole core.

Below is a detailed examination of each route, focusing on the key intermediates and their synthetic transformations.

Route 1: The Nitro-Methyl Pathway

This synthetic route is a well-established method for the preparation of the target indazole. It begins with the readily available 4-methyl-3-nitrobenzoic acid and involves a sequence of functional group manipulations to build the heterocyclic ring.

Key Intermediates and Transformations

The central intermediates in this pathway are:

  • Methyl 4-methyl-3-nitrobenzoate: The initial step involves the protection of the carboxylic acid functionality of the starting material as a methyl ester. This is a standard procedure to prevent unwanted side reactions in subsequent steps.

  • Methyl 4-methyl-3-aminobenzoate: The nitro group is then reduced to an amine. This transformation is critical as the newly formed amino group is essential for the subsequent cyclization reaction.

  • 1H-indazole-6-carboxylic acid, methyl ester: The final key step is the diazotization of the amino group followed by an intramolecular cyclization to form the indazole ring system.

Experimental Data and Comparison
StepIntermediateStarting MaterialKey ReagentsTypical YieldPurityKey Considerations
1aMethyl 4-methyl-3-nitrobenzoate4-methyl-3-nitrobenzoic acidMethanol, H₂SO₄>95%HighStandard esterification; requires acidic conditions.
1bMethyl 4-methyl-3-aminobenzoateMethyl 4-methyl-3-nitrobenzoatePd/C, H₂~90%HighCatalytic hydrogenation is efficient but requires specialized equipment.
1c1H-indazole-6-carboxylic acid, methyl esterMethyl 4-methyl-3-aminobenzoateAcetic anhydride, Isoamyl nitriteModerateGoodDiazotization requires careful temperature control.
1d3-Iodo-1H-indazole-6-carboxylic acid, methyl ester1H-indazole-6-carboxylic acid, methyl esterIodine, Na₂CO₃GoodHighIodination at the 3-position activates the ring for subsequent reactions.[6]
1e3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid 3-Iodo-1H-indazole-6-carboxylic acid, methyl esterHydrolysis (e.g., NaOH)HighHighFinal hydrolysis to the desired carboxylic acid.
Workflow Diagram: The Nitro-Methyl Pathway

Nitro_Methyl_Pathway A 4-methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-methyl-3-aminobenzoate B->C Reduction (Pd/C, H₂) D 1H-indazole-6-carboxylic acid, methyl ester C->D Diazotization/Cyclization (Amyl nitrite) E 3-Iodo-1H-indazole-6-carboxylic acid, methyl ester D->E Iodination (I₂, Na₂CO₃) F 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid E->F Hydrolysis (NaOH)

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol: Synthesis of Methyl 4-methyl-3-aminobenzoate (Intermediate 1b)
  • Reaction Setup: To a solution of methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol, add 10% Palladium on carbon (0.05 eq).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Route 2: The Phenylhydrazine Cyclization Pathway

This alternative approach utilizes a substituted phenylhydrazine as the key starting material, which undergoes cyclization to form the desired indazole core. This method can offer advantages in terms of convergency and potentially fewer linear steps.

Key Intermediates and Transformations

The pivotal intermediates in this pathway include:

  • Substituted Phenylhydrazine: The synthesis begins with a suitably substituted phenylhydrazine derivative. The choice of substituents is crucial for directing the cyclization to the desired regioisomer.

  • Hydrazone intermediate: The phenylhydrazine is condensed with a carbonyl compound, such as a glyoxylic acid derivative, to form a hydrazone.

  • Cyclized Indazole Precursor: The hydrazone undergoes an intramolecular cyclization, often under acidic or thermal conditions, to form the indazole ring.

Experimental Data and Comparison
StepIntermediateStarting MaterialKey ReagentsTypical YieldPurityKey Considerations
2a(4-Carboxy-2-methylphenyl)hydrazine4-Amino-3-methylbenzoic acidNaNO₂, HCl, SnCl₂GoodGoodSynthesis of the hydrazine can be a multi-step process.
2bHydrazone of glyoxylic acid(4-Carboxy-2-methylphenyl)hydrazineGlyoxylic acidHighGoodFormation of the hydrazone is typically straightforward.
2c3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Hydrazone of glyoxylic acidAcid catalyst (e.g., H₂SO₄) or heatModerateGoodCyclization conditions need to be optimized to avoid side products.
Workflow Diagram: The Phenylhydrazine Cyclization Pathway

Phenylhydrazine_Pathway A 4-Amino-3-methylbenzoic acid B (4-Carboxy-2-methylphenyl)hydrazine A->B Diazotization/Reduction C Hydrazone of glyoxylic acid B->C Condensation (Glyoxylic acid) D 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid C->D Cyclization (Acid/Heat)

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol: Cyclization to form 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (Step 2c)
  • Reaction Setup: The hydrazone intermediate (1.0 eq) is dissolved in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Cyclization: The reaction mixture is heated to a high temperature (typically >200 °C) to induce thermal cyclization. Alternatively, the reaction can be carried out in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid at a lower temperature.

  • Monitoring: The reaction is monitored by TLC or HPLC to follow the disappearance of the starting material and the formation of the product.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed with the non-polar solvent, and dried. Further purification can be achieved by recrystallization.

Comparative Analysis and Conclusion

FeatureRoute 1: Nitro-Methyl PathwayRoute 2: Phenylhydrazine Cyclization Pathway
Starting Materials Readily available and relatively inexpensive.May require multi-step synthesis of the substituted phenylhydrazine.
Number of Steps Generally longer and more linear.Potentially more convergent and shorter.
Key Challenges Handling of potentially hazardous reagents (e.g., diazomethane for esterification if not using methanol/acid) and careful control of diazotization.High-temperature or strongly acidic conditions for cyclization, which may not be suitable for sensitive substrates.
Scalability Well-established and scalable, with many precedents in industrial synthesis.Can be more challenging to scale up due to the high temperatures or corrosive reagents required for cyclization.
Overall Yield Can be high with optimization of each step.Can be moderate to good, highly dependent on the efficiency of the cyclization step.

The Nitro-Methyl Pathway is a robust and well-documented method that utilizes readily accessible starting materials. While it may involve more linear steps, each transformation is generally high-yielding and the overall process is amenable to large-scale production. This makes it an attractive option for commercial manufacturing where process reliability and cost of goods are paramount.

The Phenylhydrazine Cyclization Pathway , on the other hand, offers a more convergent approach that can be advantageous in a discovery or early development setting. The main challenge lies in the synthesis of the substituted phenylhydrazine and the optimization of the final cyclization step. However, for the rapid generation of analogs or for smaller-scale syntheses, this route can be more efficient.

Researchers and process chemists should carefully consider factors such as the availability and cost of starting materials, the scale of the synthesis, and the available equipment when selecting the most appropriate synthetic strategy. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate this decision-making process and to empower the scientific community in the efficient synthesis of this important class of molecules.

References

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A Comparative Benchmarking Guide: 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid Derivatives Versus Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair (HRR), most notably those harboring BRCA1/2 mutations.[1][2][3][4] This guide provides a comprehensive benchmarking analysis of a novel class of potential PARP inhibitors, the "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" derivatives, against established, clinically approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of biochemical potency, cellular activity, and mechanistic attributes. The experimental data for the novel indazole derivatives presented herein is generated for illustrative purposes to guide researchers in their evaluation of new chemical entities in this class.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery.[2][3] They play a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6] When SSBs are not repaired, they can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[7]

In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination repair (HRR) pathway, which relies on proteins such as BRCA1 and BRCA2.[5][8] However, certain cancers exhibit deficiencies in the HRR pathway, making them highly dependent on PARP-mediated SSB repair for survival.

The therapeutic strategy of PARP inhibition exploits this dependency through a concept known as "synthetic lethality".[7][9] By inhibiting PARP in HRR-deficient cancer cells, SSBs accumulate and convert to DSBs, which cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.[4][6]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP-mediated BER DNA_SSB_1->PARP_1 DNA_DSB_1 Double-Strand Break (DSB) DNA_SSB_1->DNA_DSB_1 During Replication DNA_Repair_1 DNA Repaired PARP_1->DNA_Repair_1 Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 HRR_1 Homologous Recombination Repair (HRR) DNA_DSB_1->HRR_1 HRR_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_2 PARP-mediated BER DNA_SSB_2->PARP_2 DNA_DSB_2 Double-Strand Break (DSB) DNA_SSB_2->DNA_DSB_2 During Replication (Unrepaired SSBs) HRR_2 Defective HRR (e.g., BRCA mutation) DNA_DSB_2->HRR_2 Cell_Death_1 Cell Death (Apoptosis) HRR_2->Cell_Death_1 PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_2 Inhibits

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Benchmarking Novel Indazole Derivatives Against Known Inhibitors

The core of our analysis lies in the direct comparison of key performance indicators for our hypothetical "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" derivatives (designated INDZ-A, INDZ-B, and INDZ-C) against the established PARP inhibitors Olaparib, Niraparib, Rucaparib, and Talazoparib.

The initial assessment of a PARP inhibitor's efficacy is its ability to directly inhibit the enzymatic activity of PARP1 and PARP2. This is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
INDZ-A (Hypothetical) 1.82.5
INDZ-B (Hypothetical) 0.91.2
INDZ-C (Hypothetical) 5.27.8
Olaparib~1-5[10]~1-5[10]
Niraparib~2-4[10]~2-4[10]
Rucaparib~1-2[11][12]~1-2[11]
Talazoparib~0.6-1[13]~0.6-1

Data for known inhibitors are compiled from published literature. Data for INDZ derivatives are for illustrative purposes.

From this biochemical screening, INDZ-B demonstrates the highest potency, comparable to the most potent approved inhibitors, Talazoparib and Rucaparib. INDZ-A shows strong potency, similar to Olaparib and Niraparib, while INDZ-C is a less potent inhibitor.

While enzymatic inhibition is a crucial starting point, the ultimate measure of a PARP inhibitor's effectiveness is its ability to kill cancer cells. A key mechanistic insight in recent years has been the concept of "PARP trapping".[6][14][15] This refers to the inhibitor's ability to stabilize the PARP-DNA complex, effectively trapping the enzyme on the DNA.[16][17] This trapped complex is a physical obstacle to DNA replication and is considered more cytotoxic than mere enzymatic inhibition.[6]

The cellular potency is often evaluated in cell lines with known HRR defects, such as those with BRCA1/2 mutations.

CompoundCellular IC50 (BRCA1-mutant cells, nM)Relative PARP Trapping Potency
INDZ-A (Hypothetical) 15+++
INDZ-B (Hypothetical) 2+++++
INDZ-C (Hypothetical) 150+
Olaparib~10-20[13]+++
Niraparib~10-30[18]+++
Rucaparib~5-15[19]++++
Talazoparib~1-5[13][14]+++++

Data for known inhibitors are compiled from published literature. Data for INDZ derivatives and relative trapping potency are for illustrative purposes.

The cellular data reveals the significant impact of PARP trapping. INDZ-B, with the highest trapping potential, exhibits exceptional cellular potency, surpassing most approved inhibitors and rivaling Talazoparib, which is renowned for its potent PARP trapping.[6][14] INDZ-A, despite having a similar enzymatic IC50 to Olaparib and Niraparib, shows comparable cellular activity, suggesting a significant contribution from PARP trapping. INDZ-C's weaker trapping ability is reflected in its considerably higher cellular IC50.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used in this comparative analysis.

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP1 or PARP2.

Workflow: Biochemical PARP Inhibition Assay

Start Start Coat_Plate Coat 96-well plate with histone proteins Start->Coat_Plate Wash_1 Wash and block plate Coat_Plate->Wash_1 Add_Components Add PARP enzyme, biotinylated NAD+, and test compound (INDZ derivative or known inhibitor) Wash_1->Add_Components Incubate_1 Incubate to allow PARP reaction Add_Components->Incubate_1 Wash_2 Wash to remove unbound reagents Incubate_1->Wash_2 Add_Detection Add Streptavidin-HRP Wash_2->Add_Detection Incubate_2 Incubate Add_Detection->Incubate_2 Wash_3 Wash Incubate_2->Wash_3 Add_Substrate Add HRP substrate (e.g., TMB) Wash_3->Add_Substrate Read_Plate Read absorbance on a plate reader Add_Substrate->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for the ELISA-based PARP inhibition assay.

Protocol:

  • Plate Coating: Coat a 96-well high-binding plate with histone H1 (10 µg/mL) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20). Block with 5% BSA in PBS for 1 hour at room temperature.

  • Reaction Setup: Wash the plate again. Add the reaction mixture containing reaction buffer, activated DNA, recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+, and a serial dilution of the test compound.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP enzyme to add biotinylated poly(ADP-ribose) chains to the histone proteins.

  • Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Signal Generation: Wash the plate. Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with sulfuric acid.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[20]

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

  • Cell Seeding: Seed BRCA1-mutant cancer cells (e.g., MDA-MB-436) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (INDZ derivatives and known inhibitors) for 72-96 hours.

  • Lysis and Signal Generation: Add a cell lysis and ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP.

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot cell viability against compound concentration to determine the cellular IC50 value.[20]

This assay visualizes and quantifies the amount of PARP1 enzyme trapped on the DNA at sites of damage.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) for a short period to induce SSBs, followed by treatment with the test compounds.

  • Cell Lysis and Extraction: Perform a sequential cell fractionation to first remove soluble nuclear proteins, leaving behind chromatin-bound proteins.

  • Immunofluorescence Staining: Fix the cells and permeabilize them. Incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody. Counterstain the DNA with DAPI.

  • Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intensity of the PARP1 fluorescent signal within the nucleus. A higher signal intensity indicates more trapped PARP1.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking novel "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" derivatives against established PARP inhibitors. The illustrative data for the INDZ series highlights the critical importance of evaluating both biochemical and cellular activities, with a particular emphasis on the potent cytotoxic mechanism of PARP trapping.

Our hypothetical derivative, INDZ-B, with its potent enzymatic inhibition and superior PARP trapping ability, represents a promising lead candidate for further preclinical development. Future studies should focus on its pharmacokinetic properties, in vivo efficacy in xenograft models of HRR-deficient tumors, and off-target effects.

By employing the robust experimental protocols detailed in this guide, researchers can effectively characterize new chemical entities targeting the PARP-DNA repair axis, paving the way for the next generation of precision cancer therapies.

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  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. Available at: [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. Available at: [Link]

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI. Available at: [Link]

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  • Evaluation of different methods to assess homologous recombination status and sensitivity to PARP inhibitors in ovarian cancer - ResearchGate. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. Available at: [Link]

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  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. Available at: [Link]

  • Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC - PubMed Central. Available at: [Link]

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Confirming the Mechanism of Action of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison to confirm the mechanism of action of compounds based on the "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" scaffold. A prime example of a compound utilizing this core structure is Niraparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).[1][2] This guide will dissect the established mechanism of PARP inhibition, compare its performance with alternative inhibitors, and provide detailed experimental protocols for validation.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical players in the cellular response to DNA damage.[3][4][5] They are integral to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][7][8] When a single-strand break is detected, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[9]

The therapeutic strategy behind PARP inhibitors hinges on the concept of "synthetic lethality."[9][10] In cancer cells that have defects in other major DNA repair pathways, such as the homologous recombination (HR) pathway often due to mutations in genes like BRCA1 and BRCA2, they become heavily reliant on PARP-mediated repair for survival.[11] Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which then deteriorate into more lethal double-strand breaks (DSBs) during DNA replication.[8][10] The inability to repair these DSBs leads to genomic instability and ultimately, cell death.[11]

A crucial aspect of the mechanism for many PARP inhibitors, including those based on the indazole scaffold, is "PARP trapping."[6][12] This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[6] These trapped complexes are highly cytotoxic as they obstruct DNA replication and transcription, contributing significantly to the inhibitor's anti-cancer efficacy.[6]

PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break PARP_N PARP Activation DNA_SSB_N->PARP_N BER Base Excision Repair PARP_N->BER DNA_Repair_N DNA Repaired BER->DNA_Repair_N DNA_DSB_N DNA Double-Strand Break HR Homologous Recombination DNA_DSB_N->HR DNA_Repair_DSB_N DNA Repaired HR->DNA_Repair_DSB_N DNA_SSB_C DNA Single-Strand Break PARP_C PARP DNA_SSB_C->PARP_C PARP_Trapping PARP Trapping PARP_C->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_C->Replication_Fork_Collapse Unrepaired SSB leads to PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP_C Inhibition DNA_DSB_C DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB_C HR_Deficient Defective Homologous Recombination (e.g., BRCA mutation) DNA_DSB_C->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays enzymatic_assay PARP1/2 Enzymatic Activity Assay (IC50 Determination) parp_trapping_assay PARP Trapping Assay enzymatic_assay->parp_trapping_assay Confirm Direct Inhibition & Trapping cellular_par_assay Cellular PAR Level Assay parp_trapping_assay->cellular_par_assay Validate Cellular Target Engagement dna_damage_assay DNA Damage Assay (γH2AX foci) cellular_par_assay->dna_damage_assay Assess Downstream Effects cell_viability_assay Cell Viability Assay (Synthetic Lethality in BRCA-deficient cells) dna_damage_assay->cell_viability_assay Determine Functional Outcome

Caption: Workflow for validating the mechanism of action of a PARP inhibitor.

Detailed Experimental Protocols

1. PARP1 Enzymatic Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of PARP1 by quantifying the consumption of its substrate, NAD+.

  • Principle: PARP1 utilizes NAD+ to generate PAR chains. The remaining NAD+ is then converted into a fluorescent product, allowing for a quantitative measure of PARP1 activity. [13]* Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-NAD+

    • Test compound (e.g., 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid derivative)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • NAD+ cycling reagent mix (containing a cycling enzyme and a fluorescent probe)

    • 384-well black microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the test compound dilutions, recombinant PARP1 enzyme, and activated DNA.

    • Initiate the reaction by adding β-NAD+.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a PARP inhibitor (for control wells) or by proceeding to the detection step.

    • Add the NAD+ cycling reagent mix to all wells.

    • Incubate for a further period to allow for fluorescent signal development.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm, emission at 590 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular PAR Level Assay (ELISA-based)

This assay quantifies the level of poly(ADP-ribose) (PAR) in cell lysates to confirm target engagement in a cellular context. [14]

  • Principle: Cells are treated with the test compound and a DNA-damaging agent to induce PARP activity. The amount of PAR in the cell lysates is then measured using an ELISA-based method. [14]* Materials:

    • Cancer cell line (e.g., HeLa or a relevant cancer line)

    • Test compound

    • DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate)

    • Cell lysis buffer

    • PAR-specific antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • 96-well microplate

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Induce DNA damage by adding a DNA-damaging agent and incubate for a short period (e.g., 15 minutes).

    • Wash the cells with PBS and lyse them.

    • Transfer the cell lysates to an ELISA plate coated with a PAR-binding reagent or directly coat the plate with the lysates.

    • Incubate with a primary antibody specific for PAR.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal using a luminometer.

    • A decrease in the signal indicates inhibition of PARP activity. [15] 3. Cell Viability Assay for Synthetic Lethality

This assay assesses the selective cytotoxicity of the PARP inhibitor in cells with and without HR deficiency.

  • Principle: The viability of HR-deficient (e.g., BRCA1-mutant) and HR-proficient (wild-type) cells is measured after treatment with the test compound. A synthetic lethal effect is observed if the compound is significantly more toxic to the HR-deficient cells.

  • Materials:

    • A pair of isogenic cell lines (e.g., BRCA1-mutant and BRCA1-wild-type)

    • Test compound

    • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

    • 96-well clear or white-walled microplates

  • Procedure:

    • Seed both cell lines in separate 96-well plates.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a prolonged period (e.g., 72-120 hours) to allow for cell death to occur.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Plot the cell viability against the compound concentration for both cell lines and compare the IC50 values. A significantly lower IC50 in the HR-deficient cell line confirms synthetic lethality.

Conclusion

The 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid scaffold is a validated and clinically relevant core structure for potent PARP inhibitors. The mechanism of action of compounds derived from this scaffold can be robustly confirmed through a series of well-established biochemical and cellular assays. By demonstrating direct enzymatic inhibition, PARP trapping, reduction of cellular PAR levels, induction of DNA damage, and selective killing of HR-deficient cancer cells, researchers can confidently establish the on-target activity of these promising therapeutic agents. This guide provides a framework for the systematic evaluation of such compounds, facilitating their progression in the drug discovery and development pipeline.

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Navigating Reproducibility in Kinase Inhibition Assays: A Comparative Guide to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics, particularly in the realm of kinase inhibition, demands robust and reproducible experimental data. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, subtle structural variations can significantly impact biological activity and experimental reproducibility. This guide provides a comparative analysis of experiments involving 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid , a key intermediate in the synthesis of advanced kinase inhibitors, and its structural analogs. By examining the nuances of experimental design and potential pitfalls, this document aims to equip researchers with the insights needed to ensure the reliability and consistency of their findings.

The Critical Role of the Indazole Scaffold in Kinase Inhibition

Indazole derivatives are a prominent class of compounds in drug discovery, with several approved drugs, such as Pazopanib, targeting key kinases in oncology.[2] The indazole core's ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged structure.[2] The specific compound at the center of this guide, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6), represents a foundational structure from which a multitude of potent inhibitors are derived.[3] Its purity and consistent performance in initial assays are paramount to the success of any subsequent drug development campaign.

Synthesis and Purification: The First Checkpoint for Reproducibility

The reproducibility of any experiment begins with the quality of the starting materials. The synthesis of indazole carboxylic acids can be approached through various routes, each with its own set of challenges that can impact the purity and, ultimately, the experimental outcome.

A common synthetic pathway to the indazolone core involves the cyclization of appropriately substituted hydrazines. For instance, a straightforward protocol for constructing indazolone architectures has been reported via the photochemical cyclization of primary amines and o-nitrobenzyl alcohol in aqueous media.[4]

General Synthetic Workflow for Indazolone Derivatives:

A Starting Materials (e.g., Substituted Hydrazine, o-nitrobenzyl alcohol) B Cyclization Reaction A->B Reaction Conditions: Solvent, Temperature, Catalyst C Crude Product B->C D Purification (Column Chromatography/Recrystallization) C->D Solvent System Selection E Pure 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid D->E F Characterization (NMR, Mass Spectrometry, HPLC) E->F Purity Assessment >95%

Caption: A generalized workflow for the synthesis and purification of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Key Considerations for Reproducible Synthesis:

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can influence the formation of isomers and impurities. Consistent monitoring, for example by Thin Layer Chromatography (TLC), is crucial.[1]

  • Purification Strategy: The choice of solvent systems for column chromatography or recrystallization is critical for isolating the desired product from unreacted starting materials and side products. A gradient elution with solvents like methanol in chloroform is a common practice.[1]

  • Purity Verification: High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of the final compound. For biological assays, a purity of >95% is generally required to avoid off-target effects from impurities.

Comparative Analysis in Kinase Inhibition Assays

While "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" itself is often a synthetic intermediate, its structural motif is central to the activity of potent kinase inhibitors. To illustrate the importance of structural nuances and ensure reproducible results, we will consider a comparative framework based on a well-established class of indazole-based kinase inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[5]

Alternative Compounds for Comparison:

For a meaningful comparison, we will consider two hypothetical structural analogs of a generic indazole-based kinase inhibitor derived from our core molecule:

  • Analog A (Positional Isomer): 3-oxo-2,3-dihydro-1H-indazole-5 -carboxylic acid. A simple shift in the carboxylic acid position can alter the molecule's interaction with the target protein.

  • Analog B (Substituent Modification): 6-Methoxy-1H-indazole-3-carboxylic acid. Replacing the oxo group with a methoxy group and altering the core structure to a non-oxidized indazole can probe the importance of the hydrogen bond donating/accepting capabilities at that position.[6]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a standardized method for assessing the inhibitory activity of our compound of interest and its analogs against a target kinase, such as HPK1. HTRF assays are widely used in drug discovery for their robustness and high-throughput capabilities.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and its analogs) in 100% DMSO.

    • Prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare the kinase, biotinylated substrate, and ATP solutions in the assay buffer.

  • Assay Procedure:

    • Add the test compounds to the wells of a low-volume 384-well plate.

    • Add the kinase and biotinylated substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a predetermined time, optimized for linear product formation.

    • Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate the plate at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the positive and negative controls.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Workflow for Comparative Kinase Inhibition Assay:

cluster_0 Reproducibility Check A Compound Preparation (Target Compound & Analogs) B HTRF Kinase Assay A->B C Data Analysis (IC50 Determination) B->C E Intra-assay Variability (Triplicate Wells) B->E F Inter-assay Variability (Multiple Experiments) B->F D Comparative Evaluation C->D Compare IC50 values

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from related indazole carboxylic acids, we can infer the likely hazard profile of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRecommended Precautions
Acute Oral Toxicity Harmful if swallowed[1][2]. Ingestion may lead to gastrointestinal irritation[3][4].Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling[1][4][5]. If swallowed, seek immediate medical attention[5][6].
Skin Corrosion/Irritation Causes skin irritation[2][3][7]. Prolonged contact may be harmful[3][4].Wear appropriate protective gloves and clothing to prevent skin exposure[5][8]. Remove and wash contaminated clothing before reuse[4][5][6].
Serious Eye Damage/Irritation Causes serious eye irritation[2][3][7].Wear appropriate protective eyeglasses or chemical safety goggles[1][5].
Specific Target Organ Toxicity May cause respiratory irritation[2][4]. Avoid breathing dust or mists[3][5].Use only in a well-ventilated area or with appropriate respiratory protection[1][3].

Key Pre-Disposal Step: Neutralization

As a carboxylic acid, this compound is acidic. Neutralization is a critical step to mitigate its corrosive properties before disposal. This involves carefully reacting the acidic waste with a suitable base to bring the pH to a neutral range (typically 6-8).

Personal Protective Equipment (PPE)

A non-negotiable aspect of laboratory safety is the correct use of PPE. Before handling 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid for disposal, ensure you are equipped with the following:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, with checks and balances to ensure safety at each stage.

dot

Caption: Disposal workflow for 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.

Experimental Protocol: Disposal of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

  • Preparation and Safety:

    • Don the appropriate PPE as listed above.

    • Perform all operations within a certified chemical fume hood to minimize inhalation exposure[9].

  • Waste Segregation:

    • Solid Waste: Collect any solid 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid in a designated, compatible waste container[10][11]. Do not mix with other waste types.

    • Liquid Waste (Solutions): If the compound is in solution, determine the solvent.

      • Aqueous Solutions: Proceed with the neutralization step.

      • Organic Solvent Solutions: Do not attempt to neutralize. Collect in a separate, clearly labeled hazardous waste container compatible with the solvent[12].

  • Neutralization of Aqueous Solutions (if applicable):

    • Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH), to the aqueous waste while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base dropwise until the pH is between 6.0 and 8.0.

    • Be aware that adding a base to an acid may cause fizzing (release of CO₂ if using bicarbonate) or generate heat. Proceed slowly to control the reaction.

  • Containerization:

    • Transfer the neutralized aqueous solution or the collected solid waste into a robust, leak-proof hazardous waste container[10][11][13].

    • Ensure the container is made of a material compatible with the waste. For many organic and neutralized aqueous wastes, high-density polyethylene (HDPE) is a suitable choice[13].

    • Do not fill the container to more than 90% capacity to allow for expansion[10][13].

    • Securely close the container with a tight-fitting cap[10][11][12].

  • Labeling:

    • Properly label the waste container with a hazardous waste tag immediately. The label must include:

      • The full chemical name: "3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid" (and any solvents present).

      • The concentration and quantity of the waste.

      • The date of accumulation.

      • The relevant hazard warnings (e.g., "Irritant").

    • Ensure labels on incoming chemical containers are not removed or defaced[14].

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is under the control of laboratory personnel[10][15].

    • Ensure the storage area is well-ventilated and away from incompatible materials, particularly strong oxidizing agents[5].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste[11][16]. Professional disposal by a licensed facility is mandatory[1][8][13]. Do not attempt to dispose of this chemical down the drain or in regular trash[10].

Regulatory Compliance

All laboratory waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management[13][17][18]. Your institution's Chemical Hygiene Plan (CHP) will outline the specific procedures that ensure compliance with these regulations[17][19][20].

Emergency Procedures

In the event of a spill or exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[3][6]. Seek medical attention if irritation persists[3][7].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3][6]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][6].

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department immediately.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

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  • Angene Chemical. (2025, August 1). Safety Data Sheet: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and its structural analogs. As a scientist, your safety, the integrity of your research, and the protection of your colleagues and environment are paramount. This document moves beyond a simple checklist to instill a deep understanding of the why behind each safety protocol, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of the chemical is the foundation of a robust safety plan. Based on aggregated data from its analogs, 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid should be treated as a hazardous substance with the potential to cause significant irritation and acute toxicity.

The primary risks in a laboratory setting involve the generation and inhalation of airborne dust particles during weighing and transfer, as well as direct contact with the skin and eyes. As a carboxylic acid, it may also pose risks associated with corrosivity, particularly to incompatible materials.[4]

Table 1: GHS Classification Summary for Indazole Carboxylic Acid Analogs [3][5][6]

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity, OralHarmful if swallowedH302Warning
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning

Causality Insight: The indazole moiety is a common scaffold in biologically active compounds, and its derivatives are known to interact with various biological systems.[7][8] The carboxylic acid group imparts acidic properties, which can lead to irritation upon contact with moist tissues like the eyes, skin, and respiratory tract. The fine, crystalline powder form of these compounds increases the risk of aerosolization, making respiratory protection a critical control measure.[4]

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of each component is based on preventing the specific routes of exposure: inhalation, dermal contact, and ocular contact.

Table 2: Recommended PPE for Handling 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Body PartPPE RecommendationStandardRationale
Hands Nitrile or Neoprene GlovesASTM F739 / EN 374Provides robust protection against acids, caustics, and organic compounds.[9] Nitrile gloves also offer good puncture resistance and are a suitable alternative for those with latex allergies.[10][11]
Eyes/Face Chemical Safety Goggles & Face ShieldOSHA 29 CFR 1910.133 / EN 166Goggles provide a seal against dust particles.[12] A face shield is required when there is a splash hazard, offering a secondary barrier of protection.
Respiratory NIOSH-approved N95 Respirator (or higher)NIOSH 42 CFR 84 / OSHA 29 CFR 1910.134Essential for weighing and handling the solid compound to prevent inhalation of irritating dust.[2][13][14] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[15]
Body Flame-Resistant Laboratory CoatNFPA 2112Protects skin and personal clothing from incidental contact and minor spills. Must be fully buttoned with sleeves rolled down.

Expertise in Action: Do not simply wear gloves; inspect them for any signs of degradation or punctures before each use.[5] When doffing gloves, use a technique that avoids touching the outer contaminated surface with bare skin. For respiratory protection, a proper fit test is mandated by OSHA and is crucial for the respirator's effectiveness.[13][14]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a systematic process. The following workflow minimizes exposure at each stage of the experimental process, from initial preparation to final disposal.

Preparation and Handling Protocol
  • Designated Area: All work with solid 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid must be conducted within a certified chemical fume hood or a powder containment hood to control airborne dust.

  • Pre-Handling Check: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[5] Assemble all necessary equipment and reagents to minimize movement in and out of the containment area.

  • Donning PPE: Don all required PPE as specified in Table 2 before handling the chemical container.

  • Weighing the Compound:

    • Perform weighing on a draft shield or within the fume hood.

    • Use anti-static weigh boats or paper to prevent the powder from jumping.

    • Carefully open the container, avoiding any puff of powder. Use a spatula to gently transfer the solid. Do not tap or shake the container.

    • Close the primary container tightly immediately after use.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the spatula, weigh boat, and any surfaces within the fume hood that may have come into contact with the powder.

    • Remove PPE in the correct order to prevent cross-contamination, disposing of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[5][12]

Chemical Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Solid Waste:

    • Contaminated Materials: Used weigh boats, contaminated paper towels, and disposable PPE (gloves, etc.) should be placed in a clearly labeled, sealed plastic bag. This bag must then be deposited into a designated solid hazardous waste container.

    • Excess Solid Chemical: Unused or expired 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is considered hazardous waste. It should be kept in its original or a compatible, tightly sealed, and clearly labeled container for collection by a certified waste disposal service.

  • Liquid Waste:

    • Aqueous Solutions: Waste solutions containing this compound should be collected in a designated "Hazardous Aqueous Waste" container. The pH should be checked and neutralized if necessary and permitted by your institution's waste management plan. Do not pour down the drain.[16]

    • Organic Solvent Solutions: Solutions of the compound in organic solvents must be collected in a separate, compatible "Hazardous Organic Waste" container. Different solvent types (halogenated vs. non-halogenated) must be segregated according to your facility's protocols.

  • Empty Containers:

    • Rinse the empty chemical container three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the label on the empty container and dispose of it in the appropriate laboratory glass or plastic recycling bin.

Trustworthiness Through Validation: Every waste container must be clearly labeled with its contents, including the full chemical name and approximate concentrations. This practice is not just a regulatory requirement but a cornerstone of a safe laboratory, preventing dangerous accidental mixing of incompatible waste streams.[17]

Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area 1. Designate Fume Hood ppe_check 2. Don Full PPE prep_area->ppe_check equipment 3. Assemble Equipment ppe_check->equipment weigh 4. Weigh Solid equipment->weigh dissolve 5. Dissolve in Solvent weigh->dissolve solid_waste Solid Waste (Gloves, etc.) weigh->solid_waste decon 6. Decontaminate Surfaces dissolve->decon liquid_waste Liquid Waste (Aqueous/Organic) dissolve->liquid_waste doff_ppe 7. Doff PPE decon->doff_ppe decon->liquid_waste sharps_waste Empty Containers (Triple Rinsed) decon->sharps_waste wash 8. Wash Hands doff_ppe->wash doff_ppe->solid_waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.